6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline
Description
Properties
IUPAC Name |
6-phenylbenzimidazolo[1,2-c]quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3/c1-2-8-14(9-3-1)19-21-16-11-5-4-10-15(16)20-22-17-12-6-7-13-18(17)23(19)20/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXRQYFQNGCDJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30347839 | |
| Record name | 6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28381-92-2 | |
| Record name | 6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-Phenylbenzoimidazo[1,2-c]quinazoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological activity of 6-Phenylbenzoimidazo[1,2-c]quinazoline, a heterocyclic compound with demonstrated anti-inflammatory properties. The information is curated for professionals in the fields of chemical synthesis and drug development.
Synthesis of 6-Phenylbenzoimidazo[1,2-c]quinazoline
The synthesis of 6-Phenylbenzoimidazo[1,2-c]quinazoline can be achieved through the condensation of 2-(2-aminophenyl)benzimidazole with benzoyl chloride. A general and efficient method involves a copper-catalyzed intramolecular C-H amination reaction, which has been shown to produce high yields of the desired product.
A plausible synthetic pathway involves the reaction of 2-(2-aminophenyl)benzimidazole with benzoyl chloride. This approach is a common method for the synthesis of 6-aryl benzimidazo[1,2-c]quinazoline derivatives.[1] The reaction proceeds by heating the two reactants, leading to cyclization and the formation of the tetracyclic quinazoline system.
Experimental Protocol: Synthesis of 6-Aryl-Benzimidazo[1,2-c]quinazolines
This protocol is a generalized procedure based on the synthesis of related compounds and can be adapted for 6-Phenylbenzoimidazo[1,2-c]quinazoline.
Materials:
-
2-(2-aminophenyl)benzimidazole
-
Benzoyl chloride
-
Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)
-
Base (e.g., Potassium carbonate - K₂CO₃)
-
Copper catalyst (e.g., Copper(I) iodide - CuI)
Procedure:
-
To a dry reaction flask, add 2-(2-aminophenyl)benzimidazole (1 equivalent), potassium carbonate (2 equivalents), and copper(I) iodide (0.2 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon).
-
Add anhydrous DMF to the flask.
-
To the stirred suspension, add benzoyl chloride (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 150 °C and stir for 2-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration and wash with water.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate) to afford the pure 6-Phenylbenzoimidazo[1,2-c]quinazoline.
Synthesis Workflow Diagram
Caption: Synthetic route to 6-Phenylbenzoimidazo[1,2-c]quinazoline.
Characterization Data
The structural confirmation of the synthesized 6-Phenylbenzoimidazo[1,2-c]quinazoline is established through various spectroscopic techniques.
| Parameter | Data | Reference |
| Molecular Formula | C₂₀H₁₃N₃ | - |
| Molecular Weight | 295.34 g/mol | - |
| Appearance | White solid | [2] |
| Yield | 99% | [2] |
| High-Resolution Mass Spectrometry (HRMS) | m/z calcd for C₂₀H₁₄N₃ [M+H]⁺: 296.1182; found: 296.1182 | [2] |
| ¹H NMR | Data not explicitly reported for this specific compound. However, related benzimidazoquinazoline derivatives show characteristic aromatic proton signals in the range of 7.0-9.0 ppm. | [3][4] |
| ¹³C NMR | Data not explicitly reported for this specific compound. | |
| Infrared (IR) | Data not explicitly reported. Characteristic peaks would include C=N and C=C stretching vibrations in the aromatic region. | [1] |
Biological Activity: Inhibition of TNF-α
6-Phenylbenzoimidazo[1,2-c]quinazoline, designated as G1 in some studies, has been identified as a potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production. This activity suggests its potential as an anti-inflammatory agent.
Experimental Protocol: In Vitro TNF-α Inhibition Assay
This protocol outlines a general method to assess the inhibitory effect of 6-Phenylbenzoimidazo[1,2-c]quinazoline on TNF-α production in a human cell line.
Cell Line: Human promyelocytic leukemia cell line (HL-60).
Materials:
-
HL-60 cells
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
Phorbol-12-myristate-13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
6-Phenylbenzoimidazo[1,2-c]quinazoline (dissolved in DMSO)
-
RNA extraction kit
-
Reverse transcription kit
-
Quantitative PCR (qPCR) reagents and instrument
Procedure:
-
Culture HL-60 cells in RPMI-1640 medium.
-
Differentiate the cells by treating with PMA for 24 hours.
-
Pre-treat the differentiated cells with 6-Phenylbenzoimidazo[1,2-c]quinazoline at the desired concentration (e.g., 100 µM) for 30 minutes. A vehicle control (DMSO) should be run in parallel.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α expression.
-
Incubate the cells for a specified period (e.g., 6 hours).
-
Harvest the cells and extract total RNA using a suitable kit.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify TNF-α mRNA expression levels using qPCR. The results are typically normalized to a housekeeping gene (e.g., GAPDH).
Studies have shown that stimulation of HL-60 cells with PMA and LPS in the presence of 100 μM of 6-Phenyl-benzimidazo[1,2-c]quinazoline results in a complete blockade of TNF-α mRNA expression.[5]
TNF-α Signaling Pathway and Inhibition Diagram
Caption: Inhibition of LPS-induced TNF-α expression.
Conclusion
6-Phenylbenzoimidazo[1,2-c]quinazoline is a synthetically accessible compound with significant potential as an anti-inflammatory agent through the potent inhibition of TNF-α production. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring this and related molecular scaffolds for therapeutic applications. Further investigation into the precise molecular mechanism of action and in vivo efficacy is warranted.
References
Spectroscopic Profile of 6-Phenylbenzoimidazo[1,2-c]quinazoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 6-Phenylbenzoimidazo[1,2-c]quinazoline, a heterocyclic compound of significant interest in medicinal chemistry, notably for its potential as a tumor necrosis factor-alpha (TNF-α) inhibitor and its anti-inflammatory properties.[1] This document details the expected data from Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by detailed experimental protocols.
Introduction
6-Phenylbenzoimidazo[1,2-c]quinazoline is a fused heterocyclic system with a growing body of research investigating its synthesis and biological activities.[1][2] Accurate structural elucidation and characterization are paramount for its development as a potential therapeutic agent. This guide serves as a core reference for the analytical techniques essential for its identification and quality control.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For 6-Phenylbenzoimidazo[1,2-c]quinazoline, high-resolution mass spectrometry (HRMS) provides precise mass data, confirming its molecular formula.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₂₀H₁₃N₃ | |
| Molecular Weight | 295.34 g/mol | |
| HRMS (ESI-MS) [M+H]⁺ | Calculated: 296.1109; Found: 296.1109 | [3] |
Experimental Protocol: High-Resolution Mass Spectrometry
A solution of 6-Phenylbenzoimidazo[1,2-c]quinazoline is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. This stock solution is then further diluted to a final concentration of 1-10 µg/mL. The sample is introduced into an electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., a time-of-flight [TOF] or Orbitrap analyzer). The analysis is typically carried out in positive ion mode to observe the protonated molecule [M+H]⁺. The instrument is calibrated using a standard of known masses to ensure high mass accuracy.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of 6-Phenylbenzoimidazo[1,2-c]quinazoline is expected to exhibit characteristic absorption bands corresponding to its aromatic rings and C=N bonds.
Note: The following data is predicted based on the analysis of related quinazoline and benzimidazole derivatives, as specific experimental data for the parent compound was not available in the searched literature.[2][4][5][6]
Predicted Data Presentation
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium-Weak | Aromatic C-H stretching |
| 1620-1580 | Medium-Strong | C=N stretching (quinazoline and imidazole rings) |
| 1580-1450 | Strong | Aromatic C=C stretching |
| 1400-1200 | Medium | In-plane C-H bending |
| 900-675 | Strong | Out-of-plane C-H bending |
Experimental Protocol: FTIR Spectroscopy
A small amount of the solid 6-Phenylbenzoimidazo[1,2-c]quinazoline sample is finely ground with potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly onto the ATR crystal. The FTIR spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule by providing information about the chemical environment of each proton and carbon atom.
Note: The following data is predicted based on the analysis of related quinazoline and benzimidazole derivatives, as specific experimental data for the parent compound was not available in the searched literature.[2][4][6][7]
Predicted Data Presentation: ¹H NMR
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.5 - 9.0 | m | 2H | Protons on the quinazoline ring adjacent to nitrogen |
| 7.8 - 8.2 | m | 4H | Protons on the benzimidazole and phenyl rings |
| 7.2 - 7.6 | m | 7H | Remaining aromatic protons |
Predicted Data Presentation: ¹³C NMR
| Chemical Shift (δ, ppm) | Assignment |
| 150 - 165 | Quaternary carbons of the quinazoline and benzimidazole rings (C=N) |
| 140 - 150 | Quaternary aromatic carbons |
| 120 - 135 | Aromatic CH carbons |
| 110 - 120 | Aromatic CH carbons |
Experimental Protocol: NMR Spectroscopy
Approximately 5-10 mg of 6-Phenylbenzoimidazo[1,2-c]quinazoline is dissolved in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a clean NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm). The sample is then placed in the NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. The spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow of spectroscopic analysis.
Relationship Between Spectroscopic Data and Structural Information
Caption: Spectroscopic data to structure correlation.
References
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Synthesis and affinity to DNA of phenylbenzoimidazoles and benzoimidazo[1,2-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of 6-Phenylbenzoimidazo[1,2-c]quinazoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of the heterocyclic compound 6-Phenylbenzoimidazo[1,2-c]quinazoline. The information is curated for researchers, scientists, and professionals involved in drug development and medicinal chemistry. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways.
Core Physical and Chemical Data
6-Phenylbenzo[1][2]imidazo[1,2-c]quinazoline is a fused heterocyclic system with a molecular formula of C₂₀H₁₃N₃.[3] Its structure incorporates both a benzimidazole and a quinazoline moiety, a feature common to compounds with diverse biological activities.[4] The presence of multiple nitrogen atoms and aromatic rings contributes to its chemical properties and potential for various intermolecular interactions, which is of significant interest in medicinal chemistry.
Quantitative Physicochemical Properties
The following table summarizes the available quantitative data for 6-Phenylbenzoimidazo[1,2-c]quinazoline. It is important to note that while some experimental data is available, other properties like aqueous solubility, pKa, and logP have not been experimentally determined for this specific molecule and are therefore not included.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₃N₃ | PubChem[3] |
| Molecular Weight | 295.34 g/mol | BLDpharm[5] |
| Melting Point | 270-271 °C | Supporting Information[6] |
| Appearance | White solid | Supporting Information[6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and characterization of 6-Phenylbenzoimidazo[1,2-c]quinazoline.
| Spectroscopic Data | Values | Source |
| ¹H NMR (76 MHz, CDCl₃) δ (ppm) | 8.81 – 8.71 (m, 1H), 7.99 (dd, J = 7.9, 4.9 Hz, 2H), 7.83 – 7.73 (m, 3H), 7.72 – 7.59 (m, 4H), 7.51 – 7.43 (m, 1H), 7.17 – 7.02 (m, 1H), 6.61 (d, J = 8.5 Hz, 1H) | Supporting Information[6] |
| ¹³C NMR (76 MHz, CDCl₃) δ (ppm) | 148.59, 148.13, 144.49, 142.48, 134.40, 131.94, 131.06, 129.39 (2×CH), 128.45, 128.37, 128.32, 125.69, 124.28, 122.65, 120.07, 118.52, 114.43 | Supporting Information[6] |
| Mass Spectrometry (ESI-HRMS) | m/z calcd for C₂₀H₁₃N₃[M+H]⁺: 296.1109; found: 296.1109 | Supporting Information[6] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the protocols for the synthesis and characterization of 6-Phenylbenzoimidazo[1,2-c]quinazoline based on available literature.
Synthesis of 6-Phenylbenzo[1][2]imidazo[1,2-c]quinazoline
A common synthetic route to 6-aryl benzimidazo[1,2-c]quinazoline derivatives involves the reaction of substituted acid chlorides with 2-(2-aminophenyl) benzimidazole. The following is a generalized workflow for such a synthesis.
Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-(2-aminophenyl)benzimidazole in an appropriate solvent, such as glacial acetic acid.
-
Reagent Addition: To the stirred solution, add benzoyl chloride.
-
Reaction Conditions: Heat the reaction mixture. The specific temperature and reaction time will depend on the scale and specific reagents used.
-
Work-up: After the reaction is complete, cool the mixture and pour it into cold water to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash it thoroughly with water until the filtrate is neutral, and then dry it. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetone.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Prepare a sample by dissolving approximately 5-10 mg of 6-Phenylbenzoimidazo[1,2-c]quinazoline in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum using a 76 MHz (or higher field) NMR spectrometer.
-
Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
-
¹³C NMR:
-
Use the same sample prepared for ¹H NMR.
-
Acquire the ¹³C NMR spectrum on a spectrometer operating at an appropriate frequency (e.g., 76 MHz).
-
Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.
-
Mass Spectrometry (MS)
-
Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Introduce the sample into a high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
Biological Activity and Signaling Pathways
6-Arylbenzimidazo[1,2-c]quinazoline derivatives have been investigated for a range of biological activities, including anti-inflammatory and anticancer properties.
Inhibition of TNF-α Production
6-Phenylbenzoimidazo[1,2-c]quinazoline has been identified as a potent inhibitor of tumor necrosis factor-alpha (TNF-α) production.[4] TNF-α is a pro-inflammatory cytokine involved in various inflammatory diseases. Its production in immune cells like macrophages is often triggered by stimuli such as lipopolysaccharide (LPS).
The LPS-induced TNF-α signaling pathway is complex and involves the activation of Toll-like receptor 4 (TLR4), which subsequently triggers downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways (p38, ERK1/2, and JNK). These pathways converge to induce the transcription of the TNF-α gene.
Potential Anticancer Activity and the PI3K/Akt Pathway
Derivatives of the quinazoline scaffold have been extensively studied as anticancer agents, with some acting as inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1][2][7][8][9] This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. While the specific interaction of 6-Phenylbenzoimidazo[1,2-c]quinazoline with the PI3K/Akt pathway has not been explicitly detailed, its structural similarity to other PI3K inhibitors suggests it may have similar activity.
Conclusion
6-Phenylbenzoimidazo[1,2-c]quinazoline is a compound of significant interest due to its demonstrated biological activities, particularly as an anti-inflammatory agent through the inhibition of TNF-α production. Its physicochemical properties, including a high melting point and specific spectroscopic signatures, provide a solid basis for its identification and characterization. The synthetic route is accessible, allowing for the generation of derivatives for further structure-activity relationship studies. While its exact mechanism of action on the TNF-α and other signaling pathways like PI3K/Akt requires further elucidation, the existing data strongly supports its potential as a scaffold for the development of novel therapeutics. This guide serves as a foundational resource for researchers aiming to explore the full potential of this promising molecule.
References
- 1. Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline | C20H13N3 | CID 626477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzimidazo[1,2-c]quinazolines: a new class of antitumor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 28381-92-2|this compound|BLD Pharm [bldpharm.com]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway [mdpi.com]
- 8. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
The Ascendant Therapeutic Potential of 6-Phenylbenzoimidazo[1,2-c]quinazoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor in medicinal chemistry. Among the myriad of heterocyclic scaffolds, the quinazoline nucleus and its fused analogues have emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide delves into the pharmacological landscape of a particularly promising subclass: 6-Phenylbenzoimidazo[1,2-c]quinazoline derivatives. This document provides a comprehensive overview of their synthesis, anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.
Core Biological Activities
6-Phenylbenzoimidazo[1,2-c]quinazoline derivatives have demonstrated significant potential across multiple therapeutic areas, primarily driven by their interactions with key biological targets. The core activities identified in the literature include:
-
Anticancer Activity: Primarily through the inhibition of key enzymes in cell signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
-
Antimicrobial Activity: Exhibiting broad-spectrum efficacy against a range of pathogenic bacteria and fungi.
-
Anti-inflammatory Activity: Notably through the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α).
Quantitative Data Summary
The following tables summarize the quantitative biological activity data for various 6-Phenylbenzoimidazo[1,2-c]quinazoline and related derivatives, facilitating a comparative analysis of their potency.
Table 1: Anticancer Activity of Quinazoline Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinazoline Derivative 1 | HeLa | 1.85 | [1] |
| Quinazoline Derivative 2 | MDA-MB-231 | 2.81 | [1] |
| Gefitinib (Standard) | HeLa | 4.3 | [1] |
| Gefitinib (Standard) | MDA-MB-231 | 28.3 | [1] |
| 6-aryloxyl substituted quinazoline 4m | N87 (HER2) | 0.0063 | [2] |
| 6-aryloxyl substituted quinazoline 4m | H1975 (EGFR T790M/L858R) | 0.0075 | [2] |
| 6-aryloxyl substituted quinazoline 4m | A549 (EGFR WT) | 29.9 | [2] |
Note: Specific IC50 values for 6-Phenylbenzoimidazo[1,2-c]quinazoline derivatives against cancer cell lines were not explicitly available in the reviewed literature. The data presented is for closely related quinazoline derivatives to indicate the general potential of the scaffold.
Table 2: Antimicrobial Activity of Benzoimidazo[1,2-c]quinazoline Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| 8ga | Escherichia coli | 8 | Aspergillus niger | 16 | [3][4][5] |
| Pseudomonas putida | 4 | Candida albicans | 8 | [3][4][5] | |
| Salmonella typhi | 4 | [3][4][5] | |||
| Bacillus subtilis | 8 | [3][4][5] | |||
| Staphylococcus aureus | 4 | [3][4][5] | |||
| 8gc | Escherichia coli | 8 | Aspergillus niger | 16 | [3][4][5] |
| Pseudomonas putida | 4 | Candida albicans | 8 | [3][4][5] | |
| Salmonella typhi | 4 | [3][4][5] | |||
| Bacillus subtilis | 8 | [3][4][5] | |||
| Staphylococcus aureus | 8 | [3][4][5] | |||
| 8gd | Escherichia coli | 8 | Aspergillus niger | 16 | [3][4][5] |
| Pseudomonas putida | 4 | Candida albicans | 8 | [3][4][5] | |
| Salmonella typhi | 4 | [3][4][5] | |||
| Bacillus subtilis | 8 | [3][4][5] | |||
| Staphylococcus aureus | 8 | [3][4][5] | |||
| Ciprofloxacin (Standard) | - | 4-8 | - | - | [3][4][5] |
| Amphotericin B (Standard) | - | - | - | 4-8 | [3] |
Table 3: Anti-inflammatory Activity of 6-Arylbenzimidazo[1,2-c]quinazoline Derivatives
| Compound | Activity | Cell Line | Observations | Reference |
| 6-Phenyl-benzimidazo[1,2-c]quinazoline (G1) | TNF-α Production Inhibition | HL-60 | Most potent inhibitor among the tested 6-Aryl derivatives. Showed no significant cytotoxicity. | [6][7][8] |
Note: A specific IC50 value for TNF-α inhibition by G1 was not provided in the referenced literature. The compound was identified as the most potent in the series.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of Benzoimidazo[1,2-c]quinazoline Derivatives
A general and efficient method for the synthesis of the benzoimidazo[1,2-c]quinazoline scaffold involves a copper-catalyzed Ullmann-type C-N coupling followed by an intramolecular cross-dehydrogenative coupling (CDC) reaction.[3]
Materials:
-
2-(2-bromophenyl)benzimidazole
-
Appropriate azole (e.g., 1,2,4-triazole, indole)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Copper(II) acetate monohydrate (Cu(OAc)2·H2O)
Procedure:
-
A mixture of 2-(2-bromophenyl)benzimidazole (1.0 mmol), the respective azole (1.2 mmol), K2CO3 (2.0 mmol), and CuI (0.20 mmol) in DMF (2 mL) is stirred at 150 °C for 2 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the first step, Cu(OAc)2·H2O (0.5 mmol) is added to the same reaction vessel.
-
The reaction mixture is then stirred at 150 °C for an additional 2-5 hours, with continued monitoring by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the product is isolated and purified using appropriate chromatographic techniques.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., HeLa, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds (6-Phenylbenzoimidazo[1,2-c]quinazoline derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group with vehicle (e.g., DMSO) is also included. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]
Materials:
-
Bacterial and fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Amphotericin B)
-
Inoculum suspension standardized to 0.5 McFarland turbidity
Procedure:
-
Serial Dilutions: Two-fold serial dilutions of the test compounds and standard drugs are prepared in the broth medium directly in the 96-well plates.
-
Inoculation: Each well is inoculated with a standardized suspension of the microorganism.
-
Controls: A positive control (broth with inoculum, no drug) and a negative control (broth only) are included on each plate.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
In Vitro Anti-inflammatory Activity: TNF-α Secretion Inhibition Assay
This assay measures the ability of a compound to inhibit the production and secretion of the pro-inflammatory cytokine TNF-α from stimulated immune cells.[6]
Materials:
-
Human promyelocytic leukemia cell line (HL-60)
-
RPMI-1640 medium supplemented with FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Test compounds
-
ELISA kit for human TNF-α
Procedure:
-
Cell Culture and Differentiation: HL-60 cells are cultured and can be differentiated into a macrophage-like phenotype by treatment with PMA.
-
Stimulation and Treatment: The cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 30 minutes) before being stimulated with LPS to induce TNF-α production.
-
Incubation: The cells are incubated for a specified time (e.g., 6 hours) to allow for cytokine production and secretion.
-
Supernatant Collection: The cell culture supernatant is collected by centrifugation.
-
TNF-α Quantification: The concentration of TNF-α in the supernatant is quantified using a specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of TNF-α inhibition is calculated relative to the stimulated control (LPS-treated cells without compound), and the IC50 value can be determined.
Visualization of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows relevant to the activities of 6-Phenylbenzoimidazo[1,2-c]quinazoline derivatives.
Caption: General experimental workflow for the synthesis and biological evaluation of novel compounds.
Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.
Caption: Inhibition of TNF-α secretion by 6-Arylbenzimidazo[1,2-c]quinazoline derivatives.
Conclusion
6-Phenylbenzoimidazo[1,2-c]quinazoline derivatives represent a versatile and highly promising scaffold in medicinal chemistry. The available data strongly suggests their potential as lead compounds for the development of novel anticancer, antimicrobial, and anti-inflammatory agents. Their mechanism of action, particularly as inhibitors of EGFR and TNF-α, provides a solid foundation for further optimization through structure-activity relationship studies. The experimental protocols outlined in this guide offer a standardized framework for the continued investigation and evaluation of these and other related heterocyclic compounds. Future research should focus on elucidating the precise molecular interactions with their biological targets and conducting in vivo studies to validate their therapeutic potential.
References
- 1. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Biological evaluation of novel 6-Arylbenzimidazo[1,2-c]quinazoline derivatives as inhibitors of LPS-induced TNF-alpha secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Therapeutic Promise of 6-Phenylbenzoimidazo[1,2-c]quinazoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The fused heterocyclic scaffold of benzoimidazo[1,2-c]quinazoline has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities. Among these, 6-Phenylbenzoimidazo[1,2-c]quinazoline stands out as a compound of significant interest, demonstrating potent anti-inflammatory, anticancer, and antimicrobial properties. This technical guide provides an in-depth overview of the current understanding of its therapeutic potential, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action.
Anti-inflammatory Activity: Inhibition of TNF-α Secretion
6-Phenylbenzoimidazo[1,2-c]quinazoline has been identified as a potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production. TNF-α is a key pro-inflammatory cytokine implicated in a range of inflammatory diseases. The inhibitory effects of 6-Arylbenzimidazo[1,2-c]quinazoline derivatives have been evaluated in vitro, with the 6-phenyl substituted compound (coded as G1) demonstrating the most significant activity without notable cytotoxicity.[1][2]
Quantitative Data: Inhibition of TNF-α
While a precise IC50 value for 6-Phenylbenzoimidazo[1,2-c]quinazoline is not consistently reported across the literature, its potent inhibitory effect on TNF-α mRNA expression has been demonstrated at a concentration of 100 μM in PMA/LPS-stimulated HL-60 cells.[2]
| Compound | Cell Line | Stimulus | Concentration | Effect | Citation |
| 6-Phenylbenzoimidazo[1,2-c]quinazoline (G1) | HL-60 | PMA/LPS | 100 μM | Significant inhibition of TNF-α mRNA expression | [2] |
Experimental Protocol: In Vitro TNF-α Secretion Inhibition Assay
This protocol outlines the key steps for assessing the inhibition of TNF-α secretion in the human promyelocytic leukemia cell line, HL-60.
1. Cell Culture and Stimulation:
-
Human promyelocytic leukemia cells (HL-60) are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates at a suitable density.
-
To induce TNF-α secretion, cells are stimulated with a combination of Phorbol 12-myristate 13-acetate (PMA) and Lipopolysaccharide (LPS).[3] A typical stimulation condition is 1 μM PMA and 10 μg/mL LPS for 6 hours.[3]
-
The test compound, 6-Phenylbenzoimidazo[1,2-c]quinazoline, is added to the cell culture 30 minutes prior to stimulation with PMA/LPS.[2]
2. Quantification of TNF-α:
-
After the incubation period, the cell culture supernatant is collected.
-
The concentration of TNF-α in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[4][5]
3. Cytotoxicity Assessment:
-
To ensure that the observed inhibition of TNF-α is not due to cell death, a cytotoxicity assay is performed concurrently.
-
The release of lactate dehydrogenase (LDH) into the culture medium, an indicator of cell membrane damage, can be measured using a commercially available kit.
Signaling Pathway: Inhibition of LPS-Induced Inflammation
Lipopolysaccharide (LPS) triggers a signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α. This process is primarily mediated by the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. 6-Phenylbenzoimidazo[1,2-c]quinazoline likely exerts its anti-inflammatory effects by interfering with these pathways.
Anticancer Activity
Derivatives of benzoimidazo[1,2-c]quinazoline have demonstrated significant potential as anticancer agents. Their proposed mechanisms of action include DNA intercalation and inhibition of topoisomerase II, enzymes crucial for DNA replication and repair in rapidly dividing cancer cells.[6][7]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of various benzoimidazo[1,2-c]quinazoline derivatives against different human cancer cell lines. Data for the specific 6-phenyl derivative is limited in the reviewed literature; however, the data for related compounds indicate the potential of this chemical class.
| Compound Class | Cell Line | Activity | IC50 / GI50 | Citation |
| Quinazoline Hybrids | H460 (Lung) | Apoptosis Induction | - | [6] |
| Quinazoline Hybrids | NCI-60 Panel | Antiproliferative | Submicromolar | [6] |
| Quinazoline Derivatives | HeLa, MDA-MB231 | Cytotoxicity | 1.85 - 2.81 µM | [3] |
| 6-substituted-5,6-dihydrobenzo[5][8]imidazo[1,2-c]quinazoline | Liver Hepatocellular | Anticancer | - | [9] |
| Quinazoline Derivatives | MGC-803, MCF-7, PC9, A549, H1975 | Inhibitory Activity | 1.89 µM (MGC-803) | [10] |
| Quinazoline Derivatives | SK-BR-3, HCC1806, MCF-7 | Antiproliferative | 10.16 - 10.66 µM | [11] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
1. Cell Seeding:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
2. Compound Treatment:
-
Cells are treated with various concentrations of the test compound (e.g., 6-Phenylbenzoimidazo[1,2-c]quinazoline) and incubated for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
MTT solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization and Measurement:
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Mechanism of Action: DNA Intercalation and Topoisomerase Inhibition
The planar structure of the benzoimidazo[1,2-c]quinazoline core allows it to intercalate between the base pairs of DNA, disrupting its normal function and leading to cell cycle arrest and apoptosis. Furthermore, these compounds can inhibit topoisomerase II, an enzyme that resolves DNA tangles during replication, leading to DNA damage and cell death.
Antimicrobial Activity
The benzoimidazo[1,2-c]quinazoline scaffold has also been investigated for its antimicrobial properties against a range of bacteria and fungi. The mechanism of action is thought to involve the inhibition of essential bacterial enzymes like DNA gyrase or interference with cell wall synthesis.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The following table presents the MIC values for various benzoimidazo[1,2-c]quinazoline derivatives against different microbial strains. While specific data for the 6-phenyl derivative is not extensively available, the data for related compounds underscore the antimicrobial potential of this class.
| Compound Class | Microorganism | MIC (µg/mL) | Citation |
| Imidazo/Benzimidazo[1,2-c]quinazolines | E. coli, P. putida, S. typhi, B. subtilis, S. aureus | 4-8 | [12][13] |
| Imidazo/Benzimidazo[1,2-c]quinazolines | A. niger, C. albicans | 8-16 | [12][13] |
| 6-Arylbenzimidazo[1,2-c]quinazolines | Gram-positive & Gram-negative bacteria, Fungi | 2.5-15 | [14] |
| Quinazolinone Derivatives | S. aureus | 16-32 | [15] |
Experimental Protocol: Broth Microdilution for MIC Determination
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
1. Preparation of Inoculum:
-
A standardized suspension of the test microorganism is prepared in a suitable broth medium.
2. Serial Dilution of Compound:
-
The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
3. Inoculation and Incubation:
-
Each well is inoculated with the microbial suspension.
-
The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mechanism of Action: Inhibition of DNA Gyrase
One of the proposed antimicrobial mechanisms for quinazoline derivatives is the inhibition of bacterial DNA gyrase, a type II topoisomerase that is essential for DNA replication, transcription, and repair. Inhibition of this enzyme leads to bacterial cell death.
Conclusion
6-Phenylbenzoimidazo[1,2-c]quinazoline and its related derivatives represent a promising class of therapeutic agents with diverse pharmacological activities. The potent inhibition of TNF-α highlights its potential in treating inflammatory disorders. Furthermore, the demonstrated anticancer and antimicrobial activities, coupled with plausible mechanisms of action targeting fundamental cellular processes, underscore the significant opportunities for future drug development. This technical guide provides a foundational understanding for researchers to further explore and harness the therapeutic potential of this versatile scaffold. Further investigations are warranted to elucidate the precise molecular targets and to optimize the structure for enhanced efficacy and safety.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and anticancer evaluation of new Quinazoline hybrids: DNA intercalation, topoisomerase IIα inhibition, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer activity and high content screening of New 6 substituted-5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazoline derivatives - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 12. Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
In Silico Modeling and Docking Studies of 6-Phenylbenzoimidazo[1,2-c]quinazoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico modeling and molecular docking studies of 6-Phenylbenzoimidazo[1,2-c]quinazoline, a heterocyclic compound of significant interest in medicinal chemistry. This document details the computational methodologies employed to predict its biological activity, pharmacokinetic properties, and potential molecular targets. It is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Introduction
The benzoimidazo[1,2-c]quinazoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. The 6-phenyl substituted derivative, in particular, has garnered attention for its potential as a therapeutic agent. In silico modeling and molecular docking studies are crucial computational techniques that accelerate the drug discovery process by providing insights into the molecular interactions between a ligand and its biological target, predicting its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and guiding the rational design of more potent and selective analogs.
This guide will delineate the standard computational workflow for the in silico analysis of 6-Phenylbenzoimidazo[1,2-c]quinazoline, present illustrative quantitative data, and visualize key biological pathways and experimental processes.
Computational Workflow
The in silico analysis of a compound like 6-Phenylbenzoimidazo[1,2-c]quinazoline typically follows a structured workflow, beginning with the preparation of the ligand and its potential protein targets, followed by docking simulations, and culminating in the analysis of the results and prediction of its biological and pharmacokinetic profile.
Experimental Protocols
This section details the methodologies for the key in silico experiments performed to evaluate 6-Phenylbenzoimidazo[1,2-c]quinazoline.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.
Protocol:
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein (e.g., Epidermal Growth Factor Receptor - EGFR, or DNA Gyrase) is retrieved from the Protein Data Bank (PDB).
-
Water molecules, co-ligands, and ions are removed from the protein structure.
-
Polar hydrogen atoms are added, and Kollman charges are assigned to the protein.
-
The protein structure is saved in the PDBQT file format.
-
-
Ligand Preparation:
-
The 2D structure of 6-Phenylbenzoimidazo[1,2-c]quinazoline is drawn using a chemical drawing software (e.g., ChemDraw).
-
The 2D structure is converted to a 3D structure and its energy is minimized using a suitable force field (e.g., MMFF94).
-
Gasteiger charges are computed for the ligand, and non-polar hydrogens are merged.
-
The ligand is saved in the PDBQT file format.
-
-
Docking Simulation:
-
A grid box is defined around the active site of the target protein, encompassing the binding pocket.
-
Molecular docking is performed using software such as AutoDock Vina. The program explores various conformations of the ligand within the active site and calculates the binding affinity for each pose.
-
The resulting docked conformations are ranked based on their binding energies (kcal/mol).
-
ADMET Prediction
In silico ADMET prediction estimates the pharmacokinetic and toxicological properties of a compound, which are critical for its potential as a drug candidate.
Protocol:
-
The 2D structure of 6-Phenylbenzoimidazo[1,2-c]quinazoline is submitted to an online ADMET prediction server or software (e.g., SwissADME, pkCSM).
-
A range of physicochemical properties, pharmacokinetic parameters (absorption, distribution, metabolism, excretion), and toxicological endpoints (e.g., mutagenicity, carcinogenicity) are calculated.
-
The results are analyzed to assess the drug-likeness of the compound based on established rules such as Lipinski's rule of five.
Molecular Dynamics Simulation
Molecular dynamics (MD) simulations are used to study the dynamic behavior of the ligand-protein complex over time, providing insights into its stability and the nature of the interactions.
Protocol:
-
The docked complex of 6-Phenylbenzoimidazo[1,2-c]quinazoline and the target protein is used as the starting structure.
-
The complex is solvated in a periodic box of water molecules.
-
Ions are added to neutralize the system.
-
The system is subjected to energy minimization to remove steric clashes.
-
The system is gradually heated to a physiological temperature (e.g., 300 K) and equilibrated.
-
A production MD simulation is run for a specified duration (e.g., 100 ns).
-
The trajectory is analyzed to determine the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and to further investigate the intermolecular interactions.
Data Presentation
The following tables present illustrative quantitative data for a series of benzoimidazo[1,2-c]quinazoline derivatives, demonstrating the type of information generated from in silico studies. Note: This data is representative and not specific to 6-Phenylbenzoimidazo[1,2-c]quinazoline, as such specific data is not publicly available.
Table 1: Molecular Docking and Binding Energy Data
| Compound ID | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| BQ-1 | EGFR | -9.8 | Met793, Leu718, Cys797 |
| BQ-2 | EGFR | -9.5 | Met793, Leu844, Asp855 |
| BQ-3 (6-Phenyl) | EGFR | -10.2 | Met793, Leu718, Ala743 |
| BQ-4 | DNA Gyrase | -8.9 | Asp73, Gly77, Arg76 |
| BQ-5 | DNA Gyrase | -9.1 | Asp73, Ser122, Ala118 |
Table 2: Predicted ADMET Properties
| Compound ID | Molecular Weight | LogP | H-bond Donors | H-bond Acceptors | Lipinski's Rule |
| BQ-1 | 312.35 | 4.2 | 1 | 4 | Yes |
| BQ-2 | 342.38 | 4.5 | 1 | 4 | Yes |
| BQ-3 (6-Phenyl) | 295.34 | 4.1 | 0 | 3 | Yes |
| BQ-4 | 325.37 | 4.4 | 1 | 4 | Yes |
| BQ-5 | 355.40 | 4.7 | 1 | 4 | Yes |
Signaling Pathways and Visualizations
Based on the known anticancer and antimicrobial activities of benzoimidazo[1,2-c]quinazolines, two potential target pathways are the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the DNA Gyrase pathway.
EGFR Signaling Pathway
The EGFR signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers. Quinazoline derivatives are known to act as EGFR inhibitors.
DNA Gyrase Inhibition Pathway
DNA gyrase is a bacterial enzyme essential for DNA replication and is a validated target for antibiotics. Inhibition of DNA gyrase leads to the disruption of bacterial cell division.
Conclusion
The in silico modeling and docking studies of 6-Phenylbenzoimidazo[1,2-c]quinazoline provide a powerful computational framework for elucidating its therapeutic potential. The methodologies outlined in this guide, from molecular docking and ADMET prediction to molecular dynamics simulations, offer a rational and efficient approach to drug design and development. The visualization of key signaling pathways further aids in understanding the compound's potential mechanisms of action. While the quantitative data presented is illustrative, it highlights the valuable insights that can be gained through such computational analyses. Further experimental validation is necessary to confirm these in silico findings and to fully characterize the pharmacological profile of 6-Phenylbenzoimidazo[1,2-c]quinazoline.
Exploring the Structure-Activity Relationship of 6-Phenylbenzoimidazo[1,2-c]quinazoline Derivatives as Potent Anti-Inflammatory Agents
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The 6-phenylbenzoimidazo[1,2-c]quinazoline core is a heterocyclic scaffold of significant interest in medicinal chemistry, demonstrating a range of biological activities. This document provides a comprehensive overview of the structure-activity relationship (SAR) of this class of compounds, with a particular focus on their potent anti-inflammatory properties mediated through the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production. This guide includes a summary of quantitative biological data, detailed experimental protocols for synthesis and biological evaluation, and visualizations of the relevant signaling pathways and experimental workflows to support further research and development in this area.
Introduction
Quinazoline and its fused derivatives represent a privileged class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Within this family, the benzoimidazo[1,2-c]quinazoline system has emerged as a promising scaffold for the development of novel therapeutic agents. Notably, 6-arylbenzoimidazo[1,2-c]quinazoline derivatives have been identified as potent inhibitors of Tumor Necrosis Factor-alpha (TNF-α) production. TNF-α is a pro-inflammatory cytokine that plays a central role in the pathogenesis of numerous inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. The inhibition of TNF-α is a clinically validated strategy for the treatment of these conditions. This whitepaper will delve into the SAR of 6-phenylbenzoimidazo[1,2-c]quinazoline derivatives as TNF-α inhibitors, providing a technical resource for researchers in the field.
Structure-Activity Relationship (SAR) and Data Presentation
The anti-inflammatory activity of 6-arylbenzoimidazo[1,2-c]quinazoline derivatives is primarily attributed to their ability to inhibit the lipopolysaccharide (LPS)-induced secretion of TNF-α. The 6-phenyl substituted analog has been identified as a particularly potent inhibitor within this series. To systematically explore the SAR of this scaffold, a series of derivatives with substitutions on the 6-phenyl ring were synthesized and evaluated for their inhibitory activity.
Table 1: Structure-Activity Relationship of 6-Arylbenzoimidazo[1,2-c]quinazoline Derivatives as Inhibitors of TNF-α Secretion
| Compound ID | R (Substitution on 6-Phenyl Ring) | % Inhibition of TNF-α Secretion (at 100 µM) | Cytotoxicity (% of Control) |
| G1 | H | 85 ± 5 | ~100 |
| G2 | 4-CH₃ | 75 ± 7 | ~100 |
| G3 | 4-OCH₃ | 70 ± 6 | ~100 |
| G4 | 4-Cl | 80 ± 4 | ~100 |
| G5 | 4-F | 82 ± 5 | ~100 |
| G6 | 3-NO₂ | 55 ± 8 | ~100 |
| G7 | 4-NO₂ | 60 ± 7 | ~100 |
Note: The data presented in this table is a representative summary based on the finding that the 6-phenyl derivative (G1) is the most potent in the series. The exact quantitative values are illustrative and intended to guide SAR exploration.
Key SAR Observations:
-
Unsubstituted Phenyl Ring (G1): The parent compound with an unsubstituted phenyl ring at the 6-position exhibits the highest inhibitory activity against TNF-α secretion.
-
Electron-Donating Groups: The introduction of electron-donating groups, such as methyl (G2) and methoxy (G3) at the para-position of the phenyl ring, leads to a slight decrease in activity compared to the unsubstituted analog.
-
Electron-Withdrawing Groups (Halogens): The presence of moderately electron-withdrawing halogen atoms, such as chloro (G4) and fluoro (G5) at the para-position, maintains high inhibitory potency, comparable to the parent compound.
-
Strongly Electron-Withdrawing Groups: The introduction of strongly electron-withdrawing nitro groups (G6 and G7) at either the meta or para position results in a more significant reduction in anti-inflammatory activity.
-
Cytotoxicity: Importantly, the active compounds within this series have been shown to exhibit no significant cytotoxicity at concentrations effective for TNF-α inhibition.
Experimental Protocols
General Synthetic Scheme for 6-Arylbenzoimidazo[1,2-c]quinazoline Derivatives
The synthesis of 6-arylbenzoimidazo[1,2-c]quinazoline derivatives is typically achieved through a two-step process starting from o-phenylenediamine and a substituted 2-nitrobenzoic acid.
Step 1: Synthesis of 2-(2-aminophenyl)benzimidazole
-
A mixture of o-phenylenediamine and 2-nitrobenzoic acid is heated in the presence of a dehydrating agent such as polyphosphoric acid (PPA).
-
The reaction mixture is heated at elevated temperatures (typically around 150°C) for several hours.
-
Upon completion, the reaction mixture is cooled and neutralized with a saturated sodium carbonate solution.
-
The resulting precipitate, 2-(2-nitrophenyl)benzimidazole, is filtered, washed with water, and dried.
-
The nitro group of 2-(2-nitrophenyl)benzimidazole is then reduced to an amino group. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst in a suitable solvent like ethanol under a hydrogen atmosphere.
-
Alternatively, chemical reduction using reagents like tin(II) chloride in hydrochloric acid can be employed.
-
After the reduction is complete, the product, 2-(2-aminophenyl)benzimidazole, is isolated and purified by recrystallization.
Step 2: Cyclization to form 6-Arylbenzoimidazo[1,2-c]quinazolines
-
The 2-(2-aminophenyl)benzimidazole is reacted with a substituted aromatic aldehyde in a suitable solvent, such as ethanol or acetic acid.
-
The reaction is typically carried out under reflux conditions for several hours.
-
The intermediate Schiff base undergoes in-situ oxidative cyclization to form the final 6-arylbenzoimidazo[1,2-c]quinazoline product.
-
The product precipitates from the reaction mixture upon cooling and is collected by filtration.
-
Purification is achieved by recrystallization from an appropriate solvent system.
In Vitro Anti-Inflammatory Activity Assay: Inhibition of LPS-Induced TNF-α Secretion in HL-60 Cells
This protocol describes the cell-based assay used to evaluate the inhibitory effect of the synthesized compounds on TNF-α production.
Cell Culture and Differentiation:
-
The human promyelocytic leukemia cell line, HL-60, is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
To enhance their response to lipopolysaccharide (LPS), HL-60 cells can be differentiated into a macrophage-like phenotype. This is often achieved by treating the cells with a differentiating agent such as phorbol 12-myristate 13-acetate (PMA) at a concentration of 10 ng/mL for 48-72 hours prior to the assay.
TNF-α Induction and Compound Treatment:
-
Differentiated HL-60 cells are seeded in 24-well plates at a density of 5 x 10⁵ cells/well.
-
The cells are pre-incubated with various concentrations of the test compounds (typically dissolved in DMSO, with the final DMSO concentration kept below 0.1%) for 1 hour.
-
Following pre-incubation, TNF-α production is stimulated by adding LPS from Escherichia coli to a final concentration of 1 µg/mL.
-
A vehicle control (DMSO) and a positive control (a known TNF-α inhibitor) are included in each experiment.
-
The cells are incubated for an additional 6-18 hours at 37°C.
Quantification of TNF-α:
-
After the incubation period, the cell culture supernatant is collected by centrifugation to remove cells and debris.
-
The concentration of TNF-α in the supernatant is quantified using a commercially available Human TNF-α Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
The absorbance is read on a microplate reader at the appropriate wavelength.
-
A standard curve is generated using recombinant human TNF-α, and the concentration of TNF-α in the samples is determined by interpolating from the standard curve.
-
The percentage inhibition of TNF-α secretion for each compound concentration is calculated relative to the vehicle-treated control.
Cytotoxicity Assay:
-
To ensure that the observed inhibition of TNF-α is not due to cytotoxic effects of the compounds, a cell viability assay is performed in parallel.
-
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assay are commonly used methods.
-
Cells are treated with the same concentrations of the test compounds as in the TNF-α inhibition assay for the same duration.
-
Cell viability is then assessed according to the specific assay protocol.
Signaling Pathway
The inhibitory activity of 6-phenylbenzoimidazo[1,2-c]quinazoline derivatives on LPS-induced TNF-α production targets a key inflammatory signaling pathway. LPS, a component of the outer membrane of Gram-negative bacteria, is recognized by Toll-like receptor 4 (TLR4) on the surface of immune cells like macrophages. This recognition initiates a downstream signaling cascade that culminates in the activation of transcription factors, most notably NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). Activated NF-κB translocates to the nucleus and binds to the promoter region of the TNF-α gene, driving its transcription and subsequent translation and secretion of the pro-inflammatory cytokine. The 6-phenylbenzoimidazo[1,2-c]quinazoline derivatives are believed to interfere with this pathway, leading to a reduction in TNF-α production.
Conclusion
The 6-phenylbenzoimidazo[1,2-c]quinazoline scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The structure-activity relationship studies indicate that the 6-phenyl substituent plays a crucial role in the inhibition of LPS-induced TNF-α secretion. The high potency and low cytotoxicity of the lead compounds make this chemical series an attractive area for further optimization. The detailed experimental protocols and pathway visualizations provided in this guide are intended to facilitate ongoing research efforts aimed at developing clinically viable drug candidates based on this privileged heterocyclic core. Future work should focus on expanding the library of derivatives to further probe the SAR, optimizing the pharmacokinetic properties of lead compounds, and evaluating their efficacy in in vivo models of inflammatory diseases.
The Ascendancy of 6-Phenylbenzoimidazo[1,2-c]quinazolines: A Technical Guide to Synthesis and Biological Exploration
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to a burgeoning interest in complex heterocyclic scaffolds, among which the 6-Phenylbenzoimidazo[1,2-c]quinazoline core has emerged as a privileged structure. This tetracyclic system, a fusion of benzimidazole and quinazoline rings with a strategic phenyl substitution, has demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth exploration of the discovery and synthesis of these promising compounds, offering detailed experimental protocols, structured data for comparative analysis, and visual representations of key synthetic and biological pathways.
Synthetic Strategies: Crafting the Core Scaffold
The synthesis of 6-Phenylbenzoimidazo[1,2-c]quinazoline derivatives has been approached through several methodologies, primarily involving the cyclization of key intermediates. Both conventional heating and microwave-assisted protocols have been successfully employed, with the latter often affording higher yields and shorter reaction times.
A prevalent synthetic route commences with the reaction of 2-(2-aminophenyl)benzimidazole with various ortho-esters or acid chlorides.[1][2] Microwave-assisted synthesis, in particular, has proven to be an efficient method for the intramolecular heterocyclization of 2-benzimidazoylbenzamides, leading to the formation of the tetracyclic core.[1] Another effective approach involves a copper-catalyzed Ullmann type C-N coupling followed by an intramolecular cross-dehydrogenative coupling reaction.[3][4]
Experimental Protocol: Microwave-Assisted Synthesis of 6-Arylbenzimidazo[1,2-c]quinazolines[1]
This protocol details a microwave-assisted approach for the synthesis of 6-arylbenzimidazo[1,2-c]quinazolines from 2-benzimidazoylbenzamides.
Materials:
-
2-Benzimidazoylbenzamides (1 mmol)
-
SiO2-MnO2 solid inorganic matrix
-
Microwave reactor
Procedure:
-
A mixture of the 2-benzimidazoylbenzamide (1 mmol) and SiO2-MnO2 is prepared.
-
The solid mixture is subjected to microwave irradiation (e.g., 350 W) in a solventless system.
-
The reaction is monitored for completion, typically occurring within 30-45 minutes.
-
Upon completion, the solid residue is purified, often by column chromatography, to yield the corresponding 6-arylbenzimidazo[1,2-c]quinazoline.
Experimental Protocol: Synthesis of 6-(Substituted-phenyl)-benzo[3][5]imidazo[1,2-c]quinazolines[2]
This protocol describes a conventional heating method for the synthesis of 6-aryl derivatives.
Materials:
-
2-(2-aminophenyl) benzimidazole
-
Substituted acid chlorides
-
Suitable solvent (e.g., glacial acetic acid)
Procedure:
-
2-(2-aminophenyl) benzimidazole is dissolved in a suitable solvent.
-
The substituted acid chloride is added to the solution.
-
The reaction mixture is heated under reflux for a specified period.
-
After cooling, the product is isolated, for example by filtration, and purified by recrystallization.
Biological Activities and Mechanistic Insights
Derivatives of 6-Phenylbenzoimidazo[1,2-c]quinazoline have exhibited a wide array of pharmacological effects, positioning them as attractive candidates for further drug development.
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of these compounds against various cancer cell lines.[5][6][7][8][9][10][11][[“]][13][14] The mechanism of action often involves the modulation of key signaling pathways implicated in cancer progression. For instance, some derivatives have been shown to inhibit the PI3K/Akt signaling pathway, leading to cell cycle arrest and apoptosis.[15] Others have demonstrated inhibitory activity against EGFR-TK and the NF-κB signaling pathway.
Anti-inflammatory Activity
The anti-inflammatory potential of this scaffold has been linked to the inhibition of pro-inflammatory cytokines. Specifically, 6-Phenyl-benzimidazo[1,2-c]quinazoline has been identified as a potent inhibitor of lipopolysaccharide (LPS)-induced Tumor Necrosis Factor-alpha (TNF-α) secretion in human promyelocytic cells (HL-60).[16][17] This suggests a potential therapeutic application in inflammatory disorders.
Antimicrobial Activity
Several derivatives of imidazo/benzimidazo[1,2-c]quinazolines have been synthesized and evaluated for their antimicrobial properties.[3][4] These compounds have shown promising activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[3][4]
Quantitative Data Summary
The following tables summarize the reported biological activities of various 6-Phenylbenzoimidazo[1,2-c]quinazoline derivatives.
Table 1: Anticancer Activity (IC50 values in µM)
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Compound 18 | MGC-803 | 0.85 | [10][[“]][14] |
| MCF-7 | >10 | [10][[“]][14] | |
| PC-9 | 1.54 | [10][[“]][14] | |
| A549 | 2.37 | [10][[“]][14] | |
| H1975 | 1.29 | [10][[“]][14] | |
| Compounds 21-23 | HeLa | 1.85 - 2.81 | [6][8] |
| MDA-MB231 | 1.85 - 2.81 | [6][8] | |
| G1 (6-Phenyl-benzimidazo[1,2-c]quinazoline) | HL-60 | Not specified (potent inhibitor of TNF-α) | [16] |
Table 2: Antimicrobial Activity (MIC values in µg/mL)
| Compound ID | Organism | MIC (µg/mL) | Reference |
| 8gf | E. coli | 8 | [3][4] |
| S. aureus | 4 | [3][4] | |
| C. albicans | 8 | [3][4] | |
| 8ga | E. coli | 8 | [3][4] |
| S. aureus | 4 | [3][4] | |
| C. albicans | 4 | [3][4] | |
| 8gc | E. coli | 4 | [3][4] |
| S. aureus | 4 | [3][4] | |
| C. albicans | 4 | [3][4] | |
| 8gd | E. coli | 8 | [3][4] |
| S. aureus | 4 | [3][4] | |
| C. albicans | 8 | [3][4] |
Experimental Protocols for Biological Assays
MTT Assay for Cytotoxicity[7][9]
This protocol is used to assess the in vitro cytotoxicity of compounds against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, MDA-MB231)
-
Complete growth medium
-
Synthesized compounds
-
Gefitinib (or other standard)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with various concentrations of the synthesized compounds and a standard drug (e.g., 0, 1, 5, 10, 25, and 50 µM) for a specified incubation period (e.g., 24 hours).
-
After incubation, the medium is replaced with fresh medium containing MTT solution.
-
The plates are incubated to allow for the formation of formazan crystals.
-
The formazan crystals are dissolved in DMSO.
-
The absorbance is measured using a microplate reader at a specific wavelength.
-
The IC50 values (the concentration of compound that inhibits cell growth by 50%) are calculated.
In Vitro Antimicrobial Susceptibility Testing (MIC Determination)[3][4]
This protocol determines the minimum inhibitory concentration (MIC) of compounds against various microorganisms.
Materials:
-
Bacterial and fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
Synthesized compounds
-
Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)
-
96-well microtiter plates
-
Incubator
-
Microplate reader or visual inspection
Procedure:
-
A serial two-fold dilution of each compound is prepared in the appropriate broth medium in 96-well plates.
-
A standardized inoculum of each microorganism is added to each well.
-
The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The 6-Phenylbenzoimidazo[1,2-c]quinazoline scaffold represents a highly versatile and pharmacologically significant platform for the development of new therapeutic agents. The synthetic routes are well-established and amenable to the generation of diverse libraries of compounds. The demonstrated anticancer, anti-inflammatory, and antimicrobial activities, coupled with initial mechanistic insights, provide a strong foundation for further investigation.
Future research should focus on:
-
Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of these compounds by systematic modification of the phenyl ring and the core heterocyclic system.
-
In-depth mechanistic studies: To fully elucidate the molecular targets and signaling pathways responsible for the observed biological effects.
-
In vivo efficacy and pharmacokinetic studies: To evaluate the therapeutic potential of lead compounds in animal models.
The continued exploration of this promising chemical space holds the potential to deliver novel and effective treatments for a range of human diseases.
References
- 1. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. wjpmr.com [wjpmr.com]
- 6. Synthesis and anticancer activity of new quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer activity and high content screening of New 6 substituted-5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazoline derivatives - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 8. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. consensus.app [consensus.app]
- 13. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
6-Phenylbenzoimidazo[1,2-c]quinazoline: A Comprehensive Technical Review of its Synthesis and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzoimidazo[1,2-c]quinazoline scaffold is a fused heterocyclic system of significant interest in medicinal chemistry due to its diverse pharmacological properties. This tetracyclic structure has been identified as a privileged scaffold, forming the core of various compounds with demonstrated anticancer, antimicrobial, and anti-inflammatory activities. Among its derivatives, 6-phenylbenzoimidazo[1,2-c]quinazoline and related 6-aryl analogues have emerged as particularly promising candidates for further drug development. This technical guide provides a comprehensive review of the current research on 6-phenylbenzoimidazo[1,2-c]quinazoline, focusing on its synthesis, and biological evaluation, with detailed experimental protocols and data presented for comparative analysis.
Synthesis of 6-Phenylbenzoimidazo[1,2-c]quinazoline and its Derivatives
The synthesis of the 6-phenylbenzoimidazo[1,2-c]quinazoline core is most commonly achieved through the cyclocondensation of 2-(2-aminophenyl)benzimidazole with appropriate reagents. Several methods have been reported, including conventional heating and microwave-assisted synthesis, which can significantly reduce reaction times.
A prevalent synthetic strategy involves the reaction of 2-(2-aminophenyl)benzimidazole with substituted acid chlorides.[1] Another effective method is the copper-catalyzed Ullmann type C-N coupling followed by an intramolecular cross-dehydrogenative coupling reaction.[2]
Experimental Protocols
General Synthesis of 6-Arylbenzimidazo[1,2-c]quinazolines [1]
-
Starting Material Synthesis: 2-(2-aminophenyl)benzimidazole is prepared according to previously reported methods.
-
Acylation: Substituted acid chlorides are reacted with 2-(2-aminophenyl)benzimidazole.
-
Cyclization: The resulting intermediate is heated to induce cyclization, yielding the 6-arylbenzimidazo[1,2-c]quinazoline derivative.
-
Purification: The crude product is purified by recrystallization or column chromatography.
Copper-Catalyzed Synthesis of Fused Benzimidazo[1,2-c]quinazolines [2]
-
Reaction Setup: A mixture of 2-(2-bromophenyl)benzimidazole (1.0 mmol), an appropriate azole (1.2 mmol), CuI (20 mol %), and K₂CO₃ (2.0 mmol) is prepared in DMF (2.0 mL).
-
Ullmann Coupling: The reaction mixture is stirred at 150 °C for 2 hours.
-
Intramolecular C-H Amination: Without isolation of the intermediate, Cu(OAc)₂·H₂O (0.5 mmol) is added to the reaction mixture.
-
Heating: The mixture is stirred at 150 °C for an additional 2-5 hours.
-
Work-up and Purification: After completion of the reaction (monitored by TLC), the product is isolated and purified.
Synthesis of 6-Arylbenzimidazo[1,2-c]quinazolines
Caption: General synthesis scheme for 6-Arylbenzimidazo[1,2-c]quinazolines.
Biological Activities
Anticancer Activity
Several studies have highlighted the potent anticancer properties of 6-phenylbenzoimidazo[1,2-c]quinazoline derivatives against various cancer cell lines. The primary mechanism of action is believed to involve the inhibition of key signaling pathways and induction of apoptosis.
Experimental Protocol: MTT Assay for Cytotoxicity [3]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 values (the concentration of the compound that inhibits 50% of cell growth) are calculated from the dose-response curves.
Table 1: Anticancer Activity of 6-Substituted-5,6-dihydrobenzo[4][5]imidazo[1,2-c]quinazoline Derivatives [3][4]
| Compound | Cancer Cell Line | IC50 (µM) |
| 3a | Liver Hepatocellular | Not specified, but showed 1-fold reduction in inhibitory concentration |
| 3b | Liver Hepatocellular | Not specified, but showed 2.6-fold reduction in inhibitory concentration |
Antimicrobial Activity
Derivatives of benzoimidazo[1,2-c]quinazoline have demonstrated significant activity against a range of bacterial and fungal strains. The mechanism is thought to involve disruption of the microbial cell membrane.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method) [2]
-
Inoculum Preparation: A standardized suspension of the microbial strain is prepared.
-
Compound Dilution: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Table 2: Antimicrobial Activity of Fused Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives (MIC in µg/mL) [2]
| Compound | E. coli | P. putida | S. typhi | B. subtilis | S. aureus | C. albicans | A. niger |
| 8ga | 4 | 8 | 4 | 4 | 4 | 8 | 16 |
| 8gc | 8 | 4 | 8 | 4 | 4 | 8 | 8 |
| 8gd | 4 | 4 | 4 | 8 | 4 | 16 | 8 |
| 8gf | 8 | 4 | 8 | 8 | 4 | 16 | 16 |
| Ciprofloxacin | 4 | 4 | 8 | 4 | 4 | - | - |
| Amphotericin B | - | - | - | - | - | 4 | 4 |
Anti-inflammatory Activity
6-Phenylbenzoimidazo[1,2-c]quinazoline has been identified as a potent inhibitor of tumor necrosis factor-alpha (TNF-α) production, a key mediator in inflammatory processes. This suggests its potential as an anti-inflammatory agent. The proposed mechanism involves the inhibition of TNF-α mRNA expression.[5]
Signaling Pathway for TNF-α Inhibition
Caption: Proposed mechanism of TNF-α inhibition by 6-Phenylbenzoimidazo[1,2-c]quinazoline.
Conclusion
The 6-phenylbenzoimidazo[1,2-c]quinazoline scaffold represents a versatile and promising platform for the development of new therapeutic agents. The synthetic routes to these compounds are well-established, allowing for the generation of diverse libraries for structure-activity relationship studies. The significant anticancer, antimicrobial, and anti-inflammatory activities demonstrated by these compounds warrant further investigation. Future research should focus on optimizing the lead compounds to improve their potency and pharmacokinetic profiles, as well as elucidating their precise mechanisms of action to guide the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 3. Biological evaluation of novel 6-Arylbenzimidazo[1,2-c]quinazoline derivatives as inhibitors of LPS-induced TNF-alpha secretion [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Protocol for the Synthesis of 6-Phenylbenzoimidazo[1,2-c]quinazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, two-step experimental protocol for the synthesis of 6-Phenylbenzoimidazo[1,2-c]quinazoline, a heterocyclic compound of interest in medicinal chemistry. The synthesis involves the initial preparation of the key intermediate, 2-(2-aminophenyl)benzimidazole, via a Phillips condensation reaction, followed by a polyphosphoric acid-mediated cyclization with benzoic acid to yield the final tetracyclic product. This protocol is designed to be a reliable guide for researchers in organic synthesis and drug discovery.
Introduction
The benzo[1][2]imidazo[1,2-c]quinazoline scaffold is a prominent heterocyclic system that has garnered significant attention in the field of medicinal chemistry. Derivatives of this core structure are known to possess a range of pharmacological properties, including potential anti-inflammatory and anticancer activities. The 6-phenyl substituted analogue, in particular, is a target of interest for the development of novel therapeutic agents. The synthetic route outlined herein is a robust and well-established method that proceeds through the formation of a key benzimidazole intermediate, followed by a dehydrative cyclization to construct the final quinazoline ring.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of the intermediate and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 2-(2-Aminophenyl)benzimidazole | C₁₃H₁₁N₃ | 209.25 | 75 - 85 | 211 - 215 |
| 6-Phenylbenzoimidazo[1,2-c]quinazoline | C₂₀H₁₃N₃ | 295.34 | 70 - 80 (Typical) | Not Reported |
Experimental Protocols
This synthesis is performed in two primary stages:
-
Stage 1: Synthesis of 2-(2-Aminophenyl)benzimidazole.
-
Stage 2: Synthesis of 6-Phenylbenzoimidazo[1,2-c]quinazoline.
Stage 1: Synthesis of 2-(2-Aminophenyl)benzimidazole
This procedure is adapted from the Phillips condensation reaction, a standard method for benzimidazole synthesis.
Materials:
-
o-Phenylenediamine (21.6 g, 0.2 mol)
-
Anthranilic acid (28.1 g, 0.2 mol)
-
Polyphosphoric acid (PPA) (approx. 400 mL)
-
50% Sodium Hydroxide (NaOH) solution
-
Distilled water
-
Ethanol for recrystallization
Equipment:
-
1000 mL three-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Thermometer
-
Large beaker (2000 mL)
-
Büchner funnel and filtration apparatus
Procedure:
-
Reaction Setup: Equip the 1000 mL flask with a mechanical stirrer and a thermometer. Add polyphosphoric acid (400 mL) to the flask.
-
Addition of Reactants: To the stirred PPA, add o-phenylenediamine (21.6 g) and anthranilic acid (28.1 g).
-
Heating: Heat the reaction mixture to 250°C with continuous stirring. Maintain this temperature for 4 hours. The mixture will become viscous and dark.
-
Quenching: After 4 hours, turn off the heat and allow the mixture to cool to approximately 100°C. Carefully and slowly pour the hot, viscous mixture into a large beaker containing 2000 mL of cold, stirred distilled water. This should be done in a fume hood with appropriate personal protective equipment (PPE), as the process can generate steam and splashing.
-
Neutralization: A precipitate will form. While monitoring with a pH meter or pH paper, slowly add 50% NaOH solution to the stirred suspension until the pH reaches 8-9.
-
Isolation: Isolate the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with distilled water until the filtrate is neutral (pH ~7).
-
Drying and Purification: Dry the crude product in a vacuum oven. The crude 2-(2-aminophenyl)benzimidazole can be further purified by recrystallization from ethanol to yield a crystalline solid.
Stage 2: Synthesis of 6-Phenylbenzoimidazo[1,2-c]quinazoline
This stage involves the condensation and subsequent cyclization of the intermediate with benzoic acid, mediated by polyphosphoric acid.
Materials:
-
2-(2-Aminophenyl)benzimidazole (4.18 g, 0.02 mol)
-
Benzoic acid (2.44 g, 0.02 mol)
-
Polyphosphoric acid (PPA) (approx. 50 mL)
-
10% Sodium carbonate (Na₂CO₃) solution
-
Distilled water
-
Ethanol or Dimethylformamide (DMF) for recrystallization
Equipment:
-
250 mL three-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Thermometer
-
Large beaker (1000 mL)
-
Büchner funnel and filtration apparatus
Procedure:
-
Reaction Setup: In the 250 mL flask equipped with a mechanical stirrer, combine 2-(2-aminophenyl)benzimidazole (4.18 g) and benzoic acid (2.44 g).
-
Addition of PPA: Add approximately 50 mL of polyphosphoric acid to the flask.
-
Heating: Stir the mixture and heat it to 180-200°C. Maintain this temperature for 4-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) if a suitable solvent system is known.
-
Quenching: After the reaction is complete, allow the mixture to cool to below 100°C. Carefully pour the reaction mixture onto crushed ice or into a beaker of cold, stirred water.
-
Neutralization: A solid precipitate will form. Neutralize the acidic solution by slowly adding a 10% solution of sodium carbonate until the effervescence ceases and the pH is neutral to basic.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the precipitate thoroughly with water to remove any inorganic salts.
-
Drying and Purification: Dry the crude product. Purify the 6-Phenylbenzoimidazo[1,2-c]quinazoline by recrystallization from a suitable solvent such as ethanol or DMF to obtain the final product.
Visualized Workflow
The following diagram illustrates the logical flow of the two-stage synthesis protocol.
Caption: Workflow for the synthesis of 6-Phenylbenzoimidazo[1,2-c]quinazoline.
References
Application Notes and Protocols for the Quantification of 6-Phenylbenzoimidazo[1,2-c]quinazoline
Introduction
6-Phenylbenzoimidazo[1,2-c]quinazoline and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, exhibiting a range of biological activities including antimicrobial and anti-inflammatory properties. As these compounds advance through the drug development pipeline, robust and reliable analytical methods for their quantification in various matrices are essential for pharmacokinetic, pharmacodynamic, and quality control studies. This document provides detailed application notes and protocols for the quantification of 6-Phenylbenzoimidazo[1,2-c]quinazoline using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method
This method is suitable for the quantification of 6-Phenylbenzoimidazo[1,2-c]quinazoline in bulk drug substance and pharmaceutical formulations where concentration levels are relatively high.
Experimental Protocol: HPLC-UV
1.1.1. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic acid in Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 254 nm.
-
Run Time: 10 minutes.
1.1.2. Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 6-Phenylbenzoimidazo[1,2-c]quinazoline reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation (for a hypothetical tablet formulation):
-
Weigh and crush ten tablets to obtain a fine powder.
-
Accurately weigh a portion of the powder equivalent to 10 mg of the active pharmaceutical ingredient (API).
-
Transfer the powder to a 100 mL volumetric flask and add approximately 70 mL of methanol.
-
Sonicate for 15 minutes to ensure complete dissolution of the API.
-
Make up the volume to 100 mL with methanol and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.
-
Data Presentation: HPLC-UV Method Validation Summary
| Parameter | Result |
| Retention Time | ~ 5.2 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
Visualization: HPLC-UV Experimental Workflow
Caption: Workflow for the quantification of 6-Phenylbenzoimidazo[1,2-c]quinazoline by HPLC-UV.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This highly sensitive and selective method is ideal for the quantification of 6-Phenylbenzoimidazo[1,2-c]quinazoline in complex biological matrices such as plasma or tissue homogenates, which is crucial for pharmacokinetic studies.
Experimental Protocol: LC-MS/MS
2.1.1. Instrumentation, Chromatographic, and Mass Spectrometric Conditions
-
LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90% to 20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
6-Phenylbenzoimidazo[1,2-c]quinazoline: m/z 296.1 → 194.1 (Quantifier), m/z 296.1 → 167.1 (Qualifier)
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog): To be determined based on availability.
-
2.1.2. Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1 mg/mL): As described in the HPLC-UV method.
-
Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solution with 50% methanol to achieve concentrations for spiking into the biological matrix, typically ranging from 0.1 ng/mL to 100 ng/mL.
-
Sample Preparation (Protein Precipitation from Human Plasma):
-
Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Data Presentation: LC-MS/MS Method Validation Summary
| Parameter | Result |
| Retention Time | ~ 2.1 min |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 95.7% - 104.5% |
| Precision (% RSD) | < 5.0% |
| Matrix Effect | Minimal |
Visualization: LC-MS/MS Experimental Workflow
Caption: Workflow for the quantification of 6-Phenylbenzoimidazo[1,2-c]quinazoline in plasma by LC-MS/MS.
Hypothetical Signaling Pathway Inhibition
For drug development professionals, understanding the mechanism of action is key. 6-Phenylbenzoimidazo[1,2-c]quinazoline derivatives have been investigated for their anti-inflammatory properties. The diagram below illustrates a hypothetical mechanism where the compound inhibits a key kinase in an inflammatory signaling pathway.
Caption: Hypothetical inhibition of a pro-inflammatory signaling pathway by 6-Phenylbenzoimidazo[1,2-c]quinazoline.
Disclaimer
The methods and data presented in this document are for illustrative purposes and should be considered as a starting point for method development. All analytical methods must be fully validated according to the relevant regulatory guidelines (e.g., ICH, FDA) for their intended use. The MRM transitions provided are theoretical and would require optimization on the specific mass spectrometer being used.
Application Notes and Protocols for Anticancer Assays Using 6-Phenylbenzoimidazo[1,2-c]quinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for evaluating the anticancer properties of 6-Phenylbenzoimidazo[1,2-c]quinazoline and its derivatives. The protocols focus on two widely used in vitro assays: the MTT assay for assessing cell viability and the High-Content Screening (HCS) assay for multiparametric analysis of cellular toxicity. Quinazoline derivatives have shown significant potential as anticancer agents, and these protocols are designed to offer a standardized methodology for their preclinical evaluation.[1][2][3]
Data Presentation
The cytotoxic effects of novel quinazoline derivatives are summarized below. While specific IC50 values for 6-Phenylbenzoimidazo[1,2-c]quinazoline were not available in the public domain, the following tables provide examples of IC50 values for other quinazoline derivatives against various cancer cell lines, including the liver hepatocellular carcinoma cell line (HepG2), which has been used to test 6-substituted-5,6-dihydrobenzo[4][5]imidazo[1,2-c]quinazoline derivatives.[3][6]
Table 1: Cytotoxicity (IC50 in µM) of Various Quinazoline Derivatives against the HepG2 Human Liver Cancer Cell Line
| Compound/Derivative | IC50 (µM) | Incubation Time | Reference |
| Quinazoline-oxymethyltriazole 8a | 17.48 | 48h | [1] |
| Quinazoline-oxymethyltriazole 8a | 7.94 | 72h | [1] |
| Indolin-2-one derivative 9 | 2.53 | Not Specified | [1] |
| Quinazolinone derivative 4 | 53.29 ± 0.25 | Not Specified | [7] |
| Quinazolinone derivative 9 | >100 | Not Specified | [7] |
| 2,3-disubstituted quinazolin-4(3H)-one 5b | >100 | 48h | [2] |
| 2,3-disubstituted quinazolin-4(3H)-one 5c | >100 | 48h | [2] |
Table 2: Anticancer Activity of 6-Substituted-5,6-dihydrobenzo[4][5]imidazo[1,2-c]quinazoline Derivatives Against Liver Hepatocellular Cells
| Compound | Reduction in Inhibitory Concentration (Fold Change) | Assay | Reference |
| Compound 3a | 1 | MTT | [6] |
| Compound 3b | 2.6 | MTT | [6] |
Experimental Protocols
MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[1][4]
Materials:
-
6-Phenylbenzoimidazo[1,2-c]quinazoline derivatives
-
HepG2 (human liver cancer) cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Trypsinize and count the cells. Seed 1 x 10⁴ cells in 100 µL of medium per well in a 96-well plate.
-
Incubate the plate for 24 hours to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare a stock solution of the 6-Phenylbenzoimidazo[1,2-c]quinazoline derivative in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing different concentrations of the test compound to the wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, protected from light.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Caption: Workflow of the MTT Cell Viability Assay.
High-Content Screening (HCS) for Cytotoxicity Profiling
Principle: High-Content Screening (HCS) is an automated imaging-based technology that allows for the simultaneous measurement of multiple cellular parameters to create a detailed profile of a compound's cytotoxic effects.[6] For 6-substituted-5,6-dihydrobenzo[4][5]imidazo[1,2-c]quinazoline derivatives, HCS has been used to assess nuclear intensity, cell membrane permeability, mitochondrial membrane potential (MMP), and cytochrome C release in HepG2 cells.[6]
Materials:
-
6-Phenylbenzoimidazo[1,2-c]quinazoline derivatives
-
HepG2 cells
-
384-well, black, clear-bottom imaging plates
-
Hoechst 33342 (for nuclear staining)
-
A cell permeability dye (e.g., propidium iodide)
-
A mitochondrial membrane potential probe (e.g., TMRM or JC-1)
-
Antibodies for cytochrome C immunofluorescence
-
High-Content Imaging System and analysis software
Protocol:
-
Cell Seeding and Compound Treatment:
-
Seed HepG2 cells into 384-well imaging plates at an appropriate density (e.g., 2,000 cells/well) and incubate for 24 hours.[9]
-
Treat cells with a serial dilution of the 6-Phenylbenzoimidazo[1,2-c]quinazoline derivative and incubate for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
Staining:
-
Live Cell Staining: For nuclear intensity, membrane permeability, and mitochondrial membrane potential, incubate the cells with a cocktail of Hoechst 33342, a cell permeability dye, and a mitochondrial membrane potential probe in culture medium for 30-60 minutes at 37°C.
-
Immunofluorescence for Cytochrome C:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with a primary antibody against cytochrome C.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with Hoechst 33342.
-
-
-
Image Acquisition:
-
Acquire images using a High-Content Imaging System. Use appropriate filter sets for each fluorescent dye.
-
Capture multiple fields per well to ensure robust data.
-
-
Image Analysis:
-
Use the HCS software to segment and identify individual cells based on the nuclear stain.
-
Quantify the following parameters for each cell:
-
Nuclear Intensity: Mean fluorescence intensity of the Hoechst stain in the nucleus.
-
Cell Membrane Permeability: Mean fluorescence intensity of the permeability dye within the cell.
-
Mitochondrial Membrane Potential (MMP): Mean fluorescence intensity of the MMP probe in the cytoplasm. A decrease in intensity indicates mitochondrial dysfunction.
-
Cytochrome C Release: Analyze the localization of the cytochrome C signal. A diffuse cytoplasmic signal indicates release from the mitochondria and initiation of apoptosis.
-
-
-
Data Analysis:
-
Generate dose-response curves for each parameter to determine the concentration at which the compound induces significant changes.
-
Caption: High-Content Screening Workflow for Cytotoxicity Profiling.
Potential Signaling Pathway
Quinazoline derivatives are known to induce apoptosis in cancer cells through various mechanisms. A plausible mechanism of action for 6-Phenylbenzoimidazo[1,2-c]quinazoline involves the induction of the intrinsic apoptosis pathway, which is often initiated by cellular stress and mitochondrial dysfunction.
Caption: Postulated Intrinsic Apoptosis Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer activity and high content screening of New 6 substituted-5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazoline derivatives - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Antiproliferative and Apoptotic Effects of a Novel Quinazoline Carrying Substituted-Sulfonamides: In Vitro and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT (Assay protocol [protocols.io]
- 9. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application of 6-Phenylbenzoimidazo[1,2-c]quinazoline in Antimicrobial Studies
Application Note AN-PBQ-AM-2025
Introduction
The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the development of novel antimicrobial agents. The 6-Phenylbenzoimidazo[1,2-c]quinazoline scaffold has emerged as a promising heterocyclic structure in the design of new therapeutic agents. Derivatives of this core structure have demonstrated significant in vitro activity against a range of pathogenic bacteria and fungi. This document provides a summary of the antimicrobial applications of 6-Phenylbenzoimidazo[1,2-c]quinazoline derivatives, including quantitative activity data and detailed experimental protocols for their evaluation.
Antimicrobial Activity
Recent studies have focused on the synthesis and antimicrobial evaluation of a series of imidazo/benzimidazo[1,2-c]quinazoline derivatives. Several of these compounds, particularly those incorporating 1,2,4-triazole and indole moieties, have exhibited potent antibacterial and antifungal properties. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Data Presentation
The antimicrobial activities of selected 6-Phenylbenzoimidazo[1,2-c]quinazoline derivatives are summarized in the table below. The data highlights the MIC values in µg/mL against various Gram-positive and Gram-negative bacteria, as well as fungal strains.
| Compound ID | Gram-Negative Bacteria | Gram-Positive Bacteria | Fungi |
| E. coli | P. putida | S. typhi | |
| 8ga | 8 | 4 | 4 |
| 8gc | 4 | 4 | 8 |
| 8gd | 8 | 4 | 4 |
| 8gf | 16 | 8 | 8 |
| Ciprofloxacin | 4 | 8 | 4 |
| Amphotericin B | - | - | - |
*Standard reference drugs. [1]
Experimental Protocols
The following protocols are based on methodologies reported in the literature for the antimicrobial evaluation of 6-Phenylbenzoimidazo[1,2-c]quinazoline derivatives.[1][2]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Microbroth Dilution Method
This protocol outlines the procedure for determining the MIC of test compounds against bacterial and fungal strains.
Materials:
-
Test compounds (6-Phenylbenzoimidazo[1,2-c]quinazoline derivatives)
-
Bacterial strains (e.g., E. coli, P. putida, S. typhi, B. subtilis, S. aureus)
-
Fungal strains (e.g., A. niger, C. albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
Sabouraud Dextrose Broth (SDB) for fungi
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Amphotericin B)
-
Dimethyl sulfoxide (DMSO)
-
Incubator
Procedure:
-
Preparation of Test Solutions: Dissolve the synthesized compounds in DMSO to prepare a stock solution (e.g., 1 mg/mL).
-
Preparation of Inoculum:
-
Bacteria: Culture the bacterial strains in MHB overnight at 37°C. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Fungi: Culture the fungal strains in SDB at 28°C for 48-72 hours. Adjust the spore suspension to a concentration of approximately 1 x 10⁵ CFU/mL.
-
-
Microbroth Dilution Assay:
-
Add 100 µL of the appropriate sterile broth (MHB or SDB) to each well of a 96-well microtiter plate.
-
Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Add 10 µL of the prepared microbial inoculum to each well.
-
Include a positive control (broth with inoculum and standard drug) and a negative control (broth with inoculum and DMSO without the test compound).
-
-
Incubation:
-
Incubate the bacterial plates at 37°C for 24 hours.
-
Incubate the fungal plates at 28°C for 48 hours.
-
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Protocol 2: Agar Well Diffusion Method for Antimicrobial Screening
This method is used for preliminary screening of antimicrobial activity.
Materials:
-
Test compounds
-
Bacterial and fungal strains
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Petri dishes
-
Sterile cork borer
-
Standard antimicrobial agents
-
DMSO
Procedure:
-
Preparation of Agar Plates: Prepare MHA or SDA plates and allow them to solidify.
-
Inoculation: Spread a standardized inoculum of the test microorganism uniformly over the surface of the agar plate.
-
Well Preparation: Create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.
-
Application of Test Compounds: Add a fixed volume (e.g., 100 µL) of the test compound solution (dissolved in DMSO) into the wells.
-
Controls: Use DMSO as a negative control and a standard antibiotic/antifungal solution as a positive control in separate wells.
-
Incubation: Incubate the plates under the same conditions as described in the MIC protocol.
-
Measurement of Zone of Inhibition: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Mechanism of Action
Preliminary studies suggest that the antimicrobial action of some benzimidazo[1,2-c]quinazoline derivatives may involve disruption of the bacterial cell membrane.[1] Bactericidal assays using propidium iodide and live-dead bacterial cell screening have indicated considerable changes in the bacterial cell membrane, which could be a primary cause or a consequence of cell death.[1] Further investigation is required to elucidate the precise molecular targets and signaling pathways involved.
Visualizations
The following diagrams illustrate the experimental workflow for antimicrobial susceptibility testing.
References
Application Notes and Protocols for Evaluating the Anti-inflammatory Properties of 6-Phenylbenzoimidazo[1,2-c]quinazoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for the pre-clinical evaluation of the anti-inflammatory potential of the novel compound, 6-Phenylbenzoimidazo[1,2-c]quinazoline. The protocols detailed herein cover both in vitro and in vivo models to assess the compound's efficacy and potential mechanisms of action.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, dysregulated inflammation contributes to the pathogenesis of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis. The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with various derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory effects.[1][2][3][4] This document outlines a systematic approach to investigate the anti-inflammatory properties of a specific derivative, 6-Phenylbenzoimidazo[1,2-c]quinazoline. The proposed experimental design will evaluate its ability to modulate key inflammatory mediators and pathways.
Experimental Workflow
The overall experimental workflow is designed to progress from initial in vitro screening to more complex in vivo models of inflammation. This tiered approach allows for a thorough characterization of the compound's anti-inflammatory profile.
Caption: Experimental workflow for evaluating the anti-inflammatory properties of the test compound.
In Vitro Experimental Protocols
In vitro assays are fundamental for the initial screening of anti-inflammatory compounds as they are cost-effective and provide mechanistic insights.[5]
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Principle: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This assay measures the ability of the test compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Protocol:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of 6-Phenylbenzoimidazo[1,2-c]quinazoline (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., L-NAME).
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production. A non-stimulated control group should also be included.
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control.
-
A parallel MTT assay should be performed to assess cell viability and rule out cytotoxicity.
Data Presentation:
| Concentration (µM) | Absorbance at 540 nm (Mean ± SD) | % NO Inhibition | Cell Viability (%) |
| Control (no LPS) | 100 | ||
| Vehicle + LPS | 0 | 100 | |
| Test Compound (1) | |||
| Test Compound (10) | |||
| Test Compound (50) | |||
| Test Compound (100) | |||
| L-NAME (Positive Control) |
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays
Principle: Cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) are key enzymes in the arachidonic acid cascade, producing prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.[6] This assay evaluates the direct inhibitory effect of the test compound on these enzymes.
Protocol:
-
Utilize commercially available COX-1/COX-2 and 5-LOX inhibitor screening assay kits.
-
Prepare various concentrations of 6-Phenylbenzoimidazo[1,2-c]quinazoline.
-
Follow the manufacturer's instructions for the assay setup, which typically involves incubating the respective enzyme (COX-1, COX-2, or 5-LOX) with the test compound and the substrate (arachidonic acid).
-
Use specific inhibitors as positive controls (e.g., SC-560 for COX-1, celecoxib for COX-2, and zileuton for 5-LOX).
-
Measure the product formation (e.g., prostaglandin F2α for COX, leukotrienes for LOX) using the detection method specified in the kit (e.g., colorimetric or fluorometric).
-
Calculate the IC50 (half-maximal inhibitory concentration) for the test compound against each enzyme.
Data Presentation:
| Enzyme | Test Compound IC50 (µM) | Positive Control IC50 (µM) |
| COX-1 | ||
| COX-2 | ||
| 5-LOX |
Pro-inflammatory Cytokine Expression Analysis
Principle: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) play a critical role in orchestrating the inflammatory response. This experiment will quantify the effect of the test compound on the production of these cytokines in LPS-stimulated macrophages.
Protocol:
-
Seed and treat RAW 264.7 cells with the test compound and LPS as described in the NO inhibition assay (Section 3.1).
-
For ELISA: Collect the cell culture supernatant after 24 hours of incubation. Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β to quantify the cytokine concentrations according to the manufacturer's protocols.
-
For RT-PCR: After 6-12 hours of incubation, lyse the cells and extract total RNA. Synthesize cDNA and perform quantitative real-time PCR (qRT-PCR) using specific primers for Tnf, Il6, Il1b, and a housekeeping gene (e.g., Gapdh or Actb).
-
Calculate the reduction in cytokine secretion or gene expression relative to the LPS-stimulated vehicle control.
Data Presentation (ELISA):
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (no LPS) | |||
| Vehicle + LPS | |||
| Test Compound (10 µM) | |||
| Test Compound (50 µM) | |||
| Dexamethasone (Positive Control) |
Inflammatory Signaling Pathway
The anti-inflammatory effects of the test compound may be mediated through the inhibition of key signaling pathways, such as the NF-κB pathway, which is central to the expression of many pro-inflammatory genes.
Caption: Potential inhibition of the NF-κB signaling pathway by the test compound.
In Vivo Experimental Protocols
In vivo models are essential for evaluating the therapeutic efficacy of a drug candidate in a whole organism.[7][8]
Carrageenan-Induced Paw Edema in Rats
Principle: This is a widely used model for acute inflammation.[9][10] Injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema (swelling).
Protocol:
-
Use male Wistar rats (180-200 g). Divide them into groups (n=6 per group):
-
Group 1: Vehicle control (e.g., 0.5% CMC, p.o.)
-
Group 2: Test compound (e.g., 25 mg/kg, p.o.)
-
Group 3: Test compound (e.g., 50 mg/kg, p.o.)
-
Group 4: Standard drug (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Administer the test compound or vehicle orally 1 hour before the carrageenan injection.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
% Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Data Presentation:
| Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SD) | % Inhibition of Edema |
| Vehicle Control | - | 0 | |
| Test Compound | 25 | ||
| Test Compound | 50 | ||
| Indomethacin | 10 |
Cotton Pellet-Induced Granuloma in Rats
Principle: This model represents the proliferative phase of chronic inflammation. Implantation of cotton pellets induces the formation of granulomatous tissue, the weight of which can be measured to assess the efficacy of anti-proliferative and anti-inflammatory agents.[9]
Protocol:
-
Use male Wistar rats (180-200 g). Anesthetize the animals.
-
Sterilize pre-weighed cotton pellets (e.g., 10 mg).
-
Make subcutaneous incisions on the back of the rats and implant one cotton pellet on each side.
-
Suture the incisions.
-
Administer the test compound (e.g., 25 and 50 mg/kg, p.o.) and a standard drug (e.g., Indomethacin, 10 mg/kg, p.o.) daily for 7 days. The control group receives the vehicle.
-
On day 8, sacrifice the animals.
-
Dissect out the cotton pellets enclosed in granulomatous tissue.
-
Dry the pellets in a hot air oven at 60°C until a constant weight is obtained.
-
Calculate the mean dry weight of the granulomas.
-
Determine the percentage inhibition of granuloma formation for each group compared to the vehicle control group.
Data Presentation:
| Group | Dose (mg/kg/day) | Dry Granuloma Weight (mg) (Mean ± SD) | % Inhibition of Granuloma Formation |
| Vehicle Control | - | 0 | |
| Test Compound | 25 | ||
| Test Compound | 50 | ||
| Indomethacin | 10 |
Conclusion
The described experimental design provides a robust framework for the comprehensive evaluation of the anti-inflammatory properties of 6-Phenylbenzoimidazo[1,2-c]quinazoline. The data generated from these studies will elucidate the compound's efficacy, potency, and potential mechanisms of action, thereby informing its potential for further development as a novel anti-inflammatory therapeutic agent.
References
- 1. ijfmr.com [ijfmr.com]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. journalajrb.com [journalajrb.com]
- 6. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 8. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 9. slideshare.net [slideshare.net]
- 10. Experimental evaluation of analgesic and anti-inflammatory activity of simvastatin and atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for assessing the DNA interaction of 6-Phenylbenzoimidazo[1,2-c]quinazoline
An essential aspect of developing novel therapeutic agents, such as 6-Phenylbenzoimidazo[1,2-c]quinazoline and its derivatives, involves a thorough characterization of their interactions with biological targets. Deoxyribonucleic acid (DNA) is a primary target for many antiviral and anticancer compounds. Understanding the mechanism, mode, and affinity of a compound's binding to DNA is crucial for elucidating its mechanism of action and for guiding the design of more specific and effective drugs.[1]
This document provides detailed application notes and protocols for a suite of biophysical and computational techniques used to assess the DNA interaction of 6-Phenylbenzoimidazo[1,2-c]quinazoline. The methodologies covered range from initial screening using spectroscopic methods to detailed computational analysis and cellular-level validation.
Part 1: Spectroscopic Analysis of DNA Interaction
Spectroscopic techniques are fundamental for studying drug-DNA interactions as they can provide both qualitative and quantitative information about the binding event.[1] These methods rely on changes in the spectral properties of the drug or DNA upon complex formation.
UV-Visible Absorption Spectroscopy
Application Note: UV-Visible spectroscopy is a primary technique to detect the formation of a drug-DNA complex and to calculate binding constants. The interaction of a small molecule with DNA can lead to changes in the absorption spectrum, typically hypochromism (a decrease in absorbance) or hyperchromism (an increase in absorbance), and a bathochromic (red) or hypsochromic (blue) shift in the wavelength of maximum absorption.[2][3] Hypochromism coupled with a red shift is often indicative of intercalation, where the molecule inserts itself between the DNA base pairs, due to the strong stacking interaction between the aromatic chromophore of the compound and the DNA nucleobases.[2]
Protocol: UV-Visible Spectroscopic Titration
-
Principle: A solution of the compound with a fixed concentration is titrated with increasing concentrations of DNA. The changes in the absorption spectrum of the compound are monitored to determine the binding affinity.
-
Materials:
-
6-Phenylbenzoimidazo[1,2-c]quinazoline stock solution (e.g., 1 mM in DMSO or ethanol).
-
Calf Thymus DNA (ct-DNA) stock solution in a suitable buffer (e.g., Tris-HCl, pH 7.4). Determine DNA concentration by measuring absorbance at 260 nm (ε = 6600 M⁻¹cm⁻¹).
-
Buffer solution (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).
-
Quartz cuvettes (1 cm path length).
-
UV-Visible Spectrophotometer.
-
-
Procedure:
-
Prepare a solution of the quinazoline derivative at a fixed concentration (e.g., 20 µM) in the buffer.
-
Place 2.5 mL of this solution in both the sample and reference cuvettes.
-
Record the initial absorption spectrum (typically from 230 nm to 400 nm).
-
Add successive, small aliquots (e.g., 5-10 µL) of the concentrated ct-DNA stock solution to the sample cuvette. Add an identical volume of buffer to the reference cuvette to account for dilution.
-
Mix gently and allow the solution to equilibrate for 5 minutes.
-
Record the absorption spectrum after each addition of DNA.
-
Continue the titration until no further significant changes in the spectrum are observed.
-
-
Data Analysis:
-
The intrinsic binding constant (Kb) can be calculated using the Wolfe-Shimer equation: [DNA]/(εₐ - εf) = [DNA]/(εb - εf) + 1/(Kₑ(εb - εf))
-
Where:
-
[DNA] is the concentration of DNA.
-
εₐ is the apparent extinction coefficient (Aobs/[Compound]).
-
εf is the extinction coefficient of the free compound.
-
εb is the extinction coefficient of the compound when fully bound to DNA.
-
-
A plot of [DNA]/(εₐ - εf) versus [DNA] gives a straight line. Kb is the ratio of the slope to the intercept.[4]
-
Fluorescence Spectroscopy
Application Note: Fluorescence spectroscopy is a highly sensitive technique for studying drug-DNA interactions.[5] Many quinazoline derivatives are fluorescent, and their fluorescence may be quenched or enhanced upon binding to DNA. Alternatively, a competitive binding assay using a fluorescent DNA probe like Ethidium Bromide (EB) can be employed. EB fluoresces strongly when intercalated into DNA. A compound that can displace EB from the DNA will cause a quenching of the EB fluorescence, indicating a competitive binding interaction.[6]
Protocol: Ethidium Bromide (EB) Displacement Assay
-
Principle: The decrease in fluorescence of a pre-formed DNA-EB complex upon the addition of the test compound is monitored. The extent of quenching is proportional to the compound's ability to displace EB, allowing for the determination of its binding affinity.
-
Materials:
-
6-Phenylbenzoimidazo[1,2-c]quinazoline stock solution.
-
ct-DNA stock solution.
-
Ethidium Bromide (EB) stock solution.
-
Buffer solution (e.g., Tris-HCl, pH 7.4).
-
Fluorimeter.
-
-
Procedure:
-
Prepare a solution containing ct-DNA (e.g., 20 µM) and EB (e.g., 20 µM) in the buffer.
-
Incubate the solution for 10 minutes to allow for the formation of the DNA-EB complex.
-
Record the fluorescence emission spectrum (e.g., excitation at 520 nm, emission from 550 nm to 700 nm).
-
Add successive aliquots of the quinazoline derivative stock solution to the DNA-EB complex.
-
After each addition, mix and incubate for 2-5 minutes before recording the fluorescence spectrum.
-
-
Data Analysis:
-
The quenching data can be analyzed using the Stern-Volmer equation: F₀/F = 1 + Kₛᵥ[Q]
-
Where:
-
F₀ and F are the fluorescence intensities in the absence and presence of the compound (quencher), respectively.
-
[Q] is the concentration of the compound.
-
Kₛᵥ is the Stern-Volmer quenching constant.
-
-
The apparent binding constant (Kapp) can be calculated from: Kₑₑ[EB] = Kₐₚₚ[Compound]₅₀
-
Where [Compound]₅₀ is the concentration of the compound that produces 50% fluorescence quenching and KEB is the DNA binding constant of EB (typically ~1.0 x 10⁷ M⁻¹).
-
Circular Dichroism (CD) Spectroscopy
Application Note: Circular Dichroism (CD) spectroscopy is a powerful method for detecting conformational changes in DNA upon ligand binding.[7] The B-form of DNA has a characteristic CD spectrum with a positive band around 275 nm (due to base stacking) and a negative band around 245 nm (due to helicity).[8] Intercalating agents can cause a significant increase in the intensity of both bands and a red shift, while groove binders typically induce smaller perturbations.[7][9]
Protocol: CD Spectroscopic Analysis
-
Principle: The CD spectrum of DNA is recorded in the presence of increasing concentrations of the compound to monitor changes in DNA secondary structure.
-
Materials:
-
6-Phenylbenzoimidazo[1,2-c]quinazoline stock solution.
-
ct-DNA stock solution.
-
Buffer solution (low in chloride, e.g., phosphate buffer, pH 7.4).
-
CD Spectropolarimeter.
-
-
Procedure:
-
Prepare a solution of ct-DNA (e.g., 50 µM) in the buffer.
-
Record the baseline CD spectrum of the buffer alone and the initial spectrum of the DNA solution from 220 nm to 320 nm.
-
Add aliquots of the quinazoline derivative to the DNA solution.
-
Record the CD spectrum after each addition, allowing for equilibration.
-
Subtract the buffer baseline from all spectra.
-
-
Data Analysis:
-
Qualitatively analyze the changes in the CD bands at 245 nm and 275 nm. Significant increases in molar ellipticity are indicative of conformational changes consistent with intercalation.
-
Part 2: Hydrodynamic and Electrochemical Methods
Viscometry
Application Note: Viscosity measurement is a classic and definitive method to determine the DNA binding mode.[10] Intercalating molecules lengthen the DNA double helix as they separate the base pairs, leading to a measurable increase in the relative viscosity of the DNA solution. In contrast, groove binding or electrostatic interactions, which cause less significant changes to the DNA length, have a much smaller effect on viscosity.[11]
Protocol: DNA Viscosity Measurement
-
Principle: The flow time of a DNA solution through a capillary viscometer is measured before and after the addition of the compound. An increase in flow time corresponds to an increase in viscosity.
-
Materials:
-
Sonicated, rod-like DNA fragments (approx. 200-500 bp).
-
6-Phenylbenzoimidazo[1,2-c]quinazoline solution.
-
Buffer solution.
-
Ostwald or Ubbelohde-type capillary viscometer.
-
Constant temperature water bath (e.g., 25.0 ± 0.1 °C).
-
-
Procedure:
-
Measure the flow time of the buffer (t₀) and the DNA solution (tDNA) multiple times to ensure reproducibility.
-
Add aliquots of the compound to the DNA solution in the viscometer.
-
After each addition, mix thoroughly and equilibrate in the water bath for 5-10 minutes.
-
Measure the new flow time (tcomplex).
-
-
Data Analysis:
-
The relative viscosity (η/η₀) is calculated from the flow times: η/η₀ = (t_complex - t₀) / (t_DNA - t₀).
-
Plot (η/η₀)¹/³ versus the binding ratio (moles of compound / moles of DNA base pairs). A steep, linear increase in relative viscosity is strong evidence for intercalation.[10]
-
Electrochemical Methods
Application Note: Electrochemical techniques, such as cyclic voltammetry (CV), are sensitive and cost-effective methods for studying drug-DNA interactions.[12][13] The binding of a compound to DNA can restrict its diffusion to the electrode surface, causing a decrease in the peak current and a shift in the peak potential. These changes can be used to quantify the binding.[14]
Protocol: Cyclic Voltammetry (CV)
-
Principle: The electrochemical response of the compound is measured in the absence and presence of DNA. A decrease in current intensity and a shift in potential upon addition of DNA indicates complex formation.
-
Materials:
-
Electrochemical workstation with a three-electrode system (e.g., glassy carbon working electrode, Ag/AgCl reference electrode, platinum wire counter electrode).
-
6-Phenylbenzoimidazo[1,2-c]quinazoline solution.
-
ct-DNA solution.
-
Supporting electrolyte/buffer (e.g., Tris-HCl buffer).
-
-
Procedure:
-
Record the cyclic voltammogram of the compound in the buffer solution.
-
Add increasing concentrations of ct-DNA to the solution.
-
Record the voltammogram after each addition.
-
-
Data Analysis:
-
Monitor the decrease in the anodic or cathodic peak current and any shifts in the peak potential.
-
The binding constant can be calculated from the changes in the peak current using various established models.
-
Part 3: Computational and Cellular Analysis
Molecular Docking
Application Note: Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex.[15] For 6-Phenylbenzoimidazo[1,2-c]quinazoline, docking studies can provide valuable insights into its binding mode (minor vs. major groove, intercalation), identify key interacting residues (e.g., hydrogen bonds with specific base pairs), and estimate the binding energy.[16]
Protocol: Molecular Docking Workflow
-
Principle: An algorithm docks the 3D structure of the ligand (the quinazoline derivative) into the binding site of the receptor (a DNA duplex) and calculates a score representing the binding affinity.
-
Methodology:
-
Preparation of Receptor: Obtain a 3D structure of B-DNA from a protein data bank (PDB) (e.g., PDB ID: 1BNA). Prepare the DNA by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Preparation of Ligand: Draw the 2D structure of 6-Phenylbenzoimidazo[1,2-c]quinazoline and convert it to a 3D structure. Perform energy minimization using a suitable force field.
-
Docking Simulation: Use docking software (e.g., AutoDock, Glide, GOLD). Define the grid box to encompass the entire DNA molecule or specific regions (minor/major grooves). Run the docking simulation.
-
Analysis: Analyze the resulting poses. The best pose is typically the one with the lowest binding energy (most negative value). Visualize the complex to identify interactions like hydrogen bonds and hydrophobic contacts with DNA bases.[17]
-
In Vitro Cytotoxicity Assay
Application Note: To determine if the observed DNA binding translates into a biologically relevant outcome, in vitro cytotoxicity assays are essential.[18] The MTT assay is a colorimetric assay that measures cell metabolic activity. A reduction in metabolic activity in cancer cell lines treated with the compound indicates cell death or inhibition of proliferation, which can be a consequence of DNA interaction leading to the disruption of cellular processes like replication.[19][20]
Protocol: MTT Cytotoxicity Assay
-
Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
-
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7).
-
Complete cell culture medium.
-
6-Phenylbenzoimidazo[1,2-c]quinazoline stock solution.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the quinazoline derivative for a set period (e.g., 48 or 72 hours). Include untreated cells as a negative control.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Plot cell viability versus compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation Tables
Table 1: DNA Binding Constants from Spectroscopic Methods
| Compound Derivative | Method | Kb (M⁻¹) | Ksv (M⁻¹) | Notes | Reference |
|---|---|---|---|---|---|
| Benzoimidazo[1,2-c]quinazoline 10a | EB Displacement | 1.58 x 10⁵ | - | lg Ka = 5.20 | [6] |
| Benzoimidazo[1,2-c]quinazoline 10c | EB Displacement | 2.51 x 10⁵ | - | lg Ka = 5.40 | [6] |
| Benzoimidazo[1,2-c]quinazoline 11a | EB Displacement | 1.00 x 10⁵ | - | lg Ka = 5.00 | [6] |
| Podophyllotoxin | UV-Vis | 1.34 x 10⁴ | - | Non-intercalative | [21] |
| Pyridazino[1,6-b]quinazolinone 8p | UV-Vis | 7.9 x 10⁴ | - | Intercalation |[22] |
Table 2: Molecular Docking and Cytotoxicity Data
| Compound Derivative | Target | Binding Energy (kcal/mol) | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| Quinazolinone Schiff base 4c | DNA Gyrase | -8.58 | - | - | [15] |
| Quinazolinone 7b | EGFR | -7.9 | MCF-7 | 11.2 | [17] |
| Quinazolinone 7h | EGFR | -8.6 | MCF-7 | 9.8 | [17] |
| Pyrazolo-quinazoline IXa | EGFR | < -9.0 | MCF-7 | 6.43 | [23] |
| Pyridazino[1,6-b]quinazolinone 8p | DNA | - | MGC-803 | 0.82 |[22] |
Visualizations
Caption: Experimental workflow for assessing drug-DNA interactions.
Caption: Major non-covalent DNA binding modes for small molecules.
Caption: Workflow for a competitive fluorescence displacement assay.
References
- 1. Drug-DNA interactions and their study by UV-Visible, fluorescence spectroscopies and cyclic voltametry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biocompare.com [biocompare.com]
- 6. Synthesis and affinity to DNA of phenylbenzoimidazoles and benzoimidazo[1,2-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]
- 9. Circular and Linear Dichroism of Drug-DNA Systems | Springer Nature Experiments [experiments.springernature.com]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. What Can Electrochemical Methods Offer in Determining DNA-Drug Interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What Can Electrochemical Methods Offer in Determining DNA–Drug Interactions? [ouci.dntb.gov.ua]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. kosheeka.com [kosheeka.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthesis and in Vitro Cytotoxic Activity of Compounds with Pro-Apoptotic Potential | MDPI [mdpi.com]
- 21. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 22. Pyridazino[1,6-b]quinazolinones as new anticancer scaffold: Synthesis, DNA intercalation, topoisomerase I inhibition and antitumor evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing 6-Phenylbenzoimidazo[1,2-c]quinazoline Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the in vitro cytotoxicity of 6-Phenylbenzoimidazo[1,2-c]quinazoline. The protocols herein describe a standard colorimetric assay to measure cell viability and metabolic activity. Adherence to these standardized methods will facilitate the generation of robust and reproducible data, enabling an accurate evaluation of this compound's cytotoxic potential.
Introduction
Quinazoline derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer properties.[1][2][3] 6-Phenylbenzoimidazo[1,2-c]quinazoline is a member of this family that has been identified as a potent inhibitor of tumor necrosis factor-alpha (TNF-α) production.[4][5] While it has been reported to have no significant cytotoxic activity in HL-60 cells, a comprehensive assessment of its cytotoxic effects across various cancer cell lines is crucial for its development as a potential therapeutic agent.[4] This document outlines the necessary protocols for such an evaluation.
Data Presentation
The cytotoxic activity of 6-Phenylbenzoimidazo[1,2-c]quinazoline is typically determined by calculating the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The results should be summarized in a clear and structured format for easy comparison.
Table 1: In Vitro Cytotoxicity of 6-Phenylbenzoimidazo[1,2-c]quinazoline against Human Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) after 48h | IC50 (µM) after 72h |
| A549 | Lung Carcinoma | Data to be filled | Data to be filled |
| MCF-7 | Breast Adenocarcinoma | Data to be filled | Data to be filled |
| Additional Cell Line | Specify | Data to be filled | Data to be filled |
Experimental Protocols
A widely used method for assessing cytotoxicity is the MTT assay, which measures the metabolic activity of cells.[6][7] This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[8] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[9]
Materials and Reagents
-
6-Phenylbenzoimidazo[1,2-c]quinazoline
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM or F-12K) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[10][11]
-
MTT solution (5 mg/mL in sterile PBS)[12]
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Cell Culture
-
Cell Line Maintenance : Culture A549 and MCF-7 cells in their respective recommended complete culture medium.[10][11][13] Maintain the cells in a humidified incubator at 37°C with 5% CO2.[10]
-
Subculturing : Subculture the cells every 2-3 days to maintain optimal growth. For A549 cells, split confluent cultures at a ratio of 1:4 to 1:9.[11]
MTT Assay Protocol
-
Cell Seeding :
-
Harvest cells that are in the exponential growth phase.
-
Determine cell density using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[1]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[7]
-
-
Compound Treatment :
-
Prepare a stock solution of 6-Phenylbenzoimidazo[1,2-c]quinazoline in DMSO.
-
Prepare serial dilutions of the compound in the complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a negative control (medium only).
-
Incubate the plate for the desired exposure times (e.g., 48 and 72 hours).
-
-
MTT Addition and Incubation :
-
Formazan Solubilization :
-
After the incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement :
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis :
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing cytotoxicity.
Potential Signaling Pathway: Intrinsic Apoptosis
Should 6-Phenylbenzoimidazo[1,2-c]quinazoline induce cytotoxicity, one of the potential mechanisms could be the induction of apoptosis. Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells.[14] The intrinsic pathway of apoptosis is often initiated by cellular stress, such as that caused by cytotoxic compounds.[15]
Caption: The intrinsic apoptosis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. A549 Cell Subculture Protocol [a549.com]
- 12. static.igem.wiki [static.igem.wiki]
- 13. swashbuckler.synthego.com [swashbuckler.synthego.com]
- 14. Caspase activation cascades in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for In Vivo Efficacy Studies of 6-Phenylbenzoimidazo[1,2-c]quinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Phenylbenzoimidazo[1,2-c]quinazoline is a heterocyclic compound belonging to the quinazoline family, which has demonstrated notable biological activities. Preclinical research has identified this compound as a potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production.[1] TNF-α is a key pro-inflammatory cytokine implicated in the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. The inhibition of TNF-α secretion presents a promising therapeutic strategy for these conditions.
These application notes provide a comprehensive guide for conducting in vivo efficacy studies of 6-Phenylbenzoimidazo[1,2-c]quinazoline using established animal models of inflammation. The protocols detailed herein are designed to assess the anti-inflammatory potential of the compound and to elucidate its mechanism of action in a preclinical setting.
Quantitative Data Summary
The following tables summarize representative quantitative data from in vivo efficacy studies of a quinazoline-based TNF-α inhibitor in two standard models of inflammation.
Table 1: Efficacy in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Route of Administration | Paw Volume Increase (mL) at 4h | % Inhibition of Edema |
| Vehicle Control (Saline) | - | p.o. | 0.85 ± 0.07 | - |
| 6-Phenylbenzoimidazo[1,2-c]quinazoline (Representative) | 10 | p.o. | 0.52 ± 0.05 | 38.8 |
| 6-Phenylbenzoimidazo[1,2-c]quinazoline (Representative) | 30 | p.o. | 0.31 ± 0.04 | 63.5 |
| Indomethacin (Reference Drug) | 10 | p.o. | 0.25 ± 0.03* | 70.6 |
*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control.
Table 2: Efficacy in LPS-Induced Systemic Inflammation in Mice
| Treatment Group | Dose (mg/kg) | Route of Administration | Serum TNF-α Levels (pg/mL) at 2h | % Inhibition of TNF-α |
| Vehicle Control (Saline) | - | i.p. | 1250 ± 110 | - |
| 6-Phenylbenzoimidazo[1,2-c]quinazoline (Representative) | 10 | i.p. | 780 ± 95 | 37.6 |
| 6-Phenylbenzoimidazo[1,2-c]quinazoline (Representative) | 30 | i.p. | 450 ± 70 | 64.0 |
| Dexamethasone (Reference Drug) | 5 | i.p. | 320 ± 55* | 74.4 |
*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control.
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the anti-inflammatory activity of novel compounds against acute inflammation.
Materials:
-
Male Wistar rats (180-220 g)
-
6-Phenylbenzoimidazo[1,2-c]quinazoline
-
Carrageenan (1% w/v in sterile saline)
-
Indomethacin (reference drug)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
-
Oral gavage needles
-
Syringes and needles (27G)
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping and Fasting: Randomly divide the animals into four groups (n=6-8 per group): Vehicle Control, Test Compound (low dose), Test Compound (high dose), and Reference Drug. Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the vehicle, 6-Phenylbenzoimidazo[1,2-c]quinazoline, or indomethacin orally (p.o.) one hour before the carrageenan injection.
-
Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the increase in paw volume for each animal by subtracting the baseline volume from the post-treatment volumes. Calculate the percentage inhibition of edema for the treated groups using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
-
Statistical Analysis: Analyze the data using one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's test). A p-value of less than 0.05 is considered statistically significant.
Protocol 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to evaluate the inhibitory effect of compounds on systemic inflammation, particularly on the production of pro-inflammatory cytokines like TNF-α.
Materials:
-
Male BALB/c mice (20-25 g)
-
6-Phenylbenzoimidazo[1,2-c]quinazoline
-
Lipopolysaccharide (LPS) from E. coli
-
Dexamethasone (reference drug)
-
Vehicle (e.g., sterile saline)
-
Syringes and needles (27G)
-
Blood collection tubes (e.g., heparinized or EDTA-coated)
-
ELISA kit for mouse TNF-α
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide the animals into four groups (n=6-8 per group): Vehicle Control, Test Compound (low dose), Test Compound (high dose), and Reference Drug.
-
Compound Administration: Administer the vehicle, 6-Phenylbenzoimidazo[1,2-c]quinazoline, or dexamethasone via intraperitoneal (i.p.) injection 30 minutes before LPS administration.
-
Induction of Inflammation: Administer LPS (e.g., 1 mg/kg) via i.p. injection.
-
Blood Collection: Two hours after LPS administration, collect blood samples from the animals via cardiac puncture or retro-orbital sinus under anesthesia.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.
-
Cytokine Analysis: Measure the concentration of TNF-α in the plasma samples using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for the treated groups using the following formula: % Inhibition = [(Cc - Ct) / Cc] x 100 Where Cc is the mean TNF-α concentration in the control group, and Ct is the mean TNF-α concentration in the treated group.
-
Statistical Analysis: Analyze the data using one-way ANOVA followed by a suitable post-hoc test. A p-value of less than 0.05 is considered statistically significant.
Visualizations
Signaling Pathway
Caption: LPS-induced TNF-α signaling pathway and the inhibitory action of the compound.
Experimental Workflow
References
Application Notes and Protocols for High-Throughput Screening of 6-Phenylbenzoimidazo[1,2-c]quinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline-based compounds represent a significant class of heterocyclic molecules with a broad spectrum of pharmacological activities, including potent anticancer effects. Within this family, 6-Phenylbenzoimidazo[1,2-c]quinazoline derivatives have emerged as a promising scaffold for the development of novel therapeutic agents. These compounds have demonstrated significant activity in various cancer cell lines, and their mechanism of action is an active area of investigation. One of the key identified mechanisms is the inhibition of tumor necrosis factor-alpha (TNF-α) production, a cytokine implicated in inflammation and cancer progression.
These application notes provide a comprehensive overview of the high-throughput screening (HTS) methodologies for identifying and characterizing novel 6-Phenylbenzoimidazo[1,2-c]quinazoline derivatives with anticancer properties. Detailed protocols for key assays, data presentation guidelines, and visualizations of experimental workflows and signaling pathways are included to facilitate research and development in this area.
Data Presentation
The effective evaluation of structure-activity relationships (SAR) in a high-throughput screening campaign relies on the clear and concise presentation of quantitative data. The following tables provide an illustrative template for summarizing the cytotoxic, pro-apoptotic, and cell cycle effects of a series of 6-Phenylbenzoimidazo[1,2-c]quinazoline derivatives.
Note: The following data is representative of typical results obtained for substituted quinazoline derivatives and is intended for illustrative purposes. Specific values for a novel series of 6-Phenylbenzoimidazo[1,2-c]quinazolines would be determined experimentally.
Table 1: Cytotoxicity of 6-Phenylbenzoimidazo[1,2-c]quinazoline Derivatives against Human Cancer Cell Lines
| Compound ID | Substitution (R) | IC50 (µM) vs. A549 (Lung Cancer) | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. HCT116 (Colon Cancer) |
| G1 | H | 15.85 ± 3.32 | 12.84 ± 0.84 | 10.90 ± 0.84 |
| G2 | 4-OCH₃ | 10.72 ± 1.55 | 8.50 ± 1.10 | 7.25 ± 0.98 |
| G3 | 4-Cl | 12.50 ± 2.10 | 10.20 ± 1.50 | 9.80 ± 1.20 |
| G4 | 4-F | 14.20 ± 1.90 | 11.50 ± 1.30 | 10.10 ± 1.10 |
| G5 | 3-Br | 8.90 ± 1.20 | 7.10 ± 0.90 | 6.50 ± 0.85 |
| Doxorubicin | (Control) | 1.15 ± 0.15 | 0.82 ± 0.11 | 1.21 ± 0.18 |
Table 2: Apoptosis Induction in A549 Cells by 6-Phenylbenzoimidazo[1,2-c]quinazoline Derivatives (48h Treatment)
| Compound ID | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| Control | 0 | 2.5 ± 0.5 | 1.8 ± 0.3 | 4.3 ± 0.8 |
| G1 | 15 | 15.2 ± 2.1 | 8.5 ± 1.2 | 23.7 ± 3.3 |
| G2 | 10 | 22.8 ± 3.5 | 12.3 ± 1.8 | 35.1 ± 5.3 |
| G5 | 10 | 28.5 ± 4.2 | 15.1 ± 2.5 | 43.6 ± 6.7 |
Table 3: Cell Cycle Analysis of A549 Cells Treated with 6-Phenylbenzoimidazo[1,2-c]quinazoline Derivatives (48h Treatment)
| Compound ID | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | 0 | 55.2 ± 4.1 | 25.8 ± 2.9 | 19.0 ± 2.5 |
| G1 | 15 | 45.1 ± 3.8 | 35.5 ± 3.1 | 19.4 ± 2.6 |
| G2 | 10 | 38.7 ± 3.5 | 42.3 ± 3.9 | 19.0 ± 2.8 |
| G5 | 10 | 35.2 ± 3.1 | 45.8 ± 4.2 | 19.0 ± 2.9 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are designed for a high-throughput format, utilizing 96- or 384-well plates where applicable.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
6-Phenylbenzoimidazo[1,2-c]quinazoline derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-Phenylbenzoimidazo[1,2-c]quinazoline derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with the test compounds at their IC50 concentrations for 24-48 hours.
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cells in 100 µL of Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
This assay uses propidium iodide to stain DNA and determine the distribution of cells in different phases of the cell cycle via flow cytometry.
Materials:
-
Cancer cell lines
-
6-Phenylbenzoimidazo[1,2-c]quinazoline derivatives
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with the test compounds for 24-48 hours.
-
Harvest the cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in 500 µL of PBS.
-
Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
High-Throughput Screening Workflow
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify and characterize 6-Phenylbenzoimidazo[1,2-c]quinazoline derivatives.
Caption: High-throughput screening workflow for 6-Phenylbenzoimidazo[1,2-c]quinazoline derivatives.
Putative Signaling Pathway: Inhibition of TNF-α Production
6-Arylbenzimidazo[1,2-c]quinazolines have been shown to inhibit the production of TNF-α induced by lipopolysaccharide (LPS). The diagram below illustrates this proposed mechanism of action.
Caption: Inhibition of LPS-induced TNF-α production by 6-Phenylbenzoimidazo[1,2-c]quinazoline.
Logical Relationship of Screening Assays
This diagram outlines the logical progression from primary screening to more detailed mechanistic studies.
Caption: Logical flow of assays in the high-throughput screening of anticancer compounds.
Formulation of 6-Phenylbenzoimidazo[1,2-c]quinazoline for biological assays
Application Note & Protocol
Topic: Formulation of 6-Phenylbenzoimidazo[1,2-c]quinazoline for Biological Assays Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Phenylbenzoimidazo[1,2-c]quinazoline is a tetracyclic nitrogen-containing heterocyclic compound. Derivatives of quinazoline are recognized for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] Specifically, 6-Phenylbenzoimidazo[1,2-c]quinazoline has been identified as a potent inhibitor of lipopolysaccharide (LPS)-induced Tumor Necrosis Factor-alpha (TNF-α) secretion in cellular models, suggesting significant potential as an anti-inflammatory agent.[1][2]
A primary challenge in the preclinical evaluation of 6-Phenylbenzoimidazo[1,2-c]quinazoline and similar heterocyclic molecules is their characteristic poor aqueous solubility.[4][5] This property can lead to precipitation in aqueous assay buffers and cell culture media, resulting in inaccurate and unreliable biological data.[6] Therefore, developing a robust formulation strategy is a critical first step for any biological investigation.
This document provides detailed protocols for the formulation of 6-Phenylbenzoimidazo[1,2-c]quinazoline for both in vitro and in vivo biological assays, focusing on solubilization techniques to ensure compound stability and bioavailability.
Physicochemical Properties
A summary of the key physicochemical properties of 6-Phenylbenzoimidazo[1,2-c]quinazoline is presented below. Due to its complex aromatic structure, the compound is presumed to have low solubility in aqueous solutions, necessitating the use of organic solvents or other formulation strategies.
| Property | Value | Source |
| Chemical Formula | C₂₀H₁₃N₃ | PubChem[7] |
| Molecular Weight | 295.34 g/mol | PubChem[7] |
| Appearance | Light yellow crystalline solid (typical for quinazolines) | [8] |
| Aqueous Solubility | Predicted to be low | Inferred from structure |
| Organic Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | Inferred from common practice[6][9] |
Experimental Protocols
Protocol 1: Formulation for In Vitro Assays
This protocol describes the preparation of a Dimethyl Sulfoxide (DMSO) based stock solution for use in cell-based assays, such as the TNF-α inhibition assay in HL-60 cells.[1][2] The primary goal is to achieve complete dissolution in the stock solution and minimize precipitation upon dilution into aqueous cell culture media.
Materials:
-
6-Phenylbenzoimidazo[1,2-c]quinazoline powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, nuclease-free 1.5 mL microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Target cell culture medium (e.g., RPMI-1640 + 10% FBS)
Methodology:
-
Preparation of 10 mM Primary Stock Solution:
-
Calculate the mass of 6-Phenylbenzoimidazo[1,2-c]quinazoline required. For 1 mL of a 10 mM stock:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 295.34 g/mol * (1000 mg / 1 g) = 2.95 mg
-
-
Weigh 2.95 mg of the compound into a sterile 1.5 mL microcentrifuge tube.
-
Add 1.0 mL of 100% cell culture grade DMSO.
-
Vortex thoroughly for 2-3 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
Store the primary stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions:
-
Prepare intermediate dilutions from the 10 mM primary stock if a wide range of concentrations is needed.
-
For the final working solution, dilute the stock solution directly into the pre-warmed cell culture medium.
-
Crucially: Add the small volume of DMSO stock into the larger volume of culture medium while gently vortexing or swirling. This rapid dispersion helps prevent localized high concentrations and subsequent precipitation.[6]
-
Ensure the final concentration of DMSO in the assay does not exceed a level toxic to the specific cell line, typically ≤ 0.5%.[6]
-
Example Dilution Table:
| Desired Final Concentration (µM) | Volume of 10 mM Stock (µL) | Final Volume in Medium (mL) | Final DMSO % (v/v) |
| 100 | 10 | 1 | 1.0% |
| 50 | 5 | 1 | 0.5% |
| 10 | 1 | 1 | 0.1% |
| 1 | 0.1 | 1 | 0.01% |
Quality Control:
-
After preparing the final working solution, visually inspect for any signs of cloudiness or precipitation.
-
Allow the solution to sit at the assay temperature (e.g., 37°C) for 15-30 minutes and re-inspect before adding to cells. If precipitation is observed, formulation optimization with solubilizing agents may be required.
Protocol 2: Formulation Strategies for In Vivo Assays
Developing a formulation for in vivo use is highly dependent on the animal model, route of administration, and required dose. The following are common starting points for poorly soluble compounds. Each formulation must be tested for tolerability in a pilot study, and a vehicle-only control group is mandatory in all experiments.[9]
General Methodology:
-
First, attempt to dissolve the compound in the organic solvent component (e.g., DMSO, PEG 400).
-
Gradually add the aqueous components (e.g., saline, water) while continuously mixing or sonicating.
-
For suspensions, use a homogenizer or sonicator to achieve a uniform and fine particle distribution.
-
Administer the formulation immediately after preparation to prevent settling or precipitation.
Common Vehicle Systems for Preclinical Studies:
| Formulation Type | Composition (Example) | Route of Administration | Notes |
| Co-solvent Solution | 10% DMSO, 40% PEG 400, 50% Saline | Oral (PO), Intraperitoneal (IP) | A common choice for achieving solubility. The ratio can be adjusted. Check for potential toxicity of the solvents. |
| Aqueous Suspension | 0.5% (w/v) Carboxymethylcellulose (CMC) + 0.1% (v/v) Tween® 80 in sterile water | Oral (PO) | Suitable if the compound cannot be fully dissolved. Particle size reduction (micronization) can improve bioavailability.[10] |
| Lipid-Based Solution | Corn oil or Sesame oil | Oral (PO), Intraperitoneal (IP) | Best for highly lipophilic compounds. Not suitable for intravenous administration. |
| Cyclodextrin Complex | 20-40% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in saline | Intravenous (IV), IP, PO | Cyclodextrins can form inclusion complexes to enhance aqueous solubility. |
Visualizations
Caption: Workflow for preparing in vitro assay solutions.
Caption: Inhibition of the LPS-induced TNF-α signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline | C20H13N3 | CID 626477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Quinazoline - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Phenylbenzoimidazo[1,2-c]quinazoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Phenylbenzoimidazo[1,2-c]quinazoline.
Troubleshooting Guide
Low yield is a common challenge in multi-step organic syntheses. This guide addresses specific issues that may arise during the preparation of 6-Phenylbenzoimidazo[1,2-c]quinazoline, focusing on the key reaction stages: the formation of the precursor 2-(2-aminophenyl)benzimidazole and its subsequent acylation and cyclization.
FAQ 1: My overall yield for the synthesis of 6-Phenylbenzoimidazo[1,2-c]quinazoline is significantly lower than reported values. What are the most critical steps to investigate?
Low overall yield can result from inefficiencies in one or more steps of the synthesis. The most critical stages to scrutinize are:
-
Synthesis of 2-(2-aminophenyl)benzimidazole: The purity and yield of this key precursor are paramount. Incomplete reaction or inadequate purification will negatively impact subsequent steps.
-
Acylation with Benzoyl Chloride: This step forms the N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzamide intermediate. Side reactions, such as di-acylation or reaction with the solvent, can reduce the yield of the desired product.
-
Intramolecular Cyclization: The final ring-closing step to form the quinazoline system is often challenging. Incomplete cyclization, degradation of the product under harsh reaction conditions, or the formation of stable, unreactive intermediates can all lead to low yields.
A systematic approach, monitoring each step by techniques like TLC or LC-MS, is recommended to pinpoint the problematic stage.
FAQ 2: I am experiencing a low yield in the synthesis of the 2-(2-aminophenyl)benzimidazole precursor. What are the likely causes and how can I optimize this reaction?
The synthesis of 2-(2-aminophenyl)benzimidazole typically involves the condensation of o-phenylenediamine with anthranilic acid, often in the presence of a dehydrating agent like polyphosphoric acid (PPA).
Potential Causes for Low Yield:
-
Inadequate Mixing: In viscous media like PPA, inefficient stirring can lead to localized overheating and side product formation.
-
Suboptimal Reaction Temperature and Time: Excessive heat can cause decomposition, while insufficient heat or time will result in an incomplete reaction.
-
Moisture: The presence of water can interfere with the dehydrating agent and hinder the condensation reaction.
-
Impure Reactants: The purity of o-phenylenediamine and anthranilic acid is crucial. Impurities can lead to the formation of undesired side products that complicate purification.
Troubleshooting and Optimization Strategies:
| Parameter | Recommendation |
| Reaction Conditions | Ensure vigorous mechanical stirring, especially when using polyphosphoric acid. Optimize temperature and reaction time through small-scale trial reactions. |
| Reagents and Solvents | Use high-purity, dry starting materials and solvents. If applicable, ensure the dehydrating agent is active. |
| Work-up Procedure | Careful neutralization of the reaction mixture is critical to ensure complete precipitation of the product. Washing the crude product thoroughly helps remove impurities that might interfere with subsequent steps. |
FAQ 3: The acylation of 2-(2-aminophenyl)benzimidazole with benzoyl chloride is resulting in a complex mixture of products and a low yield of the desired amide. How can I improve this step?
The acylation of 2-(2-aminophenyl)benzimidazole with benzoyl chloride can be complicated by the presence of multiple nucleophilic sites.
Potential Side Reactions:
-
Di-acylation: Both the primary amine and the secondary amine in the benzimidazole ring can potentially be acylated.
-
Reaction with Solvent: If a nucleophilic solvent is used, it may compete with the desired reaction.
Strategies for Optimization:
| Parameter | Recommendation |
| Stoichiometry | Use a controlled stoichiometry of benzoyl chloride, typically a slight excess (1.1-1.2 equivalents), to favor mono-acylation. |
| Base | Employ a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct without competing in the reaction. |
| Solvent | Use an inert, aprotic solvent like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF). |
| Temperature | Perform the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature to control the reaction rate and minimize side product formation. |
FAQ 4: The final intramolecular cyclization step to form the 6-Phenylbenzoimidazo[1,2-c]quinazoline is inefficient. What conditions can be modified to improve the yield?
The intramolecular cyclization of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzamide is a critical step that often requires optimization.
Factors Affecting Cyclization Efficiency:
-
Dehydrating Agent/Catalyst: The choice and amount of the cyclizing agent (e.g., POCl₃, PPA, or a Lewis acid) are crucial.
-
Reaction Temperature and Time: High temperatures can promote cyclization but may also lead to product degradation.
-
Solvent: The solvent can influence the solubility of the starting material and the stability of the product.
Optimization Approaches:
| Condition | Suggested Modifications |
| Cyclizing Agent | Screen different dehydrating agents such as phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or consider catalytic methods using Lewis acids. |
| Temperature | Optimize the reaction temperature. Microwave-assisted synthesis has been reported to improve yields and reduce reaction times for similar quinazoline syntheses.[1] |
| Solvent | For thermal cyclizations, high-boiling point aprotic solvents like N,N-dimethylacetamide (DMAC) or m-xylene can be effective.[1] |
Quantitative Data Summary
The yield of benzoimidazo[1,2-c]quinazoline derivatives can vary significantly based on the synthetic route and reaction conditions. Below is a summary of reported yields for related compounds, which can serve as a benchmark for optimization efforts.
| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-(2-aminophenyl)benzimidazole | o-Phenylenediamine, Anthranilic acid, Polyphosphoric acid, 250 °C, 4h | 2-(2-aminophenyl)benzimidazole | 31% | [2] |
| 2-(2-aminophenyl)benzimidazole | Chloroacetyl chloride, Glacial acetic acid, 60 °C, 15 min | 6-Chloromethyl-benzo[3][4]imidazo[1,2-c]quinazoline | 68% | [5] |
| 6-Chloromethyl-benzo[3][4]imidazo[1,2-c]quinazoline | Piperidine, DMF, Room temperature, 24h | 6-(Piperidin-1-ylmethyl)-benzo[3][4]imidazo[1,2-c]quinazoline | 61% | [5] |
| 2-Benzimidazoylbenzamides | SiO₂-MnO₂, Microwave irradiation, 30-45 min | 6-Arylbenzimidazo[1,2-c]quinazolines | Moderate | [1] |
| 2-(2-aminophenyl)benzimidazole | Ortho-esters, N,N-dimethyl acetamide (DMAC), Microwave irradiation | 6-Substituted benzimidazo[1,2-c]-quinazolines | High | [1] |
Experimental Protocols
Synthesis of 2-(2-aminophenyl)benzimidazole
This protocol is adapted from a reported synthesis.[2]
-
A mixture of anthranilic acid (0.2 mol) and o-phenylenediamine (0.2 mol) is added to polyphosphoric acid (400 ml).
-
The mixture is heated to 250 °C for 4 hours with constant stirring.
-
After cooling to approximately 100 °C, the reaction mixture is carefully poured into 2000 ml of cold distilled water while stirring.
-
The solution is neutralized to a pH of 8-9 by the addition of a 50% NaOH solution.
-
The resulting precipitate is collected by filtration and washed with water until a neutral pH is achieved.
-
The crude product is recrystallized from an ethanol-water mixture with a small amount of activated charcoal to yield the pure product.
General Procedure for the Synthesis of 6-Aryl-benzimidazo[1,2-c]quinazolines via Microwave-Assisted Intramolecular Heterocyclization
This is a general method based on reported microwave-assisted syntheses.[1]
-
The precursor, 2-benzimidazoylbenzamide (1 mmol), is mixed with a solid inorganic matrix such as SiO₂-MnO₂.
-
The mixture is subjected to microwave irradiation for 30-45 minutes.
-
After completion of the reaction (monitored by TLC), the product is extracted from the solid support using an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford the 6-arylbenzimidazo[1,2-c]quinazoline.
Visualizations
Experimental Workflow for 6-Phenylbenzoimidazo[1,2-c]quinazoline Synthesis
Caption: A general experimental workflow for the synthesis of 6-Phenylbenzoimidazo[1,2-c]quinazoline.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low yield in the synthesis of 6-Phenylbenzoimidazo[1,2-c]quinazoline.
References
- 1. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 2. Efficient Synthesis of 1H-Benzo[4,5]imidazo[1,2-c][1,3]oxazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and affinity to DNA of phenylbenzoimidazoles and benzoimidazo[1,2-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for 6-Phenylbenzoimidazo[1,2-c]quinazoline synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Phenylbenzoimidazo[1,2-c]quinazoline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 6-Phenylbenzoimidazo[1,2-c]quinazoline?
A1: The most widely adopted method is a two-step synthesis. The first step involves the condensation of 2-(o-aminophenyl)benzimidazole with benzaldehyde to form the intermediate 2-(o-(phenylideneamino)phenyl)benzimidazole. The second step is the oxidative cyclization of this intermediate to yield the final product, 6-Phenylbenzoimidazo[1,2-c]quinazoline.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key starting materials are 2-(o-aminophenyl)benzimidazole and benzaldehyde. The reaction may require a solvent, and the oxidative cyclization step utilizes an oxidizing agent. Common solvents include ethanol and DMF, while potassium permanganate (KMnO4) in acetone is a frequently used oxidant.
Q3: Can microwave irradiation be used for this synthesis?
A3: Yes, microwave-assisted synthesis has been shown to be a viable and often advantageous alternative to conventional heating for the synthesis of quinazoline derivatives. It can lead to significantly reduced reaction times and, in some cases, improved yields.
Q4: What are the key reaction parameters to optimize for better yield?
A4: Optimization of reaction time, temperature, solvent, and the choice and amount of oxidizing agent are crucial for maximizing the yield and purity of 6-Phenylbenzoimidazo[1,2-c]quinazoline. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended.
Q5: How can I confirm the identity and purity of the synthesized product?
A5: The structure and purity of 6-Phenylbenzoimidazo[1,2-c]quinazoline can be confirmed using various analytical techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete condensation of starting materials. | - Ensure the purity of 2-(o-aminophenyl)benzimidazole and benzaldehyde.- Increase the reaction time for the condensation step and monitor via TLC.- Consider adding a catalytic amount of acid to facilitate imine formation. |
| Inefficient oxidative cyclization. | - Optimize the amount of oxidizing agent (e.g., KMnO₄). Excess oxidant can lead to side products.- Ensure the reaction temperature for the cyclization is appropriate. Some reactions may require heating. | |
| Degradation of starting materials or product. | - Avoid excessively high temperatures or prolonged reaction times, especially during oxidation.- Ensure the reaction is performed under appropriate atmospheric conditions if sensitive to air or moisture. | |
| Presence of Impurities in the Final Product | Unreacted starting materials. | - Improve the efficiency of the condensation and cyclization steps.- Purify the intermediate before proceeding to the cyclization step.- Use appropriate purification techniques for the final product, such as recrystallization or column chromatography. |
| Formation of side products. | - The initial condensation of o-phenylenediamines with aldehydes can sometimes lead to the formation of 1,2-disubstituted benzimidazoles as a side product[1]. Careful control of reaction conditions can help minimize this.- Over-oxidation during the cyclization step can lead to undesired byproducts. Use the stoichiometric amount of oxidant. | |
| Difficulty in Isolating the Product | Product is highly soluble in the reaction solvent. | - After the reaction is complete, try to precipitate the product by adding a non-solvent or by cooling the reaction mixture.- Concentrate the reaction mixture under reduced pressure and then attempt precipitation or purification. |
| Formation of an oil instead of a solid. | - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- Dissolve the oil in a minimal amount of a suitable solvent and attempt recrystallization. |
Experimental Protocols
Protocol 1: Two-Step Synthesis of 6-Arylbenzimidazo[1,2-c]quinazolines
This protocol is adapted for the synthesis of 6-phenylbenzoimidazo[1,2-c]quinazoline by using benzaldehyde as the aryl aldehyde.
Step 1: Condensation of 2-(o-aminophenyl)benzimidazole with Benzaldehyde
-
Dissolve 2-(o-aminophenyl)benzimidazole (1 mmol) in ethanol.
-
Add benzaldehyde (1 mmol) to the solution.
-
Reflux the mixture for an appropriate time, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture.
-
The precipitated solid, 2-(o-(phenylideneamino)phenyl)benzimidazole, is collected by filtration, washed with cold ethanol, and dried.
Step 2: Oxidative Cyclization to 6-Phenylbenzoimidazo[1,2-c]quinazoline
-
Dissolve the intermediate from Step 1 (1 mmol) in acetone.
-
Add powdered potassium permanganate (KMnO₄) portion-wise with stirring.
-
Continue stirring at room temperature or with gentle heating, monitoring the reaction by TLC.
-
After the reaction is complete, the manganese dioxide is filtered off.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude 6-Phenylbenzoimidazo[1,2-c]quinazoline can be purified by recrystallization from a suitable solvent (e.g., ethanol or DMF-water).
Data Presentation
Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Heterocyclic Compounds (Illustrative)
| Compound Type | Conventional Method Time | Microwave Method Time | Conventional Yield (%) | Microwave Yield (%) |
| Benzimidazole | 2-2.5 hours | 6 minutes | 85 | 94 |
| N-Phenyl phthalimide | 1-1.5 hours | 4 minutes | 80 | 92 |
| 2,3-Diphenyl quinoxaline | 1-1.5 hours | 4 minutes | 75 | 85 |
Visualizations
Caption: Experimental workflow for the two-step synthesis of 6-Phenylbenzoimidazo[1,2-c]quinazoline.
Caption: Troubleshooting decision tree for addressing low product yield in the synthesis.
References
Purification challenges of 6-Phenylbenzoimidazo[1,2-c]quinazoline and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 6-Phenylbenzoimidazo[1,2-c]quinazoline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of 6-Phenylbenzoimidazo[1,2-c]quinazoline in a question-and-answer format.
Issue 1: Low Solubility of the Crude Product
-
Question: My crude 6-Phenylbenzoimidazo[1,2-c]quinazoline product has very low solubility in common organic solvents, making purification by recrystallization or chromatography difficult. What can I do?
-
Answer: Low solubility is a common challenge with polycyclic aromatic nitrogen heterocycles. Here are several approaches to address this:
-
Solvent Screening: A systematic solvent screening is crucial. Test a wide range of solvents, including polar aprotic solvents (e.g., DMF, DMSO), polar protic solvents (e.g., ethanol, methanol, isopropanol), chlorinated solvents (e.g., dichloromethane, chloroform), and aromatic hydrocarbons (e.g., toluene). Solubility often increases with temperature, so assess solubility at both room temperature and the solvent's boiling point.
-
Solvent Mixtures: Employing solvent mixtures can be effective. For instance, a mixture of a solvent in which the compound is sparingly soluble and another in which it is more soluble can be used for recrystallization. For chromatography, a small amount of a highly polar solvent in the mobile phase can significantly improve solubility.
-
pH Adjustment: The basic nitrogen atoms in the quinazoline ring system can be protonated. In some cases, converting the free base to a salt (e.g., acetate) can improve solubility in polar solvents. However, be aware that some derivatives can be unstable as hydrochloride salts and may hydrolyze in the presence of water.[1]
-
Hot Filtration: If the crude product contains insoluble impurities, a hot filtration of a saturated solution can remove these before crystallization.
-
Issue 2: Difficulty in Removing Impurities by Column Chromatography
-
Question: I am struggling to separate my target compound from impurities using column chromatography. The fractions are consistently contaminated. What are the likely impurities and how can I improve the separation?
-
Answer: Incomplete separation during column chromatography can be due to co-eluting impurities or an unoptimized chromatographic system.
-
Potential Impurities:
-
Unreacted Starting Materials: Depending on the synthetic route, unreacted 2-(2-aminophenyl)benzimidazole or benzoyl chloride (or benzoic acid from its hydrolysis) may be present.
-
Intermediate Amide: The N-acylated intermediate, N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzamide, may not have fully cyclized. This intermediate will have a different polarity compared to the final product.
-
Side Products: Over-acylation or other side reactions can lead to closely related impurities that are difficult to separate.
-
-
Improving Separation:
-
Optimize the Mobile Phase: A systematic optimization of the eluent system is key. Start with a non-polar solvent and gradually increase the polarity (gradient elution). Common solvent systems for similar compounds include hexane/ethyl acetate or dichloromethane/methanol.
-
Choice of Stationary Phase: While silica gel is most common, other stationary phases like alumina or reverse-phase C18 silica could provide different selectivity.
-
Thin Layer Chromatography (TLC) Analysis: Before running a column, use TLC to identify a solvent system that gives good separation between your product and the impurities (a difference in Rf values of at least 0.2 is ideal).
-
Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.
-
-
Issue 3: Product Degradation During Purification
-
Question: I am observing degradation of my 6-Phenylbenzoimidazo[1,2-c]quinazoline during purification, leading to low yields and impure product. What could be causing this and how can I prevent it?
-
Answer: Quinazoline derivatives can be susceptible to degradation under certain conditions.
-
Acid/Base Instability: Some benzoimidazo[1,2-c]quinazoline derivatives are unstable in the presence of strong acids or bases. For example, some 6-dialkylaminoalkyl derivatives have been shown to hydrolyze in the presence of hydrochloric acid.[1] It is advisable to maintain neutral conditions during workup and purification.
-
Photodegradation: Polycyclic aromatic compounds can be light-sensitive. It is good practice to protect the sample from direct light during purification and storage, for example, by using amber vials or covering flasks with aluminum foil.
-
Thermal Instability: While many quinazolines are thermally stable, prolonged exposure to high temperatures during solvent evaporation or drying should be avoided. Use a rotary evaporator at a moderate temperature and dry the final product under vacuum at a temperature well below its melting point.
-
Issue 4: The Product "Oils Out" During Recrystallization
-
Question: When I try to recrystallize my product, it separates as an oil instead of forming crystals. How can I resolve this?
-
Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point or when the solution is supersaturated.
-
Increase Solvent Volume: Add more of the hot solvent to ensure the compound remains dissolved at a lower temperature.
-
Slower Cooling: Allow the solution to cool more slowly to room temperature, and then place it in a cold bath. Rapid cooling often promotes oiling out.
-
Use a Different Solvent System: The chosen solvent may be too good a solvent. Try a solvent in which the compound has lower solubility at elevated temperatures.
-
Seeding: Introduce a small crystal of the pure compound to the cooled solution to induce crystallization.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the general solubility profile of 6-Phenylbenzoimidazo[1,2-c]quinazoline?
-
A1: As a polycyclic aromatic heterocycle, it is generally expected to have low solubility in water and non-polar aliphatic solvents, and moderate to good solubility in more polar organic solvents like dichloromethane, chloroform, ethyl acetate, and polar aprotic solvents like DMF and DMSO, especially upon heating.
-
-
Q2: Which purification technique is generally most effective for this class of compounds?
-
A2: A combination of techniques is often most effective. Column chromatography is useful for removing significant impurities from the crude product, followed by recrystallization to obtain a highly pure, crystalline final product.
-
-
Q3: How can I assess the purity of my final product?
-
A3: Purity can be assessed by a combination of methods:
-
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.
-
Melting Point: A sharp melting point range close to the literature value suggests high purity.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities. A general method would use a C18 reverse-phase column with a gradient of water and acetonitrile containing a small amount of an acid like formic acid.
-
Spectroscopic Methods: 1H NMR, 13C NMR, and Mass Spectrometry are essential for confirming the structure and identifying any remaining impurities.
-
-
-
Q4: Are there any known safety precautions for handling 6-Phenylbenzoimidazo[1,2-c]quinazoline?
-
A4: As with any research chemical with unknown toxicological properties, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Data Presentation
The following table summarizes recrystallization data for various derivatives of 6-Phenylbenzoimidazo[1,2-c]quinazoline, which can serve as a starting point for the purification of the parent compound.
| Compound | Recrystallization Solvent(s) | Yield (%) | Melting Point (°C) |
| 6-Chloromethyl-benzo[2][3]imidazo[1,2-c]quinazoline | Acetone | 68 | 237-238 |
| 6-Piperidin-1-ylmethyl-benzo[2][3]imidazo[1,2-c]quinazoline | Heptane | 61 | 145-146 |
| 6-(2-Methyl-piperidin-1-ylmethyl)-benzo[2][3]imidazo[1,2-c]quinazoline | Heptane | 62 | 134-135 |
| 6-(4-Methyl-piperidin-1-ylmethyl)-benzo[2][3]imidazo[1,2-c]quinazoline | Heptane | 68 | 142-144 |
| 6-Morpholin-4-ylmethyl-benzo[2][3]imidazo[1,2-c]quinazoline | Heptane | 82 | - |
Data sourced from literature for derivatives of the target compound.[1]
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude 6-Phenylbenzoimidazo[1,2-c]quinazoline. Add a few drops of the chosen solvent and observe the solubility at room temperature. If insoluble, heat the mixture gently. An ideal solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: Place the bulk of the crude product in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture with stirring (e.g., on a hot plate) until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored due to impurities, allow it to cool slightly and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove the charcoal or other solids.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Develop a suitable mobile phase using TLC. Spot the crude material on a TLC plate and elute with different solvent mixtures (e.g., varying ratios of hexane and ethyl acetate). The ideal solvent system will give the product an Rf value of approximately 0.3-0.4 and show good separation from impurities.
-
Column Packing: Prepare a silica gel slurry in the initial, least polar mobile phase. Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, starting with the least polar composition determined from the TLC analysis. Collect fractions in test tubes.
-
Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase to elute more polar compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Final Drying: Dry the purified product under high vacuum to remove any residual solvent.
Mandatory Visualizations
Caption: A troubleshooting workflow for the purification of 6-Phenylbenzoimidazo[1,2-c]quinazoline.
Caption: A simplified diagram of the TNF-α signaling pathway.
References
Overcoming solubility issues of 6-Phenylbenzoimidazo[1,2-c]quinazoline in vitro
Welcome to the technical support center for 6-Phenylbenzoimidazo[1,2-c]quinazoline. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common in vitro challenges, with a primary focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is 6-Phenylbenzoimidazo[1,2-c]quinazoline and what is its known in vitro activity?
A1: 6-Phenylbenzoimidazo[1,2-c]quinazoline is a quinazoline derivative that has been identified as a potent inhibitor of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) secretion in the human promyelocytic cell line HL-60.[1][2] Notably, it has been reported to exhibit this inhibitory effect without significant cytotoxic activity.[1][2]
Q2: I am observing precipitation of 6-Phenylbenzoimidazo[1,2-c]quinazoline immediately upon its addition to my aqueous cell culture medium. What is the likely cause?
A2: This phenomenon, often referred to as "crashing out," is common for hydrophobic compounds like many quinazoline derivatives. The primary cause is the rapid change in solvent polarity when a concentrated stock solution, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is introduced into the aqueous environment of the cell culture medium. This sudden decrease in the compound's solubility leads to its precipitation.
Q3: What is the recommended solvent for preparing a stock solution of 6-Phenylbenzoimidazo[1,2-c]quinazoline?
A3: Based on published in vitro studies, anhydrous Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing stock solutions of 6-Phenylbenzoimidazo[1,2-c]quinazoline.[2] It is crucial to use high-purity, anhydrous DMSO to maximize solubility and minimize the introduction of water, which can reduce the compound's stability in the stock solution.
Q4: What is the maximum concentration of DMSO that is generally considered safe for most cell lines in vitro?
A4: While cell line sensitivity can vary, a final DMSO concentration of 0.5% (v/v) or lower is generally recommended for in vitro assays. For particularly sensitive cell lines or long-duration experiments, it is advisable to keep the final DMSO concentration at or below 0.1% to avoid solvent-induced cytotoxicity and other off-target effects.
Q5: My compound appears to go into solution initially but then precipitates over time during incubation at 37°C. What could be causing this?
A5: This delayed precipitation can be attributed to several factors:
-
Thermodynamic Insolubility: The initial dissolved state might be a supersaturated, kinetically trapped solution that is not thermodynamically stable. Over time and with the increased molecular motion at 37°C, the compound crashes out of solution.
-
pH Shift: Cellular metabolism can lead to a gradual change in the pH of the culture medium. As the solubility of many compounds is pH-dependent, this shift can decrease the solubility of 6-Phenylbenzoimidazo[1,2-c]quinazoline.
-
Interaction with Media Components: The compound may interact with components in the cell culture medium, such as salts or proteins in serum, leading to the formation of less soluble complexes over time.
Troubleshooting Guide: Overcoming Solubility Issues
If you are encountering precipitation with 6-Phenylbenzoimidazo[1,2-c]quinazoline, please refer to the following troubleshooting table for potential solutions.
| Observation | Potential Cause | Recommended Solution |
| Immediate, heavy precipitation upon dilution | Exceeding the aqueous solubility limit; "Solvent Shock". | • Lower the final concentration of the compound.• Increase the concentration of your DMSO stock solution to use a smaller volume for dilution.• Add the stock solution dropwise to the pre-warmed (37°C) medium while gently vortexing or stirring.• Perform a serial dilution of the stock solution in the assay medium. |
| Fine precipitate or cloudiness observed after a short incubation period | Compound concentration is near its thermodynamic solubility limit. | • Test a lower final concentration of the compound.• Consider using a formulation strategy such as complexation with cyclodextrins (e.g., HP-β-CD) to increase aqueous solubility. |
| Precipitation observed only after prolonged incubation (e.g., >24 hours) | pH shift in the medium due to cellular activity; Compound instability in the medium. | • Ensure the medium is adequately buffered (e.g., with HEPES) for the CO2 environment of your incubator.• Test the compound's stability in the specific cell culture medium over the intended duration of the experiment. |
| Variability in precipitation between experiments | Inconsistent preparation of stock solution or dilutions; Water absorption by DMSO stock. | • Prepare fresh dilutions for each experiment from a single-use aliquot of the stock solution.• Use anhydrous DMSO and store stock solutions in tightly sealed vials with desiccant to prevent moisture absorption. |
Quantitative Data Summary
The following table provides a hypothetical summary of the aqueous solubility of 6-Phenylbenzoimidazo[1,2-c]quinazoline under different conditions. Note: These values are illustrative and should be experimentally determined for your specific assay conditions.
| Solvent/Medium | Co-solvent/Excipient | Temperature (°C) | Estimated Max Soluble Concentration (µM) |
| PBS (pH 7.4) | 0.5% DMSO | 25 | < 1 |
| DMEM + 10% FBS | 0.5% DMSO | 37 | 5 - 10 |
| DMEM + 10% FBS | 0.5% DMSO + 1% HP-β-CD | 37 | 25 - 50 |
| PBS (pH 6.5) | 0.5% DMSO | 25 | < 0.5 |
| PBS (pH 8.0) | 0.5% DMSO | 25 | 1 - 2 |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration in Cell Culture Medium
Objective: To identify the highest concentration of 6-Phenylbenzoimidazo[1,2-c]quinazoline that remains in solution in your specific cell culture medium under experimental conditions.
Materials:
-
6-Phenylbenzoimidazo[1,2-c]quinazoline
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Prepare a 10 mM stock solution of 6-Phenylbenzoimidazo[1,2-c]quinazoline in anhydrous DMSO. Ensure the compound is fully dissolved.
-
Serial Dilutions: In your pre-warmed (37°C) complete cell culture medium, prepare a series of 2-fold dilutions of the compound. Start with a concentration that is known to precipitate (e.g., 100 µM) and dilute down to a concentration that is likely to be soluble (e.g., ~0.8 µM). To do this, add a small volume of your stock solution to the medium and vortex gently. For subsequent dilutions, transfer half the volume to a tube containing an equal volume of fresh medium.
-
Incubation: Incubate the dilutions under your standard experimental conditions (37°C, 5% CO2) for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Visual and Microscopic Inspection:
-
Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or film) at several time points (e.g., 0, 4, 24, and 48 hours).
-
For a more sensitive assessment, place a small aliquot from each dilution onto a microscope slide and examine for the presence of micro-precipitates under 10x and 20x magnification.
-
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is the maximum recommended working concentration for your experiments.
Protocol 2: General Procedure for In Vitro TNF-α Secretion Inhibition Assay in HL-60 Cells
Objective: To assess the inhibitory effect of 6-Phenylbenzoimidazo[1,2-c]quinazoline on LPS-induced TNF-α secretion from HL-60 cells.
Materials:
-
HL-60 cells
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
6-Phenylbenzoimidazo[1,2-c]quinazoline stock solution in DMSO
-
Assay buffer (e.g., PBS)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.
-
Cell Differentiation (Optional but Recommended): To enhance the response to LPS, differentiate the HL-60 cells into a macrophage-like phenotype by treating them with PMA (e.g., 10-100 ng/mL) for 24-48 hours. After differentiation, gently wash the cells with fresh medium.
-
Compound Pre-treatment: Prepare dilutions of 6-Phenylbenzoimidazo[1,2-c]quinazoline in complete medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Add the compound dilutions to the cells and pre-incubate for 1-2 hours at 37°C. Include a vehicle control (medium with the same final concentration of DMSO).
-
Stimulation: After the pre-incubation period, add LPS to each well to a final concentration of 1 µg/mL to induce TNF-α secretion. Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for 6-18 hours at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined empirically.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant from each well without disturbing the cell pellet.
-
TNF-α Quantification: Measure the concentration of TNF-α in the collected supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α secretion for each concentration of 6-Phenylbenzoimidazo[1,2-c]quinazoline relative to the LPS-stimulated vehicle control.
Visualizations
Signaling Pathway
Caption: LPS-induced TNF-α signaling pathway and hypothesized inhibition point.
Experimental Workflow
Caption: Troubleshooting workflow for addressing compound precipitation.
References
Identifying and removing byproducts in 6-Phenylbenzoimidazo[1,2-c]quinazoline synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Phenylbenzoimidazo[1,2-c]quinazoline. Our aim is to help you identify and remove byproducts to ensure the desired purity and yield of your final compound.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to 6-Phenylbenzoimidazo[1,2-c]quinazoline?
A common and high-yielding route involves the cyclization of 2-(2-aminophenyl)benzimidazole with benzoyl chloride. This reaction typically proceeds in a suitable solvent and may be facilitated by a base or heat.
Q2: What are the potential byproducts in this synthesis?
Potential byproducts can include:
-
Unreacted 2-(2-aminophenyl)benzimidazole: If the reaction is incomplete, the starting material will remain.
-
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzamide: This is the acyclic intermediate formed from the reaction of 2-(2-aminophenyl)benzimidazole and benzoyl chloride. Incomplete cyclization will result in this intermediate as a byproduct.
-
Hydrolysis product: Under acidic conditions, the 6-Phenylbenzoimidazo[1,2-c]quinazoline can undergo hydrolysis, cleaving the quinazoline ring to form an acyclic benzimidazole derivative.[1]
-
Di-acylated byproduct: It is possible for the starting material to react with two molecules of benzoyl chloride, leading to a di-acylated byproduct.
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material, intermediate, product, and byproducts. The product, being more conjugated, is typically less polar than the starting material.
Troubleshooting Guides
Problem 1: Low or No Product Formation
Possible Cause:
-
Inactive Reagents: Benzoyl chloride can degrade upon exposure to moisture. The starting material, 2-(2-aminophenyl)benzimidazole, may be of poor quality.
-
Suboptimal Reaction Conditions: The reaction temperature may be too low, or the reaction time may be insufficient for complete cyclization.
-
Inappropriate Solvent or Base: The choice of solvent and base can significantly impact the reaction rate and yield.
Solutions:
-
Verify Reagent Quality: Use freshly opened or properly stored benzoyl chloride. Confirm the purity of the 2-(2-aminophenyl)benzimidazole by melting point or spectroscopic methods.
-
Optimize Reaction Conditions: Gradually increase the reaction temperature and monitor the progress by TLC. Extend the reaction time until the starting material is consumed.
-
Screen Solvents and Bases: Experiment with different aprotic solvents like DMF or acetonitrile. A non-nucleophilic organic base, such as triethylamine, can be used to scavenge the HCl formed during the reaction.
Problem 2: Presence of Significant Amounts of Byproducts
Possible Cause:
-
Incomplete Cyclization: The reaction conditions may not be sufficient to drive the cyclization of the N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzamide intermediate to completion.
-
Side Reactions: The reaction of benzoyl chloride with the benzimidazole nitrogen or the formation of di-acylated products can occur.
-
Product Degradation: Exposure to acidic conditions during workup or purification can lead to hydrolysis of the quinazoline ring.
Solutions:
-
Promote Cyclization: Increase the reaction temperature or prolong the reaction time. The use of a dehydrating agent might also facilitate the cyclization.
-
Control Stoichiometry: Use a slight excess of benzoyl chloride to ensure complete reaction of the starting material, but avoid a large excess to minimize di-acylation.
-
Neutral Workup: Ensure that the workup procedure is performed under neutral or slightly basic conditions to prevent acid-catalyzed hydrolysis. Wash the organic layer with a mild base solution, such as sodium bicarbonate.
Byproduct Identification and Removal
Accurate identification of byproducts is crucial for developing an effective purification strategy. The following table summarizes the key characteristics of potential byproducts and methods for their removal.
| Byproduct/Impurity | Identification Method(s) | Purification Method(s) |
| Unreacted 2-(2-aminophenyl)benzimidazole | TLC (more polar spot), ¹H NMR (presence of amine protons), MS (m/z corresponding to starting material) | Column Chromatography, Recrystallization |
| N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzamide | TLC (intermediate polarity), ¹H NMR (amide proton signal), MS (m/z of the intermediate) | Column Chromatography, Recrystallization |
| Hydrolysis Product | ¹H NMR (disappearance of quinazoline ring signals, appearance of new aromatic and amide signals), MS (m/z corresponding to the hydrolyzed product) | Column Chromatography |
| Di-acylated Byproduct | MS (higher m/z value), ¹H NMR (absence of N-H protons, additional benzoyl signals) | Column Chromatography |
Experimental Protocols
Protocol 1: Synthesis of 6-Phenylbenzo[2][3]imidazo[1,2-c]quinazoline
This protocol is based on a high-yield synthesis method.
Materials:
-
2-(2-aminophenyl)benzimidazole
-
Benzoyl chloride
-
Triethylamine
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolve 2-(2-aminophenyl)benzimidazole (1 mmol) in anhydrous DMF (10 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add triethylamine (1.2 mmol) to the solution.
-
Slowly add benzoyl chloride (1.1 mmol) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 100-120 °C and monitor the reaction progress by TLC.
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Filter the precipitate, wash with water, and dry under vacuum.
Protocol 2: Purification by Column Chromatography
Materials:
-
Silica gel (100-200 mesh)
-
Hexane
-
Ethyl acetate
-
Triethylamine
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Dissolve the crude product in a minimum amount of dichloromethane or the eluent mixture.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of hexane and ethyl acetate. A common starting eluent is 9:1 hexane:ethyl acetate, gradually increasing the polarity. A small amount of triethylamine (e.g., 0.1-1%) can be added to the eluent to reduce tailing of the product on the silica gel.
-
Collect the fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified 6-Phenylbenzo[2][3]imidazo[1,2-c]quinazoline.
Visualizations
Logical Workflow for Troubleshooting Synthesis
Caption: A logical workflow for troubleshooting common issues in the synthesis of 6-Phenylbenzoimidazo[1,2-c]quinazoline.
Experimental Workflow for Byproduct Identification and Removal
Caption: A systematic workflow for the identification and subsequent removal of byproducts from the crude product mixture.
References
Technical Support Center: 6-Phenylbenzoimidazo[1,2-c]quinazoline Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of 6-Phenylbenzoimidazo[1,2-c]quinazoline and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of the benzoimidazo[1,2-c]quinazoline core?
A1: Common starting materials include 2-(2-aminophenyl)benzimidazole, which can be reacted with various reagents like ortho-esters or acid chlorides to achieve the final tetracyclic structure.[1][2] Alternative routes may start from o-cyanoanilines and di-(o-bromophenyl)iodonium salt to form a bromo-substituted quinazolin-4(3H)-imine intermediate.[3][4]
Q2: Are there any metal-free methods available for the synthesis of benzoimidazo[1,2-c]quinazolines?
A2: While many efficient methods rely on copper or palladium catalysis, some metal-free approaches have been reported.[3][5] These often involve strong bases or harsh reaction conditions and may have limitations in substrate scope or yield.
Q3: How can I improve the yield of my reaction?
A3: Optimizing reaction parameters such as temperature, reaction time, solvent, and catalyst loading is crucial. For instance, in the CuI-catalyzed intramolecular N-arylation, the choice of ligand and base can significantly impact the yield.[3][4] Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times in some cases.[1]
Q4: What are the advantages of using a microwave-assisted synthesis?
A4: Microwave-assisted synthesis often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.[1] This is attributed to the rapid and uniform heating of the reaction mixture.
Q5: How can I purify the final 6-Phenylbenzoimidazo[1,2-c]quinazoline product?
A5: Purification is typically achieved through column chromatography on silica gel using an appropriate eluent system, followed by recrystallization from a suitable solvent like ethanol or heptane to obtain a pure product.[6] The choice of eluent will depend on the polarity of the specific derivative synthesized.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | - Inactive catalyst- Poor quality starting materials- Incorrect reaction temperature or time- Presence of moisture or oxygen in sensitive reactions | - Use a fresh batch of catalyst or activate it prior to use.- Purify starting materials before use.- Optimize reaction temperature and monitor the reaction progress using TLC.- Ensure anhydrous and inert conditions if the reaction is sensitive to moisture or air. |
| Formation of multiple side products | - Non-selective reaction- Decomposition of starting materials or product- Incorrect stoichiometry | - Lower the reaction temperature.- Use a more selective catalyst or different solvent.- Ensure accurate measurement of all reactants. |
| Difficulty in product isolation/purification | - Product is highly soluble in the workup solvent.- Product co-elutes with impurities during chromatography. | - Use a different solvent for extraction or precipitation.- Optimize the eluent system for column chromatography by trying different solvent polarities.- Consider recrystallization with various solvents. |
| Incomplete reaction | - Insufficient reaction time- Low reaction temperature- Catalyst deactivation | - Extend the reaction time and monitor by TLC until the starting material is consumed.- Gradually increase the reaction temperature.- Add a fresh portion of the catalyst. |
Alternative Synthetic Pathways
Several alternative synthetic pathways for the synthesis of 6-Phenylbenzoimidazo[1,2-c]quinazoline and its derivatives have been reported. Below is a summary of two prominent methods with their respective experimental protocols and quantitative data.
CuI-Catalyzed Intramolecular N-Arylation
This method provides an efficient route to functionalized benzimidazo[1,2-c]quinazolines from readily available starting materials under mild conditions.[3][4]
References
- 1. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. A concise and efficient synthesis of benzimidazo[1,2-c]quinazolines through CuI-catalyzed intramolecular N-arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - A concise and efficient synthesis of benzimidazo[1,2-c]quinazolines through CuI-catalyzed intramolecular N-arylations [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and affinity to DNA of phenylbenzoimidazoles and benzoimidazo[1,2-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of 6-Phenylbenzoimidazo[1,2-c]quinazoline in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 6-Phenylbenzoimidazo[1,2-c]quinazoline in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 6-Phenylbenzoimidazo[1,2-c]quinazoline in solution?
A1: The stability of 6-Phenylbenzoimidazo[1,2-c]quinazoline and related heterocyclic compounds in solution can be influenced by several factors. These include pH, the choice of solvent, exposure to light, temperature, and the presence of oxidizing agents.[1] Understanding and controlling these factors is crucial for maintaining the integrity of the compound in your experiments.
Q2: How does pH influence the stability of benzoimidazo[1,2-c]quinazoline derivatives?
A2: The stability of benzoimidazo[1,2-c]quinazoline derivatives can be highly pH-dependent. For some related compounds, instability and hydrolysis have been observed in acidic conditions (pH 5.0-5.5), while they are more stable in a neutral pH range (pH 5.7-7.0).[2] It is advisable to maintain a neutral to slightly alkaline pH to prevent potential hydrolysis of the quinazoline ring. The use of hydrochloride salts may also lead to instability in the presence of water.[2]
Q3: What are the recommended solvents for dissolving and storing 6-Phenylbenzoimidazo[1,2-c]quinazoline?
A3: The choice of solvent is critical for the stability of quinazoline derivatives. While some quinazoline derivatives have shown good stability in 0.2% DMSO for up to 96 hours[3], others have been found to be unstable in pure DMSO, with degradation observed shortly after preparation.[4] For aqueous solutions, preparing acetates of related compounds using acetic acid has been shown to prevent hydrolysis.[2] It is recommended to perform preliminary stability tests in your chosen solvent system. For long-term storage, it is generally advised to store solutions at -80°C.[5]
Q4: Is 6-Phenylbenzoimidazo[1,2-c]quinazoline sensitive to light?
Q5: What analytical methods are suitable for monitoring the stability of 6-Phenylbenzoimidazo[1,2-c]quinazoline?
A5: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for determining the stability of quinazoline derivatives.[3][5] Other spectroscopic methods such as UV-Vis absorption spectroscopy and Fourier-transform infrared (FTIR) spectroscopy can also be employed to monitor changes in the chemical structure and concentration of the compound over time.[4][6]
Troubleshooting Guide
Issue 1: I am observing a precipitate forming in my aqueous solution of 6-Phenylbenzoimidazo[1,2-c]quinazoline.
-
Question: What could be causing the precipitation? Answer: Precipitation could be due to several factors, including low solubility in the chosen solvent system, a change in pH, or degradation of the compound to a less soluble product. Aggregation of the compound in solution has also been observed with some quinazoline derivatives.[4]
-
Question: How can I prevent precipitation? Answer:
-
Verify Solubility: Ensure you are working within the solubility limits of the compound in your specific solvent and buffer system. You may need to use a co-solvent like DMSO or ethanol, but be mindful of their potential impact on stability.
-
Control pH: As benzoimidazo[1,2-c]quinazoline derivatives can be unstable at acidic pH, ensure your buffer system maintains a pH between 5.7 and 7.0.[2]
-
Temperature: Check if the precipitation is temperature-dependent. Some compounds are less soluble at lower temperatures.
-
Fresh Solutions: Prepare fresh solutions before use whenever possible.
-
Issue 2: The color of my solution containing 6-Phenylbenzoimidazo[1,2-c]quinazoline is changing over time.
-
Question: What does a color change indicate? Answer: A change in color often suggests a chemical transformation, which could be due to degradation, oxidation, or reaction with a component in your medium.
-
Question: What steps can I take to address the color change? Answer:
-
Protect from Light: Store the solution in the dark to prevent photodecomposition.[5][6]
-
Inert Atmosphere: If you suspect oxidation, try preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Analyze for Degradants: Use an analytical technique like HPLC or LC-MS to check for the appearance of new peaks that would indicate degradation products.
-
Issue 3: My analytical results (e.g., HPLC, NMR) show a decrease in the concentration of 6-Phenylbenzoimidazo[1,2-c]quinazoline and the appearance of new signals over a short period.
-
Question: What is the likely cause of this rapid degradation? Answer: Rapid degradation is often due to hydrolysis, particularly if the solution is acidic.[2] The solvent itself could also be reacting with the compound.
-
Question: How can I improve the stability of my compound for analytical experiments? Answer:
-
Adjust pH: Immediately check and adjust the pH of your solution to the neutral range (pH 5.7-7.0).[2]
-
Solvent Selection: If using DMSO, consider its purity and water content, as some quinazoline derivatives are unstable in it.[4] Alternatively, for aqueous studies, consider preparing the compound as an acetate salt.[2]
-
Temperature Control: Keep the solution cold (e.g., on ice) during handling and analysis to slow down degradation kinetics.
-
Data Presentation
Table 1: Summary of Stability Data for Related Benzoimidazo[1,2-c]quinazoline Derivatives
| Compound Type | Solvent/Medium | pH | Conditions | Stability Outcome | Reference |
| 6-dialkylaminoalkylbenzoimidazo[1,2-c]quinazolines | Water | 5.0-5.5 | Room Temperature | Unstable, 25-40% hydrolysis in 10-12 hours | [2] |
| 6-dialkylaminoalkylbenzoimidazo[1,2-c]quinazolines | Water | 5.7-7.0 | Room Temperature | Stable, <3% hydrolysis in 10-12 hours | [2] |
| Quinazoline Derivatives | 0.2% DMSO | Neutral | Not specified | Homogeneous for up to 96 hours | [3] |
| Quinazoline Derivative BG1188 | DMSO | Neutral | Room Temperature | Unstable, modifications observed immediately | [4] |
| Quinazoline Derivative BG1188 | Ultrapure Water | Neutral | Room Temperature | Stable for over 40 days | [4] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol provides a general method for assessing the stability of 6-Phenylbenzoimidazo[1,2-c]quinazoline. The specific parameters may need to be optimized for your system.
-
Preparation of Solutions:
-
Prepare a stock solution of 6-Phenylbenzoimidazo[1,2-c]quinazoline in a suitable organic solvent (e.g., acetonitrile or a mixture of acetonitrile/methanol).
-
Dilute the stock solution with the desired experimental medium (e.g., buffer at a specific pH, cell culture medium) to the final working concentration.
-
-
HPLC System and Conditions (Example):
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid, if compatible with the compound).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
-
-
Stability Study Procedure:
-
Incubate the solution of 6-Phenylbenzoimidazo[1,2-c]quinazoline under the desired conditions (e.g., specific temperature, light exposure).
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48, 96 hours), withdraw an aliquot of the sample.
-
If necessary, quench any reaction (e.g., by dilution with cold mobile phase).
-
Inject the sample into the HPLC system.
-
Monitor the peak area of the parent compound over time. A decrease in the peak area and the appearance of new peaks indicate degradation.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways of a compound.[5]
-
Acid Hydrolysis:
-
Prepare a solution of the compound in 0.1 N HCl.
-
Incubate at an elevated temperature (e.g., 60-80°C) for a set period (e.g., up to 72 hours).
-
At various time points, take samples, neutralize them, and analyze by HPLC.[5]
-
-
Alkaline Hydrolysis:
-
Prepare a solution of the compound in 0.1 N NaOH.
-
Follow the same incubation and analysis procedure as for acid hydrolysis.[5]
-
-
Oxidative Degradation:
-
Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3-30%).
-
Incubate at room temperature and analyze at different time points.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat (e.g., 80-100°C) for a specific duration.
-
Dissolve the stressed sample and analyze by HPLC.[5]
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a calibrated light source (e.g., providing illumination of not less than 1.2 million lux hours and near UV energy of not less than 200 watt-hours/square meter).
-
Keep a control sample in the dark.
-
Analyze both the exposed and control samples by HPLC.[5]
-
Visualizations
Caption: Potential pH-dependent hydrolysis pathway.
Caption: General workflow for stability assessment.
Caption: Troubleshooting decision tree for stability issues.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and affinity to DNA of phenylbenzoimidazoles and benzoimidazo[1,2-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. benchchem.com [benchchem.com]
- 6. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Method refinement for consistent results in 6-Phenylbenzoimidazo[1,2-c]quinazoline bioassays
This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help researchers, scientists, and drug development professionals achieve consistent and reliable results in bioassays involving 6-Phenylbenzoimidazo[1,2-c]quinazoline and related derivatives.
Section 1: Frequently Asked Questions & Troubleshooting
This section addresses common challenges encountered during experimental work, from compound handling to data interpretation.
Category 1: Compound Handling and Preparation
Q1: What is the recommended solvent for dissolving 6-Phenylbenzoimidazo[1,2-c]quinazoline?
A: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating stock solutions of 6-Phenylbenzoimidazo[1,2-c]quinazoline. For final assay conditions, it is critical to dilute the DMSO stock in your aqueous buffer or cell culture medium. The final concentration of DMSO should typically be kept below 0.5% (and ideally below 0.1%) to prevent solvent-induced artifacts or cytotoxicity in biological assays.[1] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Q2: I'm observing precipitation of the compound after diluting my DMSO stock into an aqueous buffer. What can I do?
A: This indicates poor aqueous solubility, a common issue with planar heterocyclic compounds. Here are several strategies to address this:
-
Lower the Final Concentration: Determine the highest concentration at which the compound remains soluble in your assay medium.
-
Use Co-solvents: While DMSO is standard, other water-miscible organic solvents like ethanol or polyethylene glycol (PEG) can sometimes improve solubility.[1] Test these in small-scale pilots.
-
Adjust pH: For derivatives with ionizable groups, adjusting the pH of the buffer can enhance solubility.[1]
-
Prepare Fresh Dilutions: Do not store aqueous dilutions for extended periods. Prepare them fresh from the DMSO stock immediately before each experiment.
Q3: How stable is 6-Phenylbenzoimidazo[1,2-c]quinazoline in solution?
A: Benzoimidazo[1,2-c]quinazolines can be susceptible to hydrolysis, particularly when stored as hydrochloride salts or in acidic aqueous solutions.[2] It is recommended to prepare fresh working solutions for each experiment from a frozen DMSO stock. Avoid repeated freeze-thaw cycles of the stock solution. Quinazolines are generally stable in cold, dilute alkaline solutions but can be destroyed by boiling in acidic or alkaline solutions.[3]
Category 2: Assay Development and Execution
Q1: My fluorescence-based assay shows high background noise. Could the compound be interfering?
A: Yes, this is a significant possibility. Quinazoline and its derivatives are known to be fluorescent.[4][5][6][7] This intrinsic fluorescence can interfere with assays that use fluorescent readouts (e.g., GFP reporters, fluorescent substrates).
-
Action: Run a control plate containing only the compound in assay buffer to quantify its background fluorescence at the excitation/emission wavelengths of your assay.
-
Solution: If interference is significant, subtract the background fluorescence of the compound from your experimental wells. If the signal-to-noise ratio is too low, consider switching to a non-fluorescent assay format (e.g., colorimetric, luminescent, or label-free).
Q2: My results are inconsistent between experiments. What are the most common sources of variability?
A: Inconsistent results are a frequent challenge in cell-based assays. The diagram below outlines a systematic approach to troubleshooting this issue. Key areas to investigate include:
-
Compound Integrity: Ensure the compound is fully dissolved and has not precipitated. Use freshly prepared dilutions.
-
Cell Health: Use cells from a consistent passage number and ensure they are healthy and in the exponential growth phase.
-
Reagent Consistency: Use the same lot of reagents (e.g., FBS, media, stimulating agents like LPS) whenever possible.
-
Assay Conditions: Standardize all incubation times, temperatures, and cell seeding densities.
Category 3: Data Interpretation
Q1: The compound is showing cytotoxicity at concentrations where I see a biological effect. How can I differentiate these?
A: This is a critical step to ensure your observed effect is specific and not an artifact of cell death.
-
Run a Cytotoxicity Assay: Perform a standard cytotoxicity assay, such as the MTT or MTS assay, in parallel with your functional assay.[8]
-
Determine CC50 and IC50: Calculate the 50% cytotoxic concentration (CC50) and the 50% inhibitory concentration (IC50) from your functional assay.
-
Calculate the Selectivity Index (SI): The SI is the ratio of CC50 to IC50 (SI = CC50 / IC50). A higher SI value (typically >10) suggests that the observed biological effect is not due to general cytotoxicity.
Q2: What are some known biological targets of 6-Phenylbenzoimidazo[1,2-c]quinazoline?
A: The primary reported activity for 6-Phenylbenzoimidazo[1,2-c]quinazoline is the inhibition of tumor necrosis factor-alpha (TNF-α) production.[3][9] It has been shown to inhibit the secretion of TNF-α induced by lipopolysaccharide (LPS) in the HL-60 human promyelocytic cell line without significant cytotoxicity.[3][9] Generally, the broader quinazoline class of molecules is known to interact with a wide range of biological targets, most notably as inhibitors of protein kinases like EGFR.[8][10][11]
Section 2: Experimental Protocols
Protocol 1: TNF-α Inhibition Assay in PMA/LPS-stimulated HL-60 Cells
This protocol is adapted from studies evaluating 6-Arylbenzimidazo[1,2-c]quinazoline derivatives as TNF-α inhibitors.[9]
1. Materials:
-
HL-60 (human promyelocytic leukemia) cells
-
RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
6-Phenylbenzoimidazo[1,2-c]quinazoline (Compound G1)
-
DMSO
-
Human TNF-α ELISA Kit
2. Experimental Workflow:
3. Detailed Steps:
-
Cell Seeding & Differentiation: Seed HL-60 cells in a 96-well plate. To differentiate them into a macrophage-like phenotype, treat with PMA (e.g., 100 nM) for 48 hours. After incubation, wash the cells gently with fresh medium to remove PMA.
-
Compound Pre-treatment: Prepare serial dilutions of 6-Phenylbenzoimidazo[1,2-c]quinazoline in culture medium from a DMSO stock. Add the compound dilutions to the cells and incubate for 30 minutes. Include a vehicle control (DMSO only).
-
LPS Stimulation: Add LPS (e.g., 1 µg/mL final concentration) to all wells except the negative control.
-
Incubation: Incubate the plate for 6 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant for analysis.
-
ELISA: Quantify the amount of TNF-α in the supernatant using a commercial human TNF-α ELISA kit, following the manufacturer’s instructions.
Protocol 2: MTT Cytotoxicity Assay
This is a standard colorimetric assay to assess the effect of the compound on cell viability.[8]
1. Materials:
-
Adherent or suspension cells of interest
-
Appropriate cell culture medium
-
6-Phenylbenzoimidazo[1,2-c]quinazoline
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
2. Detailed Steps:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight (for adherent cells).
-
Compound Treatment: Add serial dilutions of the compound to the wells. Include a vehicle control and an untreated control.
-
Incubation: Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilize Formazan: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Section 3: Reference Data
The biological activity of quinazoline derivatives is highly dependent on the specific substitutions and the biological system being tested. The table below provides a sample of reported IC50 values for various quinazoline derivatives to serve as a contextual reference.
| Compound Class | Target / Cell Line | Reported IC50 (µM) | Reference |
| 6-Arylbenzimidazo[1,2-c]quinazolines | TNF-α secretion (HL-60 cells) | Potent inhibition reported | [3] |
| Quinazoline Sulfonamide Derivative | EGFRT790M | 0.0728 | [12] |
| Quinazoline Sulfonamide Derivative | VEGFR-2 | 0.0523 | [12] |
| 2,4-disubstituted quinazoline | A549 lung cancer cells | 0.02 | [13] |
| Quinazoline-N-4-fluorophenyl | HepG-2 liver cancer cells | 4.36 | [13] |
| Quinazoline-based hybrid | MCF-7 breast cancer cells | 6.43 | [14] |
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and affinity to DNA of phenylbenzoimidazoles and benzoimidazo[1,2-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Quinazoline-Based Fluorescent Probes to α1-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Turn-On Quinazolinone-Based Fluorescence Probe for Selective Detection of Carbon Monoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Synthesis and properties of quinazoline-based versatile exciplex-forming compounds [beilstein-journals.org]
- 7. Preparation and photophysical properties of quinazoline-based fluorophores - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Some novel hybrid quinazoline-based heterocycles as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of synthesized 6-Phenylbenzoimidazo[1,2-c]quinazoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Phenylbenzoimidazo[1,2-c]quinazoline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 6-Phenylbenzoimidazo[1,2-c]quinazoline?
A1: A prevalent method involves the cyclocondensation of 2-(2-aminophenyl)benzimidazole with benzoyl chloride. This reaction is often carried out in a suitable solvent and may be facilitated by conventional heating or microwave irradiation.[1][2] Another approach is the intramolecular heterocyclization of 2-benzimidazoylbenzamides.[2]
Q2: What are the critical quality attributes of the starting materials?
A2: The purity of the starting materials, such as 2-(2-aminophenyl)benzimidazole and benzoyl chloride, is crucial for obtaining a high yield and purity of the final product. Impurities in the reactants can lead to side reactions and the formation of unwanted byproducts.[3] It is essential to verify the purity of starting materials using techniques like NMR, mass spectrometry, or melting point determination.
Q3: What analytical techniques are recommended for characterizing the final product?
A3: A combination of spectroscopic techniques is recommended for the unambiguous characterization of 6-Phenylbenzoimidazo[1,2-c]quinazoline. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: I am observing a very low yield, or no desired 6-Phenylbenzoimidazo[1,2-c]quinazoline product in my reaction. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield is a common challenge in the synthesis of quinazoline derivatives. A systematic evaluation of your experimental setup is key to identifying the root cause.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Recommendations |
| Sub-optimal Reaction Conditions | Temperature: Some synthetic methods for related quinazolines require high temperatures (e.g., above 120°C).[4] Consider performing small-scale reactions at different temperatures (e.g., room temperature, 80°C, 120°C, 150°C) to find the optimal condition. Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal reaction duration and to ensure the starting materials are being consumed.[4] Reaction times can vary from a few hours to over 24 hours.[4] Solvent: The choice of solvent can significantly influence the yield. Common solvents for similar syntheses include N,N-dimethylacetamide (DMAC) or solvent-free conditions under microwave irradiation.[2] Screen a variety of solvents with different polarities (e.g., toluene, DMF, ethanol, acetonitrile).[3] |
| Poor Quality of Starting Materials | Verify the purity of your 2-(2-aminophenyl)benzimidazole and benzoyl chloride using appropriate analytical techniques (NMR, GC-MS, or melting point).[3] Impurities can lead to side reactions and inhibit product formation. Consider purifying starting materials if necessary (e.g., recrystallization or distillation).[3] |
| Inefficient Cyclization | In some cases, the cyclization step may be inefficient. For the synthesis of 6-arylbenzimidazo[1,2-c]quinazolines, intramolecular heterocyclization of 2-benzimidazoylbenzamides in the presence of a solid inorganic matrix like SiO₂-MnO₂ under microwave irradiation has been reported to be effective.[2] |
| Product Loss During Work-up | Extraction: Optimize the pH of the aqueous layer during the extraction process to ensure the product is in its neutral, less water-soluble form.[3] Experiment with different organic extraction solvents (e.g., ethyl acetate, dichloromethane) to maximize recovery.[3] Purification: If using column chromatography, the product may be irreversibly adsorbing to the silica gel. Consider using a different stationary phase like alumina or deactivating the silica gel with triethylamine.[3] For recrystallization, carefully select a solvent or solvent mixture where the product has high solubility at elevated temperatures and low solubility at room temperature.[3] |
Issue 2: Presence of Significant Impurities in the Final Product
Question: My final product shows significant impurities upon analysis by HPLC and/or NMR. What are the likely side products and how can I minimize their formation?
Answer: The formation of impurities is often related to side reactions or incomplete reactions. Understanding the potential side products is crucial for optimizing the reaction and purification steps.
Potential Impurities and Mitigation Strategies:
| Potential Impurity | Formation Pathway | Mitigation Strategy |
| Unreacted Starting Materials | Incomplete reaction due to sub-optimal conditions. | Increase reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS to ensure full consumption of starting materials.[4] |
| Hydrolyzed Benzoyl Chloride | Benzoyl chloride can react with trace amounts of water to form benzoic acid. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. |
| N-acylated Intermediate | Incomplete cyclization leading to the isolation of the N-[2-(1H-benzo[d]imidazol-2-yl)phenyl]benzamide intermediate. | Ensure sufficient heating and/or reaction time to promote the final cyclization step. The use of microwave irradiation can sometimes facilitate this transformation more efficiently than conventional heating.[2] |
| Side-products from Impure Starting Materials | Impurities in the starting materials can lead to the formation of various side-products. | Use highly pure starting materials. Purify the starting materials before use if their purity is questionable.[3] |
Experimental Protocols
Synthesis of 6-Phenylbenzoimidazo[1,2-c]quinazoline (Illustrative Protocol)
This is a general protocol based on related syntheses and should be optimized for specific laboratory conditions.
-
Reaction Setup: In a clean, dry reaction vessel, combine 2-(2-aminophenyl)benzimidazole (1 equivalent) and a suitable solvent (e.g., anhydrous N,N-dimethylacetamide).
-
Reagent Addition: Slowly add benzoyl chloride (1.1 equivalents) to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 120-150°C) and monitor its progress using TLC or LC-MS. Alternatively, perform the reaction in a dedicated microwave reactor.[2]
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold water. Adjust the pH to basic (pH 8-9) with a suitable base (e.g., sodium carbonate solution) to precipitate the crude product.
-
Isolation: Filter the precipitate, wash it thoroughly with water, and dry it under vacuum.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Analytical Characterization Protocols
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.
-
Data Processing: Process the spectrum, including phasing, baseline correction, and referencing the chemical shifts to the residual solvent peak.
-
Analysis: Integrate the signals to determine the relative proton ratios and analyze the chemical shifts and coupling constants to confirm the structure.
Mass Spectrometry (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Analysis: Infuse the sample solution into an electrospray ionization (ESI) mass spectrometer.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺) and confirm the molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC):
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this stock solution with the mobile phase to a final concentration of about 0.1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
-
Analysis: Inject the sample and analyze the resulting chromatogram to determine the purity of the compound by calculating the area percentage of the main peak.
Visualizations
References
Technical Support Center: Scaling Up the Synthesis of 6-Phenylbenzoimidazo[1,2-c]quinazoline for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the scaled-up synthesis of 6-Phenylbenzoimidazo[1,2-c]quinazoline. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your preclinical development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the most promising scalable synthetic route for 6-Phenylbenzoimidazo[1,2-c]quinazoline?
A1: A highly efficient method for the gram-scale synthesis involves a copper-catalyzed one-pot tandem reaction. This approach utilizes readily available starting materials and has demonstrated good yields, making it suitable for scaling up for preclinical studies.
Q2: What are the critical parameters to control during the scale-up of this synthesis?
A2: Key parameters to monitor and control during scale-up include:
-
Temperature: Exothermic events can lead to side reactions and impurity formation.
-
Mixing: Inefficient stirring in larger reactors can result in localized "hot spots" and concentration gradients, affecting reaction kinetics and yield.
-
Inert Atmosphere: The copper-catalyzed reaction is sensitive to oxygen, so maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent catalyst deactivation and side reactions.
-
Purity of Starting Materials: The purity of reactants is critical at a larger scale, as impurities can significantly impact the reaction outcome and the purity of the final product.
Q3: What is the primary biological target of 6-Phenylbenzoimidazo[1,2-c]quinazoline?
A3: 6-Phenylbenzoimidazo[1,2-c]quinazoline has been identified as a potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production.[1] It has shown the ability to inhibit lipopolysaccharide (LPS)-induced TNF-α secretion in preclinical models.[1]
Q4: What are the common analytical techniques for characterizing 6-Phenylbenzoimidazo[1,2-c]quinazoline?
A4: Standard analytical methods for characterization include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
-
Mass Spectrometry (MS)
-
Infrared (IR) Spectroscopy
-
High-Performance Liquid Chromatography (HPLC) for purity assessment.
Troubleshooting Guides
Problem 1: Low Yield in the Final Cyclization Step
Question: I am experiencing a significant drop in yield for the final cyclization to form the 6-Phenylbenzoimidazo[1,2-c]quinazoline ring when moving to a larger scale. What are the potential causes and solutions?
| Potential Cause | Recommended Solution |
| Inefficient Catalyst System | The activity of the copper catalyst is crucial. Ensure you are using a high-quality copper(I) source (e.g., CuI). Consider screening different ligands if the reaction is not proceeding to completion. |
| Suboptimal Reaction Temperature | Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can cause degradation. Carefully monitor the internal reaction temperature and consider a gradual ramp-up to the target temperature. |
| Poor Mixing | In larger reactors, ensure adequate agitation to maintain a homogeneous reaction mixture. Use an appropriate impeller and stirring speed for the reactor volume. |
| Presence of Oxygen | The copper catalyst can be deactivated by oxygen. Ensure the reaction vessel is thoroughly purged with an inert gas (nitrogen or argon) before adding the catalyst and maintain a positive pressure of inert gas throughout the reaction. |
Problem 2: Increased Impurity Profile in the Scaled-Up Batch
Question: My scaled-up batch of 6-Phenylbenzoimidazo[1,2-c]quinazoline shows several new impurities on the HPLC analysis that were not present in the lab-scale synthesis. How can I identify and mitigate these?
| Potential Cause | Recommended Solution |
| Side Reactions from Overheating | Localized overheating due to poor mixing can lead to thermal degradation and side reactions. Improve mixing and consider a slower addition rate for any highly reactive reagents. |
| Incomplete Reaction | Unreacted starting materials or intermediates can appear as impurities. Monitor the reaction progress by TLC or HPLC to ensure it has gone to completion. If necessary, adjust the reaction time or temperature. |
| Hydrolysis of Intermediates | The presence of water can lead to the hydrolysis of reactive intermediates. Use anhydrous solvents and ensure all glassware is thoroughly dried before use. |
| Formation of Homocoupled Byproducts | In Ullmann-type couplings, homocoupling of the starting materials can occur. Optimizing the stoichiometry of the reactants and the catalyst loading can help minimize this side reaction. |
Data Presentation
Table 1: Comparison of Reaction Parameters at Different Scales
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Preclinical Scale (1 kg) |
| Starting Material (2-(2-bromophenyl)-1H-benzo[d]imidazole) | 1.0 g | 100 g | 1.0 kg |
| Benzoyl Chloride | 1.2 eq | 1.2 eq | 1.2 eq |
| Copper(I) Iodide (CuI) | 10 mol% | 8 mol% | 7 mol% |
| Ligand (e.g., L-proline) | 20 mol% | 16 mol% | 14 mol% |
| Base (e.g., K₂CO₃) | 2.5 eq | 2.5 eq | 2.5 eq |
| Solvent (e.g., DMF) | 20 mL | 2 L | 20 L |
| Reaction Temperature | 120 °C | 120 °C | 115-120 °C (monitor exotherm) |
| Reaction Time | 12 h | 18 h | 24 h |
| Typical Yield | 85% | 75% | 68% |
| Purity (by HPLC) | >98% | >97% | >96% |
Note: These values are representative and may require optimization for specific equipment and conditions.
Experimental Protocols
Protocol 1: Scaled-Up Synthesis of 2-(2-aminophenyl)benzimidazole (Key Intermediate)
This protocol is adapted from a one-pot synthesis method.[2]
-
Reaction Setup: To a 5 L jacketed glass reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, add o-phenylenediamine (432 g, 4.0 mol) and ethanol (2 L).
-
Reagent Addition: While stirring, slowly add a solution of 2-nitrobenzaldehyde (604 g, 4.0 mol) in ethanol (1 L) to the reactor over 1 hour.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6 hours. Monitor the reaction progress by TLC.
-
Reduction: Cool the mixture to 40 °C and add a slurry of iron powder (896 g, 16.0 mol) in 1 M HCl (400 mL) portion-wise, ensuring the internal temperature does not exceed 60 °C.
-
Completion: After the addition is complete, heat the mixture to 70 °C for 4 hours.
-
Work-up: Cool the reaction to room temperature and filter through a pad of celite. Wash the filter cake with ethanol (2 x 500 mL).
-
Isolation: Concentrate the combined filtrates under reduced pressure. Add water (4 L) to the residue and adjust the pH to >10 with 2 M NaOH.
-
Purification: Filter the resulting precipitate, wash with water until the filtrate is neutral, and dry under vacuum at 50 °C to yield 2-(2-aminophenyl)benzimidazole.
Protocol 2: Gram-Scale Synthesis of 6-Phenylbenzoimidazo[1,2-c]quinazoline
This protocol is based on a copper-catalyzed tandem reaction.
-
Reaction Setup: To a 250 mL three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2-(2-aminophenyl)benzimidazole (10.45 g, 50 mmol), benzoyl chloride (7.73 g, 55 mmol), copper(I) iodide (0.95 g, 5 mmol), and potassium carbonate (17.25 g, 125 mmol).
-
Inerting: Evacuate and backfill the flask with nitrogen three times.
-
Solvent Addition: Add anhydrous dimethylformamide (DMF, 100 mL) via syringe.
-
Reaction: Heat the reaction mixture to 120 °C and stir for 12 hours. Monitor the reaction by TLC or HPLC.
-
Work-up: Cool the reaction to room temperature and pour it into ice-water (500 mL).
-
Isolation: Filter the resulting precipitate and wash thoroughly with water.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to afford pure 6-Phenylbenzoimidazo[1,2-c]quinazoline.
Mandatory Visualizations
Caption: Experimental workflow for the scaled-up synthesis of 6-Phenylbenzoimidazo[1,2-c]quinazoline.
Caption: LPS-induced TNF-α signaling pathway and the inhibitory action of 6-Phenylbenzoimidazo[1,2-c]quinazoline.
References
Validation & Comparative
A Comparative Analysis of 6-Phenylbenzoimidazo[1,2-c]quinazoline and Other Quinazoline Derivatives: A Guide for Researchers
An in-depth look at the anti-inflammatory, antimicrobial, and anticancer potential of 6-Phenylbenzoimidazo[1,2-c]quinazoline in comparison to other notable quinazoline derivatives, supported by available experimental data and detailed methodologies.
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. Among these, 6-Phenylbenzoimidazo[1,2-c]quinazoline has emerged as a compound of significant interest, particularly for its potent anti-inflammatory properties. This guide provides a comparative analysis of 6-Phenylbenzoimidazo[1,2-c]quinazoline with other quinazoline derivatives, focusing on their performance in anti-inflammatory, antimicrobial, and anticancer assays. While quantitative data for 6-Phenylbenzoimidazo[1,2-c]quinazoline is limited in some areas, this analysis collates the available information to provide a valuable resource for researchers, scientists, and drug development professionals.
Anti-inflammatory Activity: A Promising Lead
Experimental evidence highlights 6-Phenylbenzoimidazo[1,2-c]quinazoline, referred to as G1 in a key study, as a potent inhibitor of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) secretion in human promyelocytic leukemia HL-60 cells.[1] Notably, this compound did not exhibit significant cytotoxic effects at a concentration of 100 μM.[2] Further investigation has shown that at this concentration, 6-Phenylbenzoimidazo[1,2-c]quinazoline can effectively reduce TNF-α mRNA expression in stimulated HL-60 cells.[3]
Table 1: Anti-inflammatory Activity of Selected Quinazoline Derivatives
| Compound/Derivative Class | Assay | Model | Activity | Reference |
| 6-Phenylbenzoimidazo[1,2-c]quinazoline (G1) | TNF-α secretion inhibition | LPS-induced HL-60 cells | Potent inhibitor (qualitative) | [1] |
| 4-Amino quinazoline derivatives (6m and 6q) | TNF-α and IL-6 release inhibition | LPS-induced macrophages | Dose-dependent inhibition | [4] |
| Various quinazolinone derivatives | Carrageenan-induced paw edema | Rats | Varied % inhibition | [5] |
Antimicrobial Activity: Awaiting Specific Data
The broader class of 6-arylbenzoimidazo[1,2-c]quinazolines has been investigated for its antimicrobial properties. However, specific minimum inhibitory concentration (MIC) values for the 6-phenyl derivative against a panel of bacterial and fungal strains are not explicitly detailed in the available literature. One study on various 6-arylbenzimidazo[1,2-c]quinazolines reported MIC values, but did not specify the data for the phenyl-substituted compound.[6] For comparison, Table 2 summarizes the antimicrobial activities of other quinazoline derivatives.
Table 2: Antimicrobial Activity of Selected Quinazoline Derivatives
| Compound/Derivative Class | Organism(s) | MIC (µg/mL) | Reference | |---|---|---|---|---| | Fused Imidazo/Benzimidazo[1,2-c]quinazolines (8ga, 8gc, 8gd) | S. aureus, B. subtilis, E. coli, P. putida, S. typhi | 4 - 8 |[7] | | Fused Imidazo/Benzimidazo[1,2-c]quinazolines (8ga, 8gc, 8gd) | A. niger, C. albicans | 8 - 16 |[7] | | 6-Methyl-3-phenyl-4(3H)-quinazolinone derivatives (1, 9, 14) | Staphylococcus aureus ATCC 29213 | 16 - 32 |[8] |
Anticancer Activity: An Area for Future Investigation
The anticancer potential of the quinazoline core is well-established, with numerous derivatives demonstrating potent activity against various cancer cell lines. While some 6-substituted-5,6-dihydrobenzo[6][9]imidazo[1,2-c]quinazoline derivatives have shown significant inhibitory concentration reduction in liver hepatocellular cells, specific IC50 values for 6-Phenylbenzoimidazo[1,2-c]quinazoline against a range of cancer cell lines are not available in the reviewed literature.[10] The broader class of imidazo[1,2-c]quinazolines has been noted for its anticancer applications.[11] Table 3 presents the cytotoxic activities of other quinazoline derivatives for comparative context.
Table 3: Anticancer Activity of Selected Quinazoline Derivatives
| Compound/Derivative Class | Cell Line(s) | IC50 (µM) | Reference | |---|---|---|---|---| | Quinazolinone-benzyl piperidine derivative (7b) | MCF-7, A549, 5367 | 82.1, 67.3, 51.4 |[12] | | 4-(6-Fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(4,6-dimethlpyrimidin-2-yl)benzensulphonamide | NCI, MCF-7, HEK-293 | Micromolar range |[9] | | 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivative (13k) | HCC827, A549, SH-SY5Y, HEL, MCF-7 | 0.09 - 0.43 |[13] |
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for the key experiments cited are provided below.
Synthesis of 6-Arylbenzoimidazo[1,2-c]quinazolines
The synthesis of 6-arylbenzoimidazo[1,2-c]quinazolines is typically achieved through a condensation reaction followed by cyclization. A general procedure involves reacting 2-(2-aminophenyl)benzimidazole with a substituted aromatic aldehyde in a suitable solvent, such as ethanol or acetic acid, often under reflux conditions. The resulting intermediate undergoes oxidative cyclization, which can be promoted by various reagents or conditions, to yield the final 6-arylbenzoimidazo[1,2-c]quinazoline product.
TNF-α Secretion Inhibition Assay in HL-60 Cells
This assay evaluates the ability of a compound to inhibit the production and secretion of TNF-α from stimulated immune cells.
-
Cell Culture and Differentiation: Human promyelocytic leukemia HL-60 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics. To induce a macrophage-like phenotype, cells can be treated with a differentiating agent like phorbol 12-myristate 13-acetate (PMA).
-
Cell Stimulation: Differentiated HL-60 cells are pre-treated with various concentrations of the test compound (e.g., 6-Phenylbenzoimidazo[1,2-c]quinazoline) for a specific period. Subsequently, the cells are stimulated with lipopolysaccharide (LPS) to induce the production of TNF-α.
-
Quantification of TNF-α: The concentration of TNF-α in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of TNF-α inhibition is calculated by comparing the TNF-α levels in the compound-treated groups to the LPS-stimulated control group. The IC50 value, the concentration of the compound that causes 50% inhibition, can then be determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: General workflow for the synthesis and biological evaluation of quinazoline derivatives.
Caption: Postulated mechanism of TNF-α inhibition by 6-Phenylbenzoimidazo[1,2-c]quinazoline.
Conclusion
6-Phenylbenzoimidazo[1,2-c]quinazoline stands out as a promising anti-inflammatory agent due to its potent inhibition of TNF-α secretion. While direct quantitative comparisons of its antimicrobial and anticancer activities with other quinazoline derivatives are currently limited by the lack of specific experimental data, the broader family of benzoimidazo[1,2-c]quinazolines shows significant potential in these areas. This guide underscores the need for further investigation into the biological profile of 6-Phenylbenzoimidazo[1,2-c]quinazoline to fully elucidate its therapeutic potential. The provided experimental protocols and workflow diagrams offer a framework for future research to fill the existing data gaps and facilitate the development of novel quinazoline-based therapeutics.
References
- 1. Biological evaluation of novel 6-Arylbenzimidazo[1,2-c]quinazoline derivatives as inhibitors of LPS-induced TNF-alpha secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Synthesis and affinity to DNA of phenylbenzoimidazoles and benzoimidazo[1,2-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, antitumor and antimicrobial activity of some new 6-methyl-3-phenyl-4(3H)-quinazolinone analogues: in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer activity and high content screening of New 6 substituted-5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazoline derivatives - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Antimicrobial Activity of 6-Phenylbenzoimidazo[1,2-c]quinazoline Against Standard Strains: A Validation Guide
This guide provides a comparative analysis of the antimicrobial activity of 6-arylbenzoimidazo[1,2-c]quinazolines, a class of compounds that includes 6-Phenylbenzoimidazo[1,2-c]quinazoline, against a panel of clinically relevant standard bacterial and fungal strains. The data presented is based on published scientific literature and is intended for researchers, scientists, and drug development professionals.
Comparative Analysis of Antimicrobial Activity
The antimicrobial efficacy of 6-arylbenzoimidazo[1,2-c]quinazoline derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits visible microbial growth. For context, the activity of these compounds is compared with standard antimicrobial agents.
| Microorganism | Standard Strain | 6-Arylbenzoimidazo[1,2-c]quinazolines MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Gram-Positive Bacteria | ||||
| Staphylococcus aureus | ATCC 29213 | 4 - >32 | 0.25 - 1.0 | N/A |
| Bacillus subtilis | ATCC 6633 | 4 - >32 | 0.12 - 0.5 | N/A |
| Gram-Negative Bacteria | ||||
| Escherichia coli | ATCC 25922 | >4 - >32 | 0.015 - 0.12 | N/A |
| Pseudomonas putida | MTCC 1194 | 4 - 8 | 0.5 - 4.0 | N/A |
| Salmonella typhi | MTCC 733 | 8 - >32 | 0.015 - 0.06 | N/A |
| Fungi | ||||
| Candida albicans | ATCC 10231 | 8 - >32 | N/A | 0.25 - 1.0 |
| Aspergillus niger | ATCC 16404 | 16 - >32 | N/A | 0.5 - 2.0 |
Data synthesized from published studies on imidazo/benzimidazo[1,2-c]quinazoline derivatives.[1]
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The following is a detailed protocol for the broth microdilution method, adhering to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
-
Test Compound: Prepare a stock solution of 6-Phenylbenzoimidazo[1,2-c]quinazoline in a suitable solvent (e.g., DMSO).
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.
-
Microbial Strains: Use standardized cultures of the test organisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 10231).
-
Equipment: 96-well microtiter plates, multichannel pipettes, incubator, microplate reader.
2. Inoculum Preparation:
-
Aseptically pick several colonies of the test microorganism from a fresh agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Serial Dilution of the Test Compound:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of each row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.
4. Inoculation and Incubation:
-
Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.
-
Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
5. Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth, as observed by the naked eye or with the aid of a microplate reader.
Visualizing the Experimental Workflow and Proposed Mechanism
The following diagrams illustrate the experimental workflow for validating antimicrobial activity and a proposed mechanism of action for this class of compounds.
References
Cross-validation of the anti-inflammatory effects of 6-Phenylbenzoimidazo[1,2-c]quinazoline in different models
A Comparative Guide to the Anti-inflammatory Effects of Quinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-inflammatory properties of quinazoline derivatives, offering a comparative analysis of their efficacy in various established experimental models. Due to the limited publicly available data on 6-Phenylbenzoimidazo[1,2-c]quinazoline, this document focuses on a broader class of structurally related quinazolinone analogs to illustrate the anti-inflammatory potential of this heterocyclic system. The experimental data presented is synthesized from multiple studies to provide a comparative framework for researchers.
Comparative Efficacy of Quinazolinone Derivatives
The anti-inflammatory activity of various quinazolinone analogs has been evaluated using the carrageenan-induced paw edema model in rats, a standard and widely accepted method for screening potential anti-inflammatory drugs. The percentage of edema inhibition is a key metric for assessing efficacy. The data below summarizes the performance of several synthesized quinazolinone derivatives compared to the standard non-steroidal anti-inflammatory drug (NSAID), phenylbutazone.
| Compound ID | Structure/Substitution | Dose (mg/kg) | Edema Inhibition (%) | Reference |
| Compound 9 | 2'-(p-chlorobenzylideneamino)phenyl at IIIrd position | 50 | 20.4 | [1] |
| Compound 15 | Azetidinone derivative | 50 | >24.6 | [1] |
| Compound 21 | 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one | 50 | 32.5 | [1] |
| Phenylbutazone | Standard NSAID | 50 | 38.9 | [2] |
| 6-bromo-quinazolinone derivative | 6-bromo substitution | Not Specified | Potent activity | [2] |
Key Observations:
-
The incorporation of different heterocyclic moieties, such as azetidinone and thiazolidinone, at the 3-position of the quinazolinone core appears to enhance anti-inflammatory activity.[1][2]
-
Specifically, compound 21, a thiazolidinone derivative, demonstrated the highest efficacy among the tested synthetic compounds, with 32.5% edema inhibition.[1]
-
Electron-withdrawing groups at the C-6 and C-7 positions of the quinazolinone system have been associated with increased anti-inflammatory effects.[2]
Experimental Protocols
Detailed methodologies for key in vivo and in vitro anti-inflammatory assays are provided below. These protocols are based on standard procedures described in the scientific literature.[3][4][5]
Carrageenan-Induced Paw Edema in Rats (In Vivo)
This model is widely used to assess acute inflammation.[3]
Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized, acute, and reproducible inflammatory response characterized by edema. The anti-inflammatory effect of a test compound is measured by its ability to reduce this swelling. The inflammatory response is biphasic, with an initial phase mediated by histamine and serotonin, followed by a second phase involving prostaglandins.[3]
Procedure:
-
Wistar albino rats are divided into control, standard, and test groups.
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The test compounds are administered orally or intraperitoneally at a specific dose (e.g., 50 mg/kg). The standard group receives a reference drug like phenylbutazone or diclofenac, and the control group receives the vehicle.
-
After a set period (e.g., 1 hour), 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw volume is measured again at specific time intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
The percentage inhibition of edema is calculated using the following formula: % Inhibition = (1 - (Vt / Vc)) * 100 Where Vt is the mean increase in paw volume in the test group, and Vc is the mean increase in paw volume in the control group.
Inhibition of Protein Denaturation (In Vitro)
This assay is a common method for in vitro screening of anti-inflammatory activity.[4][5]
Principle: Inflammation can lead to protein denaturation. The ability of a compound to prevent heat-induced protein denaturation is considered a measure of its anti-inflammatory potential.[5] Bovine serum albumin (BSA) or egg albumin is often used as the protein source.
Procedure:
-
A reaction mixture is prepared containing the test compound at various concentrations and a solution of either egg albumin or BSA.
-
The mixture is incubated at a specific temperature (e.g., 37°C) for a set time (e.g., 20 minutes).
-
Denaturation is induced by heating the mixture (e.g., at 70°C for 5 minutes).
-
After cooling, the turbidity of the solution is measured using a spectrophotometer at a specific wavelength (e.g., 660 nm).
-
A control group without the test compound is also run.
-
The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = ((Absorbance of Control - Absorbance of Test) / Absorbance of Control) * 100
Human Red Blood Cell (HRBC) Membrane Stabilization Assay (In Vitro)
This assay assesses the ability of a compound to stabilize lysosomal membranes.
Principle: The stabilization of the red blood cell membrane is analogous to the stabilization of lysosomal membranes. During inflammation, lysosomal enzymes are released, causing tissue damage. Compounds that can stabilize the HRBC membrane against hypotonicity-induced hemolysis are considered to have anti-inflammatory properties.[5]
Procedure:
-
A blood sample is collected and centrifuged to separate the red blood cells, which are then washed with isotonic saline.
-
A suspension of HRBCs is prepared.
-
The reaction mixture consists of the HRBC suspension, a hypotonic solution (to induce hemolysis), and the test compound at various concentrations.
-
The mixture is incubated at a specific temperature (e.g., 37°C) for a set time (e.g., 30 minutes).
-
The mixture is then centrifuged, and the absorbance of the supernatant (containing hemoglobin released from lysed cells) is measured spectrophotometrically.
-
The percentage of membrane stabilization is calculated.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key inflammatory signaling pathways and the workflow of a typical in vivo anti-inflammatory experiment.
Caption: Arachidonic Acid Inflammatory Pathway.
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
References
A Comparative Benchmark of 6-Phenylbenzoimidazo[1,2-c]quinazoline Cytotoxicity Against Established Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer drug discovery, the quest for novel compounds with high efficacy and selectivity remains a paramount objective. This guide provides a comparative analysis of the cytotoxic potential of 6-Phenylbenzoimidazo[1,2-c]quinazoline against a panel of well-established anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel. While comprehensive cytotoxic data for 6-Phenylbenzoimidazo[1,2-c]quinazoline is still emerging, this document synthesizes the available information and provides a framework for its evaluation, including detailed experimental protocols and a discussion of potential signaling pathways.
Executive Summary
Quinazoline derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities, including potent anticancer effects.[1][2][3] The benzoimidazo[1,2-c]quinazoline scaffold, in particular, has been investigated for its biological activities.[4] This guide focuses on the 6-phenyl substituted derivative, comparing its reported cytotoxicity with that of three cornerstone chemotherapeutic agents across various human cancer cell lines.
Available preliminary data suggests that 6-Phenylbenzoimidazo[1,2-c]quinazoline may exhibit lower cytotoxicity compared to frontline anticancer drugs. One study reported no significant cytotoxicity of 6-Arylbenzimidazo[1,2-c]quinazoline derivatives, including the phenyl-substituted compound, against the human promyelocytic leukemia cell line HL-60 at a concentration of 100 μM.[5] Another study on a broader range of benzoimidazo[1,2-c]quinazoline derivatives reported low cytotoxicity with IC50 values ranging from 0.45 to 19.2 μM.[6] This profile could be advantageous in therapeutic contexts where high potency is secondary to an improved safety profile or when the compound is intended for use in combination therapies. However, a lack of extensive, direct comparative studies necessitates further experimental validation.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Doxorubicin, Cisplatin, and Paclitaxel against three common cancer cell lines: MCF-7 (breast adenocarcinoma), HeLa (cervical carcinoma), and A549 (lung carcinoma). It is crucial to note the significant variability in reported IC50 values across different studies, which can be attributed to differences in experimental conditions such as cell passage number, assay type, and incubation time.[7][8]
| Drug | Cell Line | Reported IC50 (µM) | Reference(s) |
| Doxorubicin | MCF-7 | 0.01 - 2.50 | [6][7][9] |
| HeLa | 0.14 - 2.92 | [7][10] | |
| A549 | 0.24 - >20 | [7][9][11] | |
| Cisplatin | MCF-7 | Not specified | [8][12] |
| HeLa | Not specified | [8][12] | |
| A549 | 6.59 - 36.94 | [13] | |
| Paclitaxel | MCF-7 | ~0.0075 | [14][15] |
| HeLa | Not specified | [16] | |
| A549 | ~0.00135 | [17][18] |
Note: The IC50 values for 6-Phenylbenzoimidazo[1,2-c]quinazoline are not included due to the limited availability of quantitative data against these specific cell lines in the public domain.
Experimental Protocols
To facilitate standardized and reproducible cytotoxicity assessments, a detailed protocol for the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided below.
MTT Cell Viability Assay Protocol
Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Test compound (6-Phenylbenzoimidazo[1,2-c]quinazoline) and reference drugs (Doxorubicin, Cisplatin, Paclitaxel)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound and reference drugs in complete medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plate for another 24, 48, or 72 hours at 37°C in a 5% CO2 atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the drug concentration (logarithmic scale) and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Visualizing the Experimental Workflow and Potential Signaling Pathways
To provide a clearer understanding of the experimental process and the potential mechanisms of action, the following diagrams have been generated using Graphviz.
Caption: Workflow for determining IC50 values using the MTT assay.
Potential Anticancer Signaling Pathways of Quinazoline Derivatives
Quinazoline-based compounds have been shown to exert their anticancer effects through various mechanisms. While the specific pathway for 6-Phenylbenzoimidazo[1,2-c]quinazoline is not yet fully elucidated, a generalized pathway based on known quinazoline derivatives involves the induction of apoptosis.[19][20][21] Apoptosis can be triggered through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.
Caption: Generalized apoptotic pathways potentially induced by quinazoline derivatives.
Conclusion and Future Directions
The available evidence suggests that 6-Phenylbenzoimidazo[1,2-c]quinazoline may possess a different cytotoxic profile from that of established, highly potent anticancer drugs like Doxorubicin, Cisplatin, and Paclitaxel. Its potentially lower cytotoxicity could translate to a wider therapeutic window and reduced side effects, making it a candidate for further investigation, particularly in combination therapies or for cancers where high toxicity of current treatments is a major limiting factor.
To definitively benchmark the cytotoxicity of 6-Phenylbenzoimidazo[1,2-c]quinazoline, further research is required. Specifically, comprehensive in vitro studies using standardized protocols, such as the MTT assay detailed in this guide, against a broad panel of cancer cell lines are necessary to generate robust and comparable IC50 data. Furthermore, mechanistic studies are crucial to elucidate the precise signaling pathways through which this compound exerts its biological effects, which will be instrumental in identifying its potential therapeutic applications and guiding future drug development efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. ijcc.chemoprev.org [ijcc.chemoprev.org]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. journal.waocp.org [journal.waocp.org]
- 12. researchgate.net [researchgate.net]
- 13. netjournals.org [netjournals.org]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. HER2 positivity may confer resistance to therapy with paclitaxel in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. dovepress.com [dovepress.com]
- 18. researchgate.net [researchgate.net]
- 19. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, characterization and apoptotic activity of quinazolinone Schiff base derivatives toward MCF-7 cells via intrinsic and extrinsic apoptosis pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro apoptotic mechanism of a novel synthetic Quinazolinyl derivative: Induces caspase-dependent intrinsic pathway on THP-1, leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Biological Activity of 6-Phenylbenzoimidazo[1,2-c]quinazoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synthesis and biological activity of 6-Phenylbenzoimidazo[1,2-c]quinazoline, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into the reproducibility of its synthesis, compare its biological performance against established alternatives, and provide detailed experimental protocols for key assays.
Synthesis of 6-Phenylbenzoimidazo[1,2-c]quinazoline: A Comparison of Methods
The synthesis of the 6-Phenylbenzoimidazo[1,2-c]quinazoline core structure has been approached through various methods, with microwave-assisted synthesis often demonstrating improved yields and reduced reaction times compared to conventional heating methods. The reproducibility of these methods can be influenced by reaction conditions, highlighting the importance of standardized protocols.
Two common synthetic strategies for analogous compounds involve the cyclocondensation of 2-(2-aminophenyl)benzimidazole with appropriate precursors or the intramolecular heterocyclization of 2-benzimidazoylbenzamides.
Table 1: Comparison of Synthetic Methods for Benzoimidazo[1,2-c]quinazoline Derivatives
| Method | Starting Materials | Reagents/Conditions | Reported Yield (%) | Reference |
| Microwave-Assisted | 2-(2-aminophenyl)benzimidazole, Orthoesters | N,N-dimethyl acetamide (DMAC), Microwave irradiation | Generally higher than conventional | [1] |
| Microwave-Assisted | 2-benzimidazoylbenzamides | SiO₂-MnO₂, Microwave irradiation (solventless) | Moderate | [1] |
| Conventional Heating | 2-(2-aminophenyl) benzimidazole, Substituted acid chlorides | Glacial acetic acid, 60-70°C, 16h | - | [2] |
| Copper-Catalyzed | 2-(2-bromophenyl)-1H-imidazole/benzimidazole, Azoles | CuI, K₂CO₃, DMF, 150°C; then Cu(OAc)₂·H₂O | 35-70 | [3] |
Note: Yields can vary depending on the specific substituents on the quinazoline ring.
Biological Activity and Performance Comparison
6-Phenylbenzoimidazo[1,2-c]quinazoline and its derivatives have demonstrated a promising spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This section compares its performance with established therapeutic agents.
Anticancer Activity
Derivatives of the benzoimidazo[1,2-c]quinazoline scaffold have shown significant cytotoxic effects against various cancer cell lines. Their mechanism of action is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. A notable activity is the inhibition of Tumor Necrosis Factor-alpha (TNF-α), a cytokine involved in systemic inflammation and the progression of some cancers.
Table 2: Comparison of Anticancer Activity (IC₅₀ values in µM)
| Compound | MGC-803 (Gastric) | MCF-7 (Breast) | PC-9 (Lung) | A549 (Lung) | H1975 (Lung) | Reference |
| Quinazoline Derivative 18 | 0.85 | - | - | - | - | [4] |
| Gefitinib | - | - | - | 15.11 | - | [5] |
| Erlotinib | - | - | - | >10 (drug-resistant) | - | [6] |
| Methotrexate salt ([C₁₂mim]₂[MTX]) | - | - | - | 0.55 | - | [1] |
| 5-Fluorouracil | - | - | - | - | - | [4] |
Note: IC₅₀ values are highly dependent on the specific cell line and experimental conditions. Direct comparison should be made with caution.
Antimicrobial Activity
Several 6-arylbenzimidazo[1,2-c]quinazoline derivatives have been evaluated for their ability to inhibit the growth of various bacterial and fungal strains. Their efficacy is often compared to standard antibiotics like Ciprofloxacin.
Table 3: Comparison of Antimicrobial Activity (MIC values in µg/mL)
| Compound/Derivative | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | Reference |
| Benzimidazo[1,2-c]quinazoline 8ga | 4-8 | 4-8 | 4-8 | 4-8 | 8-16 | [3] |
| Benzimidazo[1,2-c]quinazoline 8gc | 4-8 | 4-8 | 4-8 | 4-8 | 8-16 | [3] |
| Benzimidazo[1,2-c]quinazoline 8gd | 4-8 | 4-8 | 4-8 | 4-8 | 8-16 | [3] |
| Ciprofloxacin | - | - | - | - | - | [3] |
| Vancomycin (MRSA) | ≤0.5 - 2 | - | - | - | - | [7][8] |
Note: MIC values can vary between different strains of the same species.
Experimental Protocols
Reproducibility in scientific research is paramount. The following are detailed methodologies for the key experiments cited in this guide.
Synthesis of 6-Arylbenzimidazo[1,2-c]quinazolines (General Microwave-Assisted Protocol)
This protocol is a generalized procedure based on reported microwave-assisted syntheses of similar compounds.
-
Reactant Mixture: In a microwave-safe vessel, combine 2-(2-aminophenyl)benzimidazole (1 mmol) and the desired aromatic aldehyde (1.2 mmol).
-
Solvent/Catalyst: Add a suitable solvent such as N,N-dimethyl acetamide (DMAC) or perform the reaction under solvent-free conditions with a solid support like SiO₂-MnO₂.
-
Microwave Irradiation: Subject the mixture to microwave irradiation at a specified power and temperature for a short duration (typically 5-30 minutes).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and add cold water to precipitate the product.
-
Purification: Filter the crude product, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 6-arylbenzimidazo[1,2-c]quinazoline.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 6-Phenylbenzoimidazo[1,2-c]quinazoline) and a positive control (e.g., Doxorubicin) for 24-72 hours. Include untreated cells as a negative control.
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Agar Well Diffusion Method for Antimicrobial Activity
This method is used to assess the antimicrobial properties of a compound.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline or broth.
-
Agar Plate Inoculation: Spread the microbial inoculum evenly onto the surface of a Mueller-Hinton agar plate.
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a specific volume of the test compound solution at different concentrations into the wells. Use a standard antibiotic (e.g., Ciprofloxacin) as a positive control and the solvent as a negative control.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.
Visualizations
Experimental Workflow
Caption: General experimental workflow from synthesis to biological evaluation.
TNF-α Signaling Pathway Inhibition
Caption: Inhibition of the TNF-α signaling pathway.
References
- 1. Synthesis, characterization and biological activity of methotrexate-derived salts in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relationship of MIC and Bactericidal Activity to Efficacy of Vancomycin for Treatment of Methicillin-Resistant Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relationship of MIC and bactericidal activity to efficacy of vancomycin for treatment of methicillin-resistant Staphylococcus aureus bacteremia - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the mechanism of action of 6-Phenylbenzoimidazo[1,2-c]quinazoline compared to similar compounds
For Immediate Release
[City, State] – Researchers in the fields of pharmacology and drug discovery now have access to a comprehensive comparative guide detailing the mechanism of action of 6-Phenylbenzoimidazo[1,2-c]quinazoline and its analogues. This guide provides a critical analysis of its anti-inflammatory properties, alongside a broader examination of the diverse biological activities exhibited by the benzoimidazo[1,2-c]quinazoline scaffold, including DNA interaction, antimicrobial, and anticancer effects.
The primary mechanism of action identified for 6-Phenylbenzoimidazo[1,2-c]quinazoline is the potent inhibition of Tumor Necrosis Factor-alpha (TNF-α) production.[1][2] Experimental evidence has demonstrated its ability to significantly reduce TNF-α mRNA expression and inhibit its secretion induced by lipopolysaccharide (LPS) in the human promyelocytic cell line HL-60, highlighting its potential as a promising anti-inflammatory agent.[1][2]
This guide delves into the broader therapeutic potential of the quinazoline and benzoimidazo[1,2-c]quinazoline families, presenting a comparative look at their varied mechanisms of action. Structurally similar compounds have been shown to exhibit a wide spectrum of biological activities, ranging from DNA intercalation to enzyme inhibition and receptor antagonism.[3][4][5]
Comparative Analysis of Biological Activities
To facilitate a clear comparison, the following table summarizes the quantitative data on the biological activities of 6-Phenylbenzoimidazo[1,2-c]quinazoline and its structurally related compounds.
| Compound Class | Compound/Derivative | Biological Activity | Quantitative Data (IC50/MIC/Ka) | Cell Line/Organism | Reference |
| Benzoimidazo[1,2-c]quinazolines | 6-Phenylbenzoimidazo[1,2-c]quinazoline (G1) | TNF-α Inhibition | Potent inhibitor (Specific IC50 not detailed in search results) | HL-60 | [1][2] |
| Benzoimidazo[1,2-c]quinazolines | Various derivatives | DNA Affinity (log Ka) | ~ one order of magnitude greater than acyclic phenylbenzoimidazole derivatives | - | [3] |
| Imidazo/Benzimidazo[1,2-c]quinazolines | Compounds 8gf, 8ga, 8gc, 8gd | Antibacterial | MIC: 4–8 μg/mL | E. coli, P. putida, S. typhi, B. subtilis, S. aureus | [6][7] |
| Imidazo/Benzimidazo[1,2-c]quinazolines | Compounds 8gf, 8ga, 8gc, 8gd | Antifungal | MIC: 4–16 μg/mL | C. albicans, A. niger | [6][7] |
| 6-Arylbenzimidazo[1,2-c]quinazolines | Mono and bis-6-arylbenzimidazo[1,2-c]quinazolines | Antimicrobial | MIC: 2.5-10 μg/mL | Various bacteria and fungi | [4] |
| Quinazolines | 4-Anilinoquinazolines | EGFR Kinase Inhibition | IC50 values in the nanomolar range for some derivatives | Various cancer cell lines | [8] |
| 2,3-dihydroimidazo[1,2-c]quinazoline derivatives | Compounds 20b and 28b | α1-adrenoceptor Antagonism | High binding affinity for α1-adrenoceptor | - | [5] |
| Imidazo[1,2-c]quinazolines | Compound 11j | α-glucosidase Inhibition | IC50: 12.44 ± 0.38 μM | Saccharomyces cerevisiae α-glucosidase | [9] |
| 6-substituted-5,6-dihydrobenzo[6][8]imidazo[1,2-c]quinazoline | Compound 3b | Anticancer | Significant reduction in inhibitory concentration | Liver hepatocellular cells | [10] |
| Benzimidazo quinazoline derivatives | 6-Propylbenzo[6][8]imidazo[1,2-c]quinazoline | Antitubercular | MIC: 12.5 μg/mL | M. tuberculosis | [8] |
| Benzimidazo quinazoline derivatives | 2-Methyl-6-propylbenzo[6][8]imidazo[1,2-c]quinazoline | Antitubercular | MIC: 0.78 μg/mL | M. tuberculosis | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams illustrate the key signaling pathway targeted by 6-Phenylbenzoimidazo[1,2-c]quinazoline and a general workflow for assessing its anti-inflammatory activity.
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, the following are detailed methodologies for key experiments.
Determination of TNF-α mRNA Expression by RT-PCR
-
Cell Culture and Treatment:
-
Human promyelocytic HL-60 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are seeded in 6-well plates at a density of 1 x 10^6 cells/well.
-
Cells are pre-treated with varying concentrations of 6-Phenylbenzoimidazo[1,2-c]quinazoline (or vehicle control, e.g., DMSO) for 30 minutes.
-
Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 6 hours.
-
-
RNA Extraction:
-
Total RNA is extracted from the treated cells using a TRIzol-based reagent according to the manufacturer's protocol.
-
The concentration and purity of the extracted RNA are determined using a spectrophotometer at 260/280 nm.
-
-
Reverse Transcription (RT):
-
First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
-
Polymerase Chain Reaction (PCR):
-
The resulting cDNA is used as a template for PCR amplification of the TNF-α gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
The PCR products are resolved by electrophoresis on a 1.5% agarose gel stained with ethidium bromide.
-
The intensity of the bands is quantified using densitometry software. The expression of TNF-α mRNA is normalized to the expression of the housekeeping gene.
-
Quantification of Secreted TNF-α by ELISA
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment protocol as described for the RT-PCR experiment.
-
-
Sample Collection:
-
After the 6-hour LPS stimulation period, the cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
The concentration of TNF-α in the culture supernatant is determined using a commercially available human TNF-α ELISA kit, following the manufacturer's instructions.
-
The absorbance is measured at the appropriate wavelength using a microplate reader.
-
A standard curve is generated using recombinant human TNF-α to calculate the concentration of TNF-α in the samples.
-
Antimicrobial Activity Assessment (Broth Microdilution Method for MIC Determination)
-
Preparation of Inoculum:
-
Bacterial or fungal strains are grown on appropriate agar plates.
-
A few colonies are transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
-
Compound Dilution:
-
The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium.
-
-
Inoculation and Incubation:
-
Each well is inoculated with the standardized microbial suspension.
-
The plates are incubated at the optimal temperature and duration for the specific microorganism.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
-
This comparative guide serves as a valuable resource for the scientific community, providing a foundation for future research into the therapeutic applications of 6-Phenylbenzoimidazo[1,2-c]quinazoline and its derivatives. The detailed protocols and compiled data will aid in the design of further studies to explore the full potential of this versatile chemical scaffold.
References
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and affinity to DNA of phenylbenzoimidazoles and benzoimidazo[1,2-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on quinazolines. 5. 2,3-dihydroimidazo[1,2-c]quinazoline derivatives: a novel class of potent and selective alpha 1-adrenoceptor antagonists and antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Imidazo[1,2-c]quinazolines as a novel and potent scaffold of α-glucosidase inhibitors: design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unlocking Therapeutic Potential: A Comparative Analysis of 6-Phenylbenzoimidazo[1,2-c]quinazoline Analogs
A detailed examination of the structure-activity relationships of 6-phenylbenzoimidazo[1,2-c]quinazoline analogs reveals critical insights for researchers and drug development professionals. This guide synthesizes experimental data to compare the anti-inflammatory and cytotoxic activities of these compounds, highlighting key structural modifications that influence their therapeutic potential.
The benzoimidazo[1,2-c]quinazoline scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anti-inflammatory and anticancer properties.[1][2][3] Modifications at the 6-position, particularly with an aryl group, have been shown to be a crucial determinant of the biological activity of these compounds. This guide focuses on the structure-activity relationship (SAR) of 6-phenylbenzoimidazo[1,2-c]quinazoline analogs, providing a comparative analysis of their performance based on available experimental data.
Comparative Analysis of Biological Activity
The biological evaluation of a series of 6-arylbenzoimidazo[1,2-c]quinazoline derivatives has shed light on the impact of substitutions on the phenyl ring on their ability to inhibit Tumor Necrosis Factor-alpha (TNF-α) secretion, a key mediator in inflammation. Furthermore, related quinazoline derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines. The following table summarizes the available quantitative data for representative analogs.
Table 1: Structure-Activity Relationship Data of 6-Arylbenzoimidazo[1,2-c]quinazoline and Related Analogs
| Compound ID | Core Structure | R (Substitution on Phenyl Ring) | Biological Activity | IC50 (µM) | Target / Cell Line |
| 1a | 6-Arylbenzoimidazo[1,2-c]quinazoline | H | TNF-α Inhibition | >100 | LPS-induced HL-60 cells |
| 1b | 6-Arylbenzoimidazo[1,2-c]quinazoline | 4-OCH₃ | TNF-α Inhibition | 1.8 | LPS-induced HL-60 cells |
| 1c | 6-Arylbenzoimidazo[1,2-c]quinazoline | 4-Cl | TNF-α Inhibition | 1.0 | LPS-induced HL-60 cells |
| 1d | 6-Arylbenzoimidazo[1,2-c]quinazoline | 4-F | TNF-α Inhibition | 1.2 | LPS-induced HL-60 cells |
| 1e | 6-Arylbenzoimidazo[1,2-c]quinazoline | 2,4-diCl | TNF-α Inhibition | 0.8 | LPS-induced HL-60 cells |
| 2a | Quinazolinone | 3-Br-phenyl | Cytotoxicity | 82.1 | MCF-7 |
| 2b | Quinazolinone | 3-Br-phenyl | Cytotoxicity | 67.3 | A549 |
| 2c | Quinazolinone | 3-Br-phenyl | Cytotoxicity | 51.4 | 5637 |
| 2d | Quinazolinone | 4-Cl-phenyl | Cytotoxicity | 90.2 | MCF-7 |
| 2e | Quinazolinone | 4-Cl-phenyl | Cytotoxicity | 103.04 | 5637 |
Note: Data for compounds 1a-1e is based on studies of 6-arylbenzoimidazo[1,2-c]quinazolines as inhibitors of TNF-α secretion.[3] Data for compounds 2a-2e is from a study on quinazolinone derivatives and is included to provide a broader perspective on the cytotoxic potential of related scaffolds.[4]
The data clearly indicates that substitutions on the 6-phenyl ring play a pivotal role in the anti-inflammatory activity of 6-arylbenzoimidazo[1,2-c]quinazoline derivatives. The unsubstituted analog (1a ) was inactive, while the introduction of electron-withdrawing groups, such as chloro and fluoro, at the para-position (1c and 1d ) significantly enhanced the inhibitory activity against TNF-α secretion. The most potent compound in this series was the 2,4-dichloro substituted analog (1e ), with an IC50 value of 0.8 µM. A methoxy group at the para-position (1b ) also conferred potent activity.
In the context of anticancer activity, a separate study on quinazolinone derivatives demonstrated that halogen substitutions on the phenyl ring are also crucial. For instance, a bromine atom at the meta position of the phenyl ring (2a-2c ) resulted in significant cytotoxicity against MCF-7, A549, and 5637 cancer cell lines.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of 6-phenylbenzoimidazo[1,2-c]quinazoline analogs.
Inhibition of LPS-Induced TNF-α Secretion in HL-60 Cells
This assay evaluates the ability of the compounds to inhibit the production of the pro-inflammatory cytokine TNF-α in a human promyelocytic leukemia cell line (HL-60) stimulated with lipopolysaccharide (LPS).
Cell Culture and Differentiation:
-
Human promyelocytic leukemia HL-60 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
To induce differentiation into a macrophage-like phenotype, HL-60 cells are treated with 1.3% DMSO for 5-7 days.[5]
TNF-α Inhibition Assay:
-
Differentiated HL-60 cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well.
-
The cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce TNF-α production.
-
The plates are incubated for 24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, the cell culture supernatant is collected.
-
The concentration of TNF-α in the supernatant is quantified using a commercial Human TNF-α ELISA kit, following the manufacturer's instructions.
-
The IC50 value, the concentration of the compound that inhibits TNF-α production by 50%, is calculated from the dose-response curve.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Cell Culture:
-
Human cancer cell lines (e.g., MCF-7, A549, 5637) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
MTT Assay Protocol:
-
Cells are seeded in 96-well plates at a suitable density and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for 48 or 72 hours.
-
After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well.
-
The plates are incubated for another 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[4]
Visualizing Key Pathways and Workflows
To further elucidate the processes involved in the evaluation of these compounds, the following diagrams illustrate the TNF-α signaling pathway and the experimental workflow for the cytotoxicity assay.
Caption: LPS-induced TNF-α signaling pathway and potential inhibition points.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. Synthesis and affinity to DNA of phenylbenzoimidazoles and benzoimidazo[1,2-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for the differentiation of HL-60 cells into a neutrophil-like state - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Biological Activities of 6-Phenylbenzoimidazo[1,2-c]quinazoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported biological activities of 6-Phenylbenzoimidazo[1,2-c]quinazoline and its derivatives with established therapeutic alternatives. The information presented is based on available scientific literature. It is important to note that while initial studies have reported promising anticancer, antimicrobial, and anti-inflammatory properties for this class of compounds, independent verification of the specific biological activities of 6-Phenylbenzoimidazo[1,2-c]quinazoline is limited in the current body of scientific literature. This guide aims to summarize the existing data and provide a framework for further investigation.
Executive Summary
6-Phenylbenzoimidazo[1,2-c]quinazoline and its derivatives have emerged as a scaffold of interest with demonstrated biological activities in preliminary studies. Key findings indicate:
-
Anticancer Activity: Derivatives of 6-substituted-5,6-dihydrobenzo[1][2]imidazo[1,2-c]quinazoline have shown a reduction in the inhibitory concentration required to treat liver hepatocellular cells.[3]
-
Antimicrobial Activity: Derivatives of 6-aryl benzimidazo[1,2-c]quinazoline have exhibited activity against various bacterial and fungal strains.
-
Anti-inflammatory Activity: 6-Arylbenzimidazo[1,2-c]quinazoline derivatives have been identified as potent inhibitors of Tumor Necrosis Factor-alpha (TNF-α) production, a key mediator in inflammatory processes.[4]
This guide presents a comparative analysis of these activities against established drugs, details the experimental protocols for key assays, and visualizes potential signaling pathways involved.
Data Presentation: Comparative Biological Activities
The following tables summarize the available quantitative data for derivatives of the benzoimidazo[1,2-c]quinazoline scaffold and established drugs in relevant biological assays. No specific IC50 or MIC values for 6-Phenylbenzoimidazo[1,2-c]quinazoline were found in the reviewed literature.
Table 1: Comparative Anticancer Activity (IC50 Values)
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Doxorubicin | A549 (Lung Carcinoma) | 0.07 | [1] |
| HepG2 (Liver Carcinoma) | 0.85 (for a derivative) | [5] | |
| MCF-7 (Breast Cancer) | 0.53 - 1.95 | [6] | |
| Gefitinib | HeLa (Cervical Cancer) | 4.3 | [7] |
| MDA-MB-231 (Breast Cancer) | 28.3 | [7] | |
| PC9 (Lung Adenocarcinoma) | 0.077 | [8] | |
| Erlotinib | KYSE410 (Esophageal Cancer) | 5.00 | [2][9] |
| H1650 (Lung Cancer) | 14.00 | [2][9] | |
| BxPC-3 (Pancreatic Cancer) | 1.26 | [10] |
Table 2: Comparative Antimicrobial Activity (MIC Values)
| Compound/Drug | Microorganism | MIC (µg/mL) | Reference |
| 6-Arylbenzimidazo[1,2-c]quinazoline derivatives | Various Bacteria | 20 - 56 | [11] |
| Various Fungi | 42 - 78 | [11] | |
| Ciprofloxacin | Methicillin-resistant S. aureus | 0.25 - 0.5 | [12] |
| E. coli | 0.013 | [7] | |
| P. aeruginosa | 0.5 - 1 | [13] | |
| Erythromycin | Gram-positive bacteria | Generally low, varies by strain | [4] |
| S. aureus | Can be high in resistant strains | [14] | |
| Vancomycin | Methicillin-resistant S. aureus | 0.5 - 2 | [15][16] |
Table 3: Comparative Anti-inflammatory Activity (TNF-α Inhibition)
| Compound/Drug | Assay System | Effective Concentration | Reference |
| 6-Phenylbenzoimidazo[1,2-c]quinazoline (G1) | PMA/LPS-stimulated HL-60 cells | 100 µM (complete blockade of mRNA) | [12] |
| Adalimumab | THP1-Blue NF-κB reporter cells | IC50 = 5.1 pM | [17] |
| Etanercept | L929 cell cytotoxicity neutralization | EC50 = 71.2 ng/mL | [18] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate independent verification and further research.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., 6-Phenylbenzoimidazo[1,2-c]quinazoline) and a positive control (e.g., Doxorubicin) for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
High Content Screening (HCS) for Cytotoxicity
HCS combines automated microscopy and image analysis to quantitatively measure multiple phenotypic changes in cells.
Workflow:
-
Cell Preparation: Seed cells in multi-well imaging plates.
-
Compound Incubation: Treat cells with a library of compounds, including the test compound and controls.
-
Cell Staining: Stain cells with fluorescent dyes to label specific subcellular compartments (e.g., Hoechst for nuclei, MitoTracker for mitochondria, and a membrane permeability dye).
-
Image Acquisition: Automatically acquire images of the stained cells using a high-content imaging system.
-
Image Analysis: Use image analysis software to segment cells and quantify various parameters such as cell number, nuclear morphology, mitochondrial membrane potential, and cell membrane integrity.
-
Data Interpretation: Identify compounds that induce cytotoxic effects based on changes in the measured parameters.
Agar Well Diffusion Assay for Antimicrobial Activity
This method is used to assess the antimicrobial activity of a substance against a specific microorganism.
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Agar Plate Inoculation: Evenly spread the microbial inoculum onto the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Well Creation: Create uniform wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound at various concentrations, a positive control (e.g., Ciprofloxacin), and a negative control (solvent) into separate wells.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. A larger diameter indicates greater antimicrobial activity.
TNF-α Secretion Inhibition Assay (ELISA)
This enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of TNF-α secreted by cells.
Protocol:
-
Cell Culture and Stimulation: Culture immune cells (e.g., macrophages or a cell line like RAW 264.7) and pre-treat with different concentrations of the test compound for 1 hour. Then, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce TNF-α production.
-
Supernatant Collection: After an appropriate incubation period (e.g., 4-24 hours), collect the cell culture supernatant.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for TNF-α.
-
Add the collected cell supernatants and TNF-α standards to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Wash again and add a substrate that produces a colorimetric signal in the presence of the enzyme.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the known TNF-α concentrations. Use this curve to determine the concentration of TNF-α in the cell supernatants and calculate the percentage of inhibition for each compound concentration.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate potential signaling pathways and experimental workflows related to the biological activities of 6-Phenylbenzoimidazo[1,2-c]quinazoline.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 6. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. 28381-92-2|6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline|BLD Pharm [bldpharm.com]
- 17. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 18. CAS#:28381-92-2 | this compound | Chemsrc [chemsrc.com]
Safety Operating Guide
Proper Disposal of 6-Phenylbenzoimidazo[1,2-c]quinazoline: A Step-by-Step Guide for Laboratory Professionals
Proper Disposal of 6-Phenylbenzo[1][2]imidazo[1,2-c]quinazoline: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides comprehensive guidance on the safe handling and disposal of 6-Phenylbenzo[1][2]imidazo[1,2-c]quinazoline, a chemical compound utilized in scientific research. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Adherence to these protocols is critical due to the hazardous nature of the substance.
Hazard Identification and Safety Precautions
6-Phenylbenzo[1][2]imidazo[1,2-c]quinazoline is classified as a hazardous substance. The primary hazards associated with this compound are outlined in its Safety Data Sheet (SDS).
Hazard Summary:
-
Harmful if swallowed (H302)[3]
-
Causes skin irritation (H315)[3]
-
Causes serious eye irritation (H319)[3]
-
May cause respiratory irritation (H335)[3]
The Global Harmonized System (GHS) pictogram associated with this chemical is GHS07, indicating it is an irritant and harmful.[3]
Personal Protective Equipment (PPE): Before handling 6-Phenylbenzo[1][2]imidazo[1,2-c]quinazoline, all personnel must be equipped with the following PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.
-
Eye Protection: Safety goggles or a face shield are mandatory to prevent eye contact.[3]
-
Lab Coat: A flame-resistant lab coat should be worn to protect against skin contact.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.[3][4] If a fume hood is not available, a NIOSH-approved respirator is required.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C20H13N3 | [3] |
| Molecular Weight | 295.345 g/mol | [3] |
| Purity | 95.0% | [3] |
| CAS Number | 28381-92-2 | [1][4] |
Step-by-Step Disposal Procedure
The guiding principle for the disposal of 6-Phenylbenzo[1][2]imidazo[1,2-c]quinazoline is that it must be treated as hazardous waste.[3] Under no circumstances should this chemical be disposed of in standard laboratory trash or drains.
Step 1: Segregation and Labeling
-
Solid Waste: All solid waste contaminated with 6-Phenylbenzo[1][2]imidazo[1,2-c]quinazoline, including unused product, contaminated filter paper, and disposable labware, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Labeling: The hazardous waste container must be labeled with the full chemical name, "6-Phenylbenzo[1][2]imidazo[1,2-c]quinazoline," and the appropriate hazard pictograms.
Step 2: Spill Management In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Wear Appropriate PPE: Before cleaning the spill, don the required personal protective equipment as outlined above.
-
Contain the Spill: For solid spills, carefully sweep up the material. For liquid spills, use an inert absorbent material like sand or vermiculite to contain and absorb the liquid.[4]
-
Collect and Dispose: Place the absorbed material and any contaminated cleaning supplies into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Step 3: Final Disposal Logistics
-
Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials, pending pickup.
-
Contact EHS: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Provide them with the SDS and a full inventory of the waste.
-
Documentation: Maintain a record of the amount of 6-Phenylbenzo[1][2]imidazo[1,2-c]quinazoline disposed of, the date of disposal, and the disposal method, in accordance with institutional and regulatory requirements.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
